Technical Documentation Center

Ethyl 2-aminocyclopentanecarboxylate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-aminocyclopentanecarboxylate hydrochloride
  • CAS: 119993-56-5

Core Science & Biosynthesis

Foundational

Ethyl cis-2-aminocyclopentanecarboxylate HCl CAS number

An In-Depth Technical Guide to Ethyl cis-2-aminocyclopentanecarboxylate HCl (CAS: 142547-15-7) Executive Summary In modern medicinal chemistry, the spatial orientation of pharmacophores is as critical as their chemical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl cis-2-aminocyclopentanecarboxylate HCl (CAS: 142547-15-7)

Executive Summary

In modern medicinal chemistry, the spatial orientation of pharmacophores is as critical as their chemical identity. Ethyl cis-2-aminocyclopentanecarboxylate hydrochloride is a highly specialized, conformationally restricted cycloalkyl building block. By locking the amino and carboxylate functionalities into a cis-1,2 relationship, this scaffold restricts the torsional freedom of synthesized derivatives. As a Senior Application Scientist, I have observed that this rigidification is paramount when designing peptidomimetics, kinase inhibitors, and modulators of protein-protein interactions (PPIs), where precise vector alignment is required to access narrow binding pockets.

Physicochemical Profiling & Structural Logic

The selection of the hydrochloride salt and the ethyl ester in this building block is a deliberate design choice. The free amine of a 1,2-disubstituted cycloalkane is prone to oxidative degradation and premature cyclization. The HCl salt ensures long-term bench stability and solubility in aqueous media[1], while the ethyl ester serves as a robust protecting group during N-functionalization, which can later be selectively hydrolyzed via saponification.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Rationale
Chemical Name Ethyl cis-2-aminocyclopentanecarboxylate HClStandardized nomenclature for the racemate.
CAS Number 142547-15-7 (Racemate)180979-15-1 (1R,2S-enantiomer)Identifies specific stereochemical configurations[1].
Molecular Formula C₈H₁₆ClNO₂Accounts for the HCl salt addition.
Molecular Weight 193.67 g/mol Low molecular weight ideal for fragment-based design[1].
Melting Point 97.0°C – 100.0°CIndicates high crystalline purity[1].
Physical State White crystalline powderFacilitates easy weighing and handling.

Mechanistic Role in Drug Discovery: Conformational Restriction

The cis-geometry of the cyclopentane ring forces the substituents into a specific spatial arrangement that mimics the transition states of natural peptides. This structural logic is heavily utilized in designing inhibitors for inflammatory pathways.

For instance, in the development of therapies for Inflammatory Bowel Disease (IBD) and psoriasis, this scaffold is instrumental in synthesizing aryl-phenyl-sulfonamido-cycloalkyl compounds[2]. These compounds are designed to block TNF-α signaling and NF-κB activation. The cis-cyclopentyl ring acts as a steric wedge, positioning the sulfonamide group to optimally interact with the target protein's allosteric sites, thereby enhancing binding affinity and therapeutic efficacy.

Pathway M1 Ethyl cis-2-aminocyclopentanecarboxylate Scaffold M2 cis-1,2-Disubstitution (Steric Constraint) M1->M2 Provides M3 Vectorial Alignment of Pharmacophores M2->M3 Induces M4 Target Binding (e.g., TNF-α / NF-κB) M3->M4 Enhances M5 Therapeutic Efficacy (IBD, Psoriasis) M4->M5 Translates to

Fig 1. Logical mapping of the cycloalkyl scaffold to therapeutic efficacy in inflammation.

Experimental Workflows: Sterically Hindered Sulfonylation

Reacting a cis-1,2-disubstituted cyclopentylamine with a bulky electrophile (like an aryl sulfonyl chloride) presents significant steric challenges. The following protocol outlines a self-validating system for the sulfonylation of Ethyl cis-2-aminocyclopentanecarboxylate HCl, adapted from established patent literature[2].

Step 1: Free-Basing and Solvation
  • Action: Suspend Ethyl cis-2-aminocyclopentanecarboxylate HCl (2.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL). Add Pyridine (400 μL).

  • Causality: Pyridine acts as a mild base to deprotonate the ammonium salt, liberating the nucleophilic free amine. Anhydrous DCM provides a non-polar, aprotic environment that prevents the competitive hydrolysis of the highly reactive sulfonyl chloride.

  • Validation Checkpoint: The heterogeneous suspension must transition to a clear solution. If turbidity persists, the HCl salt has not been fully neutralized, requiring dropwise addition of further pyridine.

Step 2: Electrophilic Addition
  • Action: Add the electrophile (e.g., 2',4'-difluorobiphenylsulfonyl chloride, 1.67 mmol) to the solution at 0°C. Warm to room temperature and stir overnight.

  • Causality: The initial 0°C environment controls the exothermic nature of the sulfonylation, preventing the formation of bis-sulfonylated side products.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate. A new UV-active spot should appear. However, due to the steric hindrance of the cis-cyclopentyl ring, a ninhydrin-positive spot corresponding to the starting amine will likely remain, indicating incomplete conversion.

Step 3: Catalytic Acceleration
  • Action: Add catalytic 4-Dimethylaminopyridine (DMAP, 10 mg) and additional Pyridine (1 mL). Stir for a further 24 hours.

  • Causality: DMAP is a superior nucleophilic catalyst. It reacts with the unreacted sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate easily overcomes the steric barrier imposed by the cis-cyclopentyl ring, forcing the reaction to completion.

  • Validation Checkpoint: Repeat TLC and conduct LC-MS. The reaction is validated as complete when the starting material spot disappears entirely, and the LC-MS trace shows the complete absence of the m/z 158 [M+H]⁺ peak (the free amine).

Workflow N1 Ethyl cis-2-aminocyclopentanecarboxylate HCl (CAS: 142547-15-7) N4 Reaction Mixture Stir at RT (Overnight) N1->N4 N2 Aryl Sulfonyl Chloride (Electrophile) N2->N4 N3 Solvent & Base DCM + Pyridine N3->N4 N5 Catalyst Addition DMAP + Extra Pyridine (24h) N4->N5 If TLC shows unreacted SMs N6 Target Compound Aryl-sulfonamido-cycloalkyl derivative N5->N6 Complete Conversion

Fig 2. Sulfonylation workflow for Ethyl cis-2-aminocyclopentanecarboxylate HCl.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized scaffold before downstream processing, the following analytical signatures must be confirmed:

  • ¹H NMR (CDCl₃): The structural hallmark of the cis-configuration is the coupling constant ( J -value) between the protons on C1 and C2. In a cis-arrangement on a cyclopentane ring, the dihedral angle typically results in a coupling constant of J≈6−8 Hz, distinct from the trans-isomer. The ethyl ester will present a clear quartet ( ≈4.1 ppm) and triplet ( ≈1.2 ppm).

  • FT-IR: Look for a strong, sharp carbonyl stretch ( C=O ) around 1730 cm⁻¹ confirming the intact ester, and a broad N-H stretch around 3300-3400 cm⁻¹ (if analyzing the free base).

References

  • Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use (US Patent 8,435,968 B2).Google Patents.

Sources

Exploratory

Molecular weight of Ethyl 2-aminocyclopentanecarboxylate hydrochloride

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-aminocyclopentanecarboxylate hydrochloride Executive Summary Ethyl 2-aminocyclopentanecarboxylate hydrochloride is a highly versatile cycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-aminocyclopentanecarboxylate hydrochloride

Executive Summary

Ethyl 2-aminocyclopentanecarboxylate hydrochloride is a highly versatile cyclic β -amino acid derivative widely utilized as a chiral building block in the synthesis of conformationally constrained peptidomimetics. By embedding a rigid cyclopentane ring into a peptide backbone, this scaffold restricts the ϕ and ψ dihedral angles, thereby enhancing proteolytic stability and target-binding affinity. This guide provides an in-depth analysis of its molecular weight, physicochemical properties, structural stability, and validated analytical workflows designed for drug development professionals.

Physicochemical Profiling & Structural Causality

Molecular Weight & Composition The exact molecular weight of Ethyl 2-aminocyclopentanecarboxylate hydrochloride (Formula: C8H16ClNO2) is 193.67 g/mol [1]. This mass is a composite of the free base, Ethyl 2-aminocyclopentanecarboxylate (C8H15NO2, MW: 157.21 g/mol ), and one equivalent of hydrochloric acid (HCl, MW: 36.46 g/mol ).

Causality of the Hydrochloride Salt Formulation In organic synthesis, β -amino esters are notoriously unstable in their free base form. The unprotonated primary amine is highly nucleophilic and prone to intermolecular condensation (forming polyamides) or intramolecular cyclization (forming diketopiperazines). By formulating this compound as a hydrochloride salt, the amine is fully protonated ( −NH3+​ ). This eliminates its nucleophilicity, ensuring long-term shelf stability and preventing spontaneous degradation. Furthermore, the salt form significantly enhances solubility in polar protic solvents, facilitating downstream purification and analytical profiling.

Stereochemical Considerations The cyclopentane ring introduces two stereocenters, yielding distinct cis and trans diastereomers (e.g., cis-1R,2S[CAS: 142547-15-7] and trans-1R,2R[CAS: 311341-93-2])[1][2]. The relative stereochemistry dictates the spatial trajectory of the attached peptide chains, making stereochemical purity a critical quality attribute (CQA) in foldamer design[3].

Quantitative Specifications

Table 1: Key Chemical Identifiers and Properties

PropertyValue / Specification
Chemical Name Ethyl 2-aminocyclopentanecarboxylate hydrochloride
Molecular Formula C8H16ClNO2
Total Molecular Weight 193.67 g/mol
Free Base Exact Mass 157.1103 Da
Common CAS Numbers 142547-15-7 (cis), 311341-93-2 (trans)
Physical Form White to off-white crystalline solid
Solubility Profile Soluble in H2O, Methanol, DMSO

Experimental Workflows: Self-Validating Analytical Systems

To ensure rigorous scientific integrity, the molecular weight and salt stoichiometry must be orthogonally validated. The following step-by-step methodologies form a self-validating system: LC-MS confirms the intact organic cation, while argentometric titration quantifies the inorganic counterion.

Protocol 1: LC-MS/ESI+ Validation of the Organic Moiety

Causality & Rationale: Electrospray Ionization in positive mode (ESI+) is the optimal choice because the compound exists as a pre-formed cation in solution. Mass spectrometry alone cannot confirm the HCl equivalent, making it specific only to the organic scaffold.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Insight: The acidic modifier ensures the amine remains fully protonated during droplet desolvation.

  • Chromatographic Separation: Inject 2 μ L onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) over 5 minutes.

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Interpretation: The hydrochloride salt dissociates in solution. The mass spectrometer will detect the protonated free base. The target base peak must be observed at m/z 158.2 ( [M−Cl]+ ).

LCMS_Workflow A 1. Sample Prep Dissolve in MeOH/H2O (0.1% Formic Acid) B 2. Chromatography C18 Reverse-Phase Separation A->B C 3. Ionization ESI+ Mode (Salt Dissociation) B->C D 4. Mass Analysis Quadrupole/TOF Detection C->D E 5. Data Output m/z 158.2[M-Cl]+ D->E

LC-MS/ESI+ analytical workflow for validating the organic cation mass.

Protocol 2: Argentometric Titration for Chloride Stoichiometry

Causality & Rationale: Because MS does not quantify the HCl equivalent, a Mohr titration is required to confirm the 1:1 molar ratio, thereby validating the total molecular weight of 193.67 g/mol .

  • Sample Preparation: Accurately weigh ~50.0 mg of the compound and dissolve it in 50 mL of deionized water.

  • Indicator Addition: Add 1.0 mL of 5% Potassium Chromate (K2CrO4) solution as the visual indicator.

  • Titration: Titrate with a standardized 0.05 M Silver Nitrate (AgNO3) solution under constant magnetic stirring.

  • Endpoint Detection: The endpoint is reached when the first permanent reddish-brown precipitate of Silver Chromate (Ag2CrO4) forms.

  • Calculation: Calculate the mass fraction of chloride. A theoretical yield of ~18.3% Cl⁻ confirms the exact 193.67 g/mol molecular weight.

Table 2: Analytical Validation Metrics

Analytical MethodTarget AnalyteExpected ReadoutValidation Purpose
LC-MS (ESI+) C8H16NO2+ (Protonated Base)m/z 158.2Confirms organic scaffold mass
Argentometric Titration Cl⁻ (Chloride Ion)~18.3% Mass FractionConfirms 1:1 HCl stoichiometry
NMR (1H, D2O) Intact MoleculeIntegration of 15 protonsConfirms structural integrity

Applications in Drug Development

The integration of alicyclic β -amino acids into peptide sequences is a cornerstone of modern foldamer research. The rigid cyclopentane ring forces the peptide backbone into specific secondary structures, such as 12-helices or β -turns, depending on the stereochemistry[4]. This conformational restriction reduces the entropic penalty upon target binding, often leading to sub-nanomolar affinities against protein-protein interaction (PPI) targets. Furthermore, the unnatural β -amino acid backbone is entirely invisible to native proteases, dramatically extending the in vivo half-life of the resulting therapeutics[3].

Synthetic_Pathway N1 Ethyl 2-aminocyclopentanecarboxylate HCl (Stable Precursor) N2 Base Treatment (e.g., DIPEA) Liberate Free Amine N1->N2 N3 Peptide Coupling (HATU/HOAt) Add N-protected Amino Acid N2->N3 N4 Ester Hydrolysis (LiOH) Liberate Carboxylic Acid N3->N4 N5 Conformationally Constrained Peptidomimetic Scaffold N4->N5

Stepwise synthetic utility of the hydrochloride salt in peptidomimetics.

References

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Molecules (MDPI)[Link]

  • Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives Beilstein Journal of Organic Chemistry[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of Ethyl 2-aminocyclopentanecarboxylate hydrochloride

Executive Summary Ethyl 2-aminocyclopentanecarboxylate hydrochloride (EA-CP-HCl) is a conformationally restricted, cyclic amino acid derivative that serves as a critical structural scaffold in fragment-based drug discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-aminocyclopentanecarboxylate hydrochloride (EA-CP-HCl) is a conformationally restricted, cyclic amino acid derivative that serves as a critical structural scaffold in fragment-based drug discovery (FBDD) and peptidomimetic synthesis[1]. The cyclopentane ring imposes strict geometric constraints on the peptide backbone, making it highly valuable for probing structure-activity relationships (SAR) and stabilizing specific secondary structures in novel drug candidates.

As a Senior Application Scientist, I have structured this guide to provide a rigorous analysis of the compound's solubility dynamics, thermodynamic behavior in various solvent systems, and standardized protocols for stock solution preparation.

Physicochemical Profiling & Solubility Dynamics

The solubility profile of a compound dictates its utility in both in vitro high-throughput screening (HTS) and downstream synthetic applications. EA-CP-HCl is commercially available as a hydrochloride salt (e.g., CAS 142547-15-7 for the cis isomer)[2].

Causality in Solubility Behavior
  • Aqueous Systems: The hydrochloride salt form significantly enhances the compound's aqueous solubility[2]. Protonation of the primary amine creates a stable cation that readily forms ion-dipole interactions with water molecules, overcoming the hydrophobic penalty of the cyclopentane ring and the ethyl ester moiety.

  • Polar Aprotic Systems (DMSO): While highly soluble in water, HTS assays predominantly utilize Dimethyl Sulfoxide (DMSO) to ensure universal solvent compatibility. In DMSO, the strong ionic crystal lattice energy of the hydrochloride salt presents a kinetic barrier to dissolution. Because DMSO lacks the hydrogen-bond donating capacity of water, mechanical energy (via sonication) is strictly recommended to disrupt the lattice and achieve maximum solubility (up to ~200 mM)[1].

Quantitative Data Summary

The following table summarizes the critical physicochemical and solubility metrics required for experimental planning[1][2].

ParameterValue / Specification
Chemical Name Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride
CAS Number 142547-15-7
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
Aqueous Solubility Soluble
DMSO Solubility 38.73 mg/mL (199.98 mM)
Storage (Solid Powder) -20°C (Stable for up to 3 years)
Storage (In Solvent) -80°C (Stable for up to 1 year)

Experimental Workflows: Stock Solution Preparation

To ensure self-validating and reproducible results, the preparation of EA-CP-HCl stock solutions must follow a strict thermodynamic and kinetic workflow. The following protocol details the preparation of a 50 mM stock solution in DMSO .

Step-by-Step Methodology
  • Equilibration: Remove the lyophilized EA-CP-HCl powder from -20°C storage[1]. Allow the vial to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes. Scientific Rationale: Opening a cold vial introduces atmospheric condensation. Because DMSO is highly hygroscopic, any introduced moisture will alter the solvent's dielectric constant and potentially cause premature precipitation during freeze-thaw cycles.

  • Gravimetric Measurement: Accurately weigh 9.68 mg of EA-CP-HCl powder into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial to achieve a 50 mM concentration.

  • Kinetic Disruption (Sonication): Seal the vial and place it in an ultrasonic water bath. Sonicate for 10–15 minutes[1]. Maintain the bath temperature below 30°C to prevent thermal degradation of the ester bond. Scientific Rationale: Sonication provides the localized cavitation energy required to overcome the activation energy barrier of the salt's crystal lattice in a polar aprotic environment.

  • Visual Validation: Inspect the vial against a light source. The solution must be completely clear, with no visible particulates or Schlieren lines.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Scientific Rationale: PTFE is chemically inert to DMSO, unlike standard PES or nylon filters which may extract oligomers into your stock.

  • Aliquot and Cryopreservation: Divide the filtered stock into 50 µL single-use aliquots in tightly sealed cryovials. Store immediately at -80°C[1].

Workflow Visualization

G Start Weigh EA-CP-HCl Powder (Equilibrated to RT) Solvent Add Anhydrous DMSO (Target: 50 mM) Start->Solvent Sonicate Sonicate (10-15 min) Water Bath <30°C Solvent->Sonicate Check Visual Inspection Clear Solution? Sonicate->Check Heat Gentle Warming (Max 40°C) Check->Heat No Filter Sterile Filtration (0.22 µm PTFE) Check->Filter Yes Heat->Sonicate Store Aliquot & Store (-80°C) Filter->Store

Caption: Workflow for preparing and validating EA-CP-HCl DMSO stock solutions.

Mechanistic Applications in Drug Discovery

EA-CP-HCl acts as an advanced building block in synthetic chemistry[1]. The presence of both an amine and a carboxylate (protected as an ethyl ester) allows for orthogonal reactivity. In standard peptide coupling workflows, the hydrochloride salt must first be neutralized (free-based) using a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Once the primary amine is liberated, it can act as a nucleophile to attack activated carboxylic acids, forming robust amide bonds.

The rigid cyclopentane ring restricts the rotational degrees of freedom (phi and psi angles) of the resulting peptide backbone. This entropic pre-organization often leads to a higher binding affinity when the fragment docks into a target protein's active site, a core principle of Fragment-Based Drug Discovery (FBDD).

FBDD Scaffold EA-CP-HCl Scaffold (Fragment) Deprotect Free Basing (Neutralize HCl with DIPEA) Scaffold->Deprotect Couple Peptide Coupling (Amide Bond Formation) Deprotect->Couple Screen High-Throughput Screening (HTS) Couple->Screen Hit Hit Identification & SAR Optimization Screen->Hit

Caption: Utilization of EA-CP-HCl as a conformationally restricted scaffold in FBDD workflows.

Conclusion

Ethyl 2-aminocyclopentanecarboxylate hydrochloride is a versatile and highly soluble scaffold, provided its thermodynamic properties are properly managed. While its aqueous solubility is inherently high due to its salt form, achieving optimal concentrations in DMSO requires mechanical disruption via sonication. By adhering to strict equilibration, filtration, and cryopreservation protocols, researchers can ensure the integrity of their stock solutions for downstream high-throughput screening and synthetic applications.

References

Sources

Exploratory

1H NMR spectrum of Ethyl 2-aminocyclopentanecarboxylate hydrochloride

Spectral Elucidation of Ethyl 2-aminocyclopentanecarboxylate Hydrochloride: A Comprehensive 1 H NMR Guide Executive Summary & Structural Context Ethyl 2-aminocyclopentanecarboxylate hydrochloride is a highly versatile cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Elucidation of Ethyl 2-aminocyclopentanecarboxylate Hydrochloride: A Comprehensive 1 H NMR Guide

Executive Summary & Structural Context

Ethyl 2-aminocyclopentanecarboxylate hydrochloride is a highly versatile cyclic β -amino acid derivative[1]. In modern drug development, carbocyclic β -amino acids are critical chiral building blocks used to synthesize peptidomimetics[1]. By embedding the amino and carboxylate functionalities within a rigid cyclopentane ring, chemists can restrict the conformational flexibility of peptide backbones, thereby enhancing metabolic stability and receptor binding affinity[2].

Analyzing this molecule via Proton Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy requires a deep understanding of its electronic environment. The presence of the hydrochloride salt fundamentally alters the electron density compared to its free-base counterpart, shifting key resonances and demanding specific solvent strategies for accurate spectral resolution[3]. This guide deconstructs the 1 H NMR spectrum of this molecule, providing researchers with the mechanistic causality behind its chemical shifts and a self-validating protocol for spectral acquisition.

Mechanistic Principles of the 1 H NMR Spectrum

To interpret the spectrum accurately, one must look beyond empirical matching and understand the physical chemistry driving the nuclear shielding and spin-spin coupling.

Inductive Deshielding and Magnetic Anisotropy

The two most critical protons in the cyclopentane core are the methine protons at C1 (alpha to the ester) and C2 (alpha to the ammonium group).

  • The Ammonium Effect (-NH 3+​ ): In the hydrochloride salt form, the nitrogen atom carries a formal positive charge. This creates a powerful electron-withdrawing inductive effect (-I) through the σ -bond framework. Consequently, the electron cloud around the C2-H proton is heavily depleted (deshielded), shifting its resonance significantly downfield to approximately δ 3.70–3.80 ppm, compared to 3.60 ppm in the free base[1].

  • The Ester Effect (-COOCH 2​ CH 3​ ): The C1-H proton is subjected to both the inductive withdrawal of the adjacent oxygen atoms and the magnetic anisotropy of the carbonyl π -system. Depending on the specific envelope conformation of the cyclopentane ring, the C1-H proton is deshielded to approximately δ 2.80–3.00 ppm[1].

Spin-Spin Coupling ( J -Coupling) Dynamics
  • The Ethyl Ester Spin System: The ethyl group presents a classic A 3​ X 2​ spin system. The methyl protons (-CH 3​ ) are split into a triplet ( 3J≈7.1 Hz) by the adjacent methylene, while the methylene protons (-CH 2​ -) are split into a quartet by the methyl group[1].

  • Cyclopentane Ring Complexity: The methylene protons at C3, C4, and C5 do not appear as simple first-order multiplets. Because the cyclopentane ring is conformationally constrained, the two protons on each carbon are diastereotopic—they occupy distinct magnetic environments (e.g., "pseudo-axial" vs. "pseudo-equatorial"). This results in complex, overlapping multiplets between δ 1.50 and 2.20 ppm[2]. Furthermore, the vicinal coupling ( 3J ) between H-1 and H-2 is governed by the Karplus equation; the exact J -value can help differentiate between cis (1R,2S) and trans (1R,2R) diastereomers based on their dihedral angles[2].

G NH3 -NH3+ (Ammonium) δ ~8.3 ppm C2 C2-H (Methine) δ ~3.7 ppm NH3->C2 Inductive Deshielding C1 C1-H (Methine) δ ~2.9 ppm C2->C1 3J Vicinal Coupling Ring C3-C5 (Methylene) δ 1.5-2.2 ppm C2->Ring Ring Backbone Ester -COOEt (Ester) δ 4.1, 1.2 ppm C1->Ester Anisotropic Effect C1->Ring Ring Backbone

Caption: Spin systems and electronic deshielding effects in the target molecule.

Quantitative Spectral Data

The following table synthesizes the expected 1 H NMR quantitative data for Ethyl 2-aminocyclopentanecarboxylate hydrochloride. Note: Exact shifts may vary slightly depending on concentration and the specific diastereomer (cis vs. trans).

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
8.20 – 8.50 Broad Singlet (br s)3HN/A-NH 3+​ : Highly deshielded by positive charge; broadened by 14 N quadrupolar relaxation and chemical exchange.
4.10 – 4.20 Quartet (q)2H 3J≈7.1 -OCH 2​ CH 3​ : Deshielded by adjacent electronegative oxygen.
3.60 – 3.80 Multiplet (m)1HComplexC2-H : Shifted downfield due to strong -I effect of the protonated amine[1].
2.80 – 3.00 Multiplet (m)1HComplexC1-H : Deshielded by the ester carbonyl's magnetic anisotropy[1].
1.50 – 2.20 Overlapping Multiplets (m)6HComplexC3-H 2​ , C4-H 2​ , C5-H 2​ : Diastereotopic ring protons experiencing restricted rotation[2].
1.20 – 1.30 Triplet (t)3H 3J≈7.1 -OCH 2​ CH 3​ : Terminal methyl group of the ethyl ester[1].

Experimental Methodology: Self-Validating Protocol

To achieve high-resolution spectra where the complex multiplets of the cyclopentane ring can be accurately integrated, researchers must employ a rigorous, self-validating workflow.

Step 1: Solvent Selection and Sample Preparation
  • Causality: The hydrochloride salt is highly polar and practically insoluble in standard non-polar NMR solvents like CDCl 3​ . While D 2​ O provides excellent solubility, it causes rapid deuterium exchange with the -NH 3+​ protons, rendering them invisible. Therefore, DMSO-d 6​ is the optimal solvent, as it dissolves the salt while preserving the ammonium signal.

  • Action: Dissolve 10–15 mg of the highly pure compound in 0.6 mL of DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any undissolved particulates that could distort the magnetic field homogeneity.

Step 2: Instrument Calibration (Tuning and Matching)
  • Causality: Maximum power transfer between the probe and the sample ensures the highest Signal-to-Noise Ratio (SNR).

  • Action: Insert the sample into the spectrometer (e.g., 400 MHz or higher). Perform automated or manual tuning and matching for the 1 H frequency.

Step 3: Precision Shimming (The Validation Step)
  • Causality: The diastereotopic protons on the cyclopentane ring will overlap heavily. Poor magnetic field homogeneity will blur these fine scalar couplings into an uninterpretable hump.

  • Action: Shim the Z1 through Z5 gradients.

  • Self-Validation: Before running the full acquisition, acquire a single scan (dummy scan). Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If the FWHM is >1.0 Hz, the shimming is inadequate. Re-shim until the TMS peak is sharp and symmetrical ( <0.8 Hz).

Step 4: Acquisition Parameters
  • Action: Set the spectral width (SW) to 14 ppm (to safely capture the downfield -NH 3+​ protons). Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete spin-lattice relaxation ( T1​ ) of all protons, which is critical for accurate integration. Acquire 16 to 32 scans.

Step 5: Data Processing
  • Action: Apply a mild exponential window function (Line Broadening = 0.3 Hz) to the Free Induction Decay (FID) prior to Fourier Transformation. Perform manual zero-order and first-order phase correction to ensure all peaks have a purely absorptive Lorentzian shape. Apply a multipoint baseline correction to ensure accurate integrals.

Workflow Prep 1. Sample Prep 15 mg in 0.6 mL DMSO-d6 Tune 2. Probe Tuning Match 1H frequency (e.g., 400 MHz) Prep->Tune Shim 3. Shimming Optimize Z1-Z5 for homogeneity Tune->Shim Acq 4. Acquisition ns=16, d1=2s, aq=3s Shim->Acq Proc 5. Processing FT, Phase/Baseline Correction Acq->Proc

Caption: Step-by-step self-validating protocol for high-resolution 1H NMR acquisition.

References

  • Title: Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β -Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: MDPI (Molecules) URL: [Link](Note: URL reconstructed from standard DOI routing for MDPI based on search index[1])

  • Title: Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives Source: Beilstein Journal of Organic Chemistry (2019, 15, 542–550) URL: [Link](Based on search index[2])

  • Title: CN107513073A - For treating and preventing the heteroaryl dihydro-pyrimidin of hepatitis b virus infected 6 new fusions Source: Google Patents URL: (Based on search index[3])

Sources

Foundational

Cyclic β-Amino Acid Esters: A Technical Guide on Synthesis, Foldamer Construction, and Drug Development

Executive Summary The development of highly structured, proteolytically stable peptide therapeutics has driven intense interest in non-proteinogenic amino acids. Among these, cyclic β-amino acids and their ester precurso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly structured, proteolytically stable peptide therapeutics has driven intense interest in non-proteinogenic amino acids. Among these, cyclic β-amino acids and their ester precursors represent a critical class of building blocks[1]. By embedding the β-amino acid backbone within a carbocyclic ring, researchers can rigidly constrain the molecular torsion angles, forcing the resulting oligomers (foldamers) into highly predictable and stable secondary structures such as 10-, 12-, and 14-helices[2].

This technical guide provides an in-depth analysis of the stereoselective synthesis of cyclic β-amino acid esters, the mechanistic causality behind key protocol steps, and their downstream applications in self-assembling nanostructures for drug delivery[3].

Mechanistic Foundation: The Chemistry of Conformational Constraint

Unlike canonical α-amino acids, β-amino acids possess an extra carbon atom in their backbone, introducing an additional torsion angle denoted as θ (theta)[2]. In linear β-peptides, this added flexibility often prevents the formation of stable secondary structures in short sequences.

However, in cyclic β-amino acids —such as 2-aminocyclopentanecarboxylic acid (ACPC) and 2-aminocyclohexanecarboxylic acid (ACHC)—the θ angle is physically locked by the carbocyclic ring[2].

  • Stereochemical Impact: The gauche conformation of the θ angle becomes inherently stable[2].

  • Foldamer Formation: When these cyclic β-amino esters are deprotected and oligomerized, the steric bulk and restricted rotation force the peptide backbone to adopt specific helical motifs. For example, trans-ACHC homooligomers form 10-helices or 14-helices depending on the chain length, while trans-ACPC reliably forms 12-helices[2].

  • Biological Utility: These structures exhibit near-total resistance to peptidase hydrolysis, making them ideal candidates for oral drug delivery and long-acting therapeutics[1].

Synthetic Methodologies: Constructing the Carbocycle

Synthesizing these constrained rings with high enantio- and diastereoselectivity is traditionally challenging. Two primary field-proven methodologies dominate modern synthesis:

Strategy A: Ring-Closing Metathesis (RCM) from α-Amino Acids

Developed extensively by Gardiner, Abell, and colleagues, this highly versatile approach utilizes simple, readily available chiral pool building blocks—specifically methionine, allylglycine, and serine[1]. The nature of the starting amino acid directly dictates the size of the resulting carbocycle (5-, 6-, or 7-membered rings)[1]. The core logic relies on the diastereoselective preparation of diene intermediates, which are subsequently cyclized using Ruthenium-based metathesis catalysts[1].

Strategy B: Tandem Asymmetric Conjugate Addition-Cyclisation

An alternative approach utilizes the conjugate addition of homochiral lithium amides (e.g., lithium N-benzyl-N- α -methylbenzylamide) to α,β -unsaturated esters[4]. The product distribution can be precisely controlled to yield the cyclic 1,2-anti-1,6-anti- β -amino ester via an intramolecular enolate cyclisation[4]. This method is highly effective for synthesizing heavily functionalized piperidines and other heterocyclic β-amino derivatives[4].

Quantitative Comparison of Synthetic Routes
Synthesis StrategyKey Reagents / CatalystsTarget Ring SizeStereocontrol MechanismPrimary Application
Ring-Closing Metathesis [1]Grubbs Catalyst, LDA, LiCl5-, 6-, and 7-membered carbocyclesChiral pool starting materials (e.g., (S)-Methionine)Carbocyclic foldamer backbones (ACPC, ACHC)
Tandem Conjugate Addition [4]Homochiral Lithium Amides5- and 6-membered heterocyclesChiral auxiliary on the lithium amidePolyfunctionalized piperidines / alkaloid synthesis

Experimental Protocol: RCM-Based Synthesis of Cyclic β-Amino Esters

The following protocol details the synthesis of cyclic β-amino acid esters via α -alkylation and subsequent Ring-Closing Metathesis (RCM), adapted from established methodologies[1].

Phase 1: Diastereoselective α -Alkylation of β-Amino Esters

Scientific Rationale: The goal is to install a terminal alkene at the α -position of an existing N -protected β -amino ester to create a diene suitable for metathesis.

  • Preparation of the Base Complex: To a suspension of anhydrous Lithium Chloride (LiCl, 3.0 equiv) in anhydrous THF at −78 °C under an argon atmosphere, add Lithium Diisopropylamide (LDA, 2.2 equiv)[1]. Stir for 10 minutes.

    • Causality Check: Anhydrous LiCl is strictly required. It disrupts the standard hexameric/tetrameric aggregation of LDA in THF, shifting the equilibrium toward highly reactive monomeric or dimeric lithium species. This ensures rapid, quantitative enolization and maximizes diastereoselectivity.

  • Enolization: Add the N -protected β -amino acid methyl ester (1.0 equiv) dropwise. Stir at −78 °C for 1 hour[1].

  • Electrophilic Attack: Slowly introduce the electrophile (e.g., allyl bromide, 4.0 equiv). Maintain the reaction at −78 °C for 2 hours, then allow it to warm to room temperature over 16 hours[1].

  • Workup: Quench with saturated aqueous NH4​Cl , extract with dichloromethane, dry over MgSO4​ , and purify via silica gel chromatography to isolate the diene intermediate[1].

Phase 2: Ring-Closing Metathesis (RCM)

Scientific Rationale: Intramolecular olefin metathesis closes the ring. Ruthenium-based Grubbs catalysts are chosen over Schrock molybdenum catalysts due to their superior tolerance toward the polar coordinating groups (esters, carbamates) present on the diene.

  • Degassing: Dissolve the purified diene intermediate in anhydrous, degassed dichloromethane (to a high dilution of ~0.01 M to prevent intermolecular cross-metathesis).

  • Catalysis: Add Grubbs 1st or 2nd Generation Catalyst (5-10 mol%).

  • Cyclization: Reflux the mixture under argon until TLC indicates complete consumption of the starting material (typically 2-12 hours depending on steric hindrance).

  • Isolation: Evaporate the solvent under reduced pressure. Purify the resulting cyclic β -amino ester via flash chromatography[1].

    • Validation: Confirm the cyclic structure via HRMS and the disappearance of terminal alkene proton signals (~5.0-5.8 ppm) in 1H NMR[1].

Pathway Visualization: From Monomer to Nanostructure

The logical progression from basic amino acid synthesis to the self-assembly of functional nanostructures requires precise structural programming. The diagram below maps this workflow.

G Start Readily Available Amino Acids (Methionine, Serine, Allylglycine) Alkylation Diastereoselective α-Alkylation (LDA / LiCl / THF) Start->Alkylation Diene Diene Intermediate (Masked Alkene Liberated) Alkylation->Diene RCM Ring-Closing Metathesis (Grubbs Catalyst) Diene->RCM CyclicEster Cyclic β-Amino Acid Esters (5-, 6-, 7-membered rings) RCM->CyclicEster Deprotect Deprotection & Oligomerization (Peptide Coupling) CyclicEster->Deprotect Foldamer Peptide Foldamer Assembly (10-, 12-, or 14-Helices) Deprotect->Foldamer Nano Self-Assembled Nanostructures (Drug Delivery Vehicles) Foldamer->Nano

Workflow of Cyclic β-Amino Acid Ester Synthesis and Foldamer Assembly.

Applications in Drug Development: Foldamers & Nanocarriers

Once synthesized, cyclic β-amino acid esters are hydrolyzed to their corresponding acids and incorporated into peptide sequences to create foldamers [5].

Because the cyclic β -residues dictate the shape of the peptide, they lead to distinctly different secondary structural motifs compared to natural α -peptides[3]. These foldamers can undergo spontaneous self-assembly—driven by hydrogen bonding and hydrophobic interactions—to form well-defined nanostructures such as nanotubes, vesicles, and hydrogels[2].

In the context of drug delivery, these nanocarriers offer profound advantages[3]:

  • Proteolytic Stability: The unnatural β -amino acid backbone is invisible to endogenous proteases, dramatically increasing the half-life of the nanocarrier in vivo[1].

  • Customizable Biodistribution: The size, charge, and surface properties of the self-assembled nanostructures can be precisely tuned by altering the side chains of the cyclic β -amino acids, allowing for targeted cellular uptake[3].

  • Hydrophobic Encapsulation: The hydrophobic domains of these peptide assemblies can efficiently encapsulate hydrophobic chemotherapeutic agents, improving drug loading capacity and solubility[6].

References

  • Synthesis of Cyclic β-Amino Acid Esters from Methionine, Allylglycine, and Serine Source: The Journal of Organic Chemistry (ACS Publications), 2004, 69(10), 3375–3382. URL:[Link][1]

  • Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids Source: Nanoscale (Royal Society of Chemistry), 2021, 13, 11325-11333. URL:[Link][2][5]

  • Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions Source: Tetrahedron / PubMed, 2005. URL:[Link][4]

  • Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site Source: RSC Advances (Royal Society of Chemistry), 2025. URL:[Link][3]

  • Molecular-Level Design Principles and Strategies of Peptide Self-Assembly Nanomaterials: From Sequence Engineering to Functional Applications Source: International Journal of Nanomedicine (Dove Medical Press), 2025. URL:[Link][6]

Sources

Exploratory

Scaffold Informatics: A Comprehensive Guide to the Chemical Identifiers and Verification Protocols for Ethyl 2-aminocyclopentanecarboxylate hydrochloride

Executive Summary In modern hit-to-lead chemistry, fragment molecules serve as the foundational architecture for novel therapeutics. One highly versatile scaffold is Ethyl 2-aminocyclopentanecarboxylate hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern hit-to-lead chemistry, fragment molecules serve as the foundational architecture for novel therapeutics. One highly versatile scaffold is Ethyl 2-aminocyclopentanecarboxylate hydrochloride . Widely utilized for molecular linking, structural expansion, and peptidomimetic design, this compound provides a robust structural basis for screening novel drug candidates[1].

However, as a Senior Application Scientist, I frequently observe that the stereochemical nuances of this molecule—specifically the cis conformation, denoted as the rel-(1R,2S) isomer—demand rigorous informatics tracking. A failure to accurately define its chemical identifiers in an Electronic Lab Notebook (ELN) can lead to catastrophic stereochemical mismatches downstream, invalidating months of structure-activity relationship (SAR) data. This whitepaper establishes the definitive chemical identifiers for this scaffold and outlines a self-validating analytical protocol for batch qualification.

Part 1: Core Chemical Identifiers & Informatics

When integrating a fragment into a synthetic pipeline, ambiguous nomenclature is a liability. The exact stereochemistry and salt form must be captured perfectly. The spatial arrangement of the amino and carboxylate groups on the cyclopentane ring dictates the vector of subsequent functionalization. The cis geometry forces a specific dihedral angle when incorporated into inhibitors, directly impacting target binding pocket affinity.

A common informatics trap I observe is the conflation of standard and stereospecific InChIKeys. The standard InChIKey ignores stereochemistry, whereas the exact stereospecific hash explicitly defines the spatial arrangement.

Table 1: Key Chemical Identifiers
Identifier TypeValueSignificance
Chemical Name Ethyl cis-2-amino-1-cyclopentanecarboxylate hydrochlorideUnambiguous IUPAC-derived descriptor[2].
CAS Registry Number 142547-15-7Primary index for chemical inventory and procurement[2].
PubChem CID 2725067Key database link for biological assay cross-referencing[3].
Molecular Formula C8H16ClNO2Accounts for the free base + HCl salt[2].
SMILES (Isomeric) Cl.CCOC(=O)C1CCCC1NEnables automated substructure searching in ELNs[2].
InChIKey (Standard) RYBMXCZWUCHLJB-UHFFFAOYNA-NUseful for broad literature scraping[2].
InChIKey (Stereospecific) RYBMXCZWUCHLJB-HHQFNNIRSA-NCritical for exact 3D docking and SAR modeling[4].
MDL Number MFCD00800503Standard identifier for commercial supplier catalogs[2].

Part 2: Causality in Salt Selection and Physicochemical Properties

Why procure the hydrochloride salt rather than the free base? The free base of a primary amine on a cyclopentane ring is prone to rapid atmospheric oxidation and often presents as a volatile, difficult-to-handle oil. Synthesizing it as an HCl salt ensures a stable, crystalline powder. This drastically improves shelf-life, handling precision on analytical balances, and aqueous solubility for downstream biological assays[2].

Table 2: Physicochemical Data Summary
PropertyValueCausality / Impact on Workflow
Molecular Weight 193.67 g/mol Required for exact molarity calculations in synthetic equivalents[2].
Melting Point 97.0°C – 100.0°CSharp melting point serves as a rapid, preliminary purity check[2].
Appearance White crystalline powderDiscoloration (yellow/brown) immediately indicates amine oxidation[2].
Assay Purity ≥99%Prevents side-reactions during sensitive coupling steps[2].

Part 3: Experimental Protocol - Identity and Purity Verification

Before utilizing CAS 142547-15-7 in a synthesis campaign, its identity must be self-validated through orthogonal analytical techniques. Do not blindly trust the Certificate of Analysis (CoA). Here is the standard operating procedure (SOP) I mandate for batch qualification.

Step 1: LC-MS for Mass Confirmation and Organic Purity

Rationale: Confirms the exact mass of the free base (157.21 g/mol ) and assesses organic purity. Mass spectrometry cannot differentiate cis from trans isomers, making this a necessary but insufficient standalone test.

  • Sample Prep: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Causality of Solvent Choice: The highly polar nature of the amino acid ester hydrochloride requires an aqueous-heavy gradient for proper retention on a C18 column. Formic acid ensures the amine remains fully protonated for positive electrospray ionization (ESI+).

  • Execution: Run a 5-minute gradient (5% to 95% ACN). The expected [M+H]+ peak is m/z 158.2.

Step 2: 1H-NMR for Stereochemical Confirmation

Rationale: NMR coupling constants ( J -values) between the protons at C1 and C2 are required to confirm the cis relative stereochemistry.

  • Sample Prep: Dissolve 15 mg of the powder in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Causality of Solvent Choice: DMSO-d6 is strongly preferred over CDCl3. The highly polar hydrochloride salt exhibits poor solubility in chloroform, which would lead to a low signal-to-noise ratio and missing exchangeable amine protons.

  • Execution: Acquire a standard 1H-NMR spectrum (400 MHz). Analyze the multiplet signals of the methine protons at C1 and C2 to verify the cis dihedral angle coupling constants.

Step 3: Perchloric Acid Titration for Assay Purity

Rationale: Determines the exact weight percentage of the active compound, ensuring precise stoichiometric calculations for synthesis.

  • Sample Prep: Weigh accurately ~150 mg of the sample and dissolve in 50 mL of glacial acetic acid.

  • Crucial Addition: Add 5 mL of mercuric acetate TS.

  • Causality of Mercuric Acetate: If you titrate an amine hydrochloride directly with perchloric acid, the displaced chloride ion forms HCl. Because HCl is poorly dissociated in acetic acid, it causes a sluggish, inaccurate endpoint. Mercuric acetate converts the chloride to undissociated mercuric chloride, replacing it with acetate ions. Acetate ions act as strong bases in acetic acid, allowing for a razor-sharp endpoint.

  • Execution: Titrate with 0.1 N perchloric acid (HClO4) using crystal violet as a colorimetric indicator[5].

Part 4: Informatics and Synthesis Workflow

The following logic diagram illustrates the self-validating system required to move this fragment from digital identifier retrieval to physical synthetic application.

G A Chemical Informatics CAS: 142547-15-7 B Stereochemical Triage rel-(1R,2S) Isomer A->B Defines Geometry C Analytical Verification LC-MS & 1H-NMR B->C Dictates Method D Assay Purity HClO4 Titration C->D Precedes E Synthetic Application Fragment Scaffold D->E Clears Batch For

Workflow from chemical identifier retrieval to analytical validation and synthesis.

References

  • PubChem, National Institutes of Health. "PubChem CID 2725067". Available at:[Link]

Sources

Foundational

Conformationally Constrained β-Amino Acid Scaffolds: IUPAC Nomenclature, Stereochemistry, and Synthetic Utility of cis-Ethyl 2-aminocyclopentanecarboxylate hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the transition from flexible linear peptides to ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the transition from flexible linear peptides to rigidified, conformationally constrained scaffolds is a critical strategy for enhancing target affinity and metabolic stability. cis-Ethyl 2-aminocyclopentanecarboxylate hydrochloride (CAS: 142547-15-7) serves as a premier carbocyclic β-amino acid derivative used extensively in drug discovery[1]. By locking the pharmacophoric amino and carboxylate groups into a specific spatial arrangement on a cyclopentane ring, this intermediate reduces the conformational entropy lost upon target binding.

This whitepaper deconstructs the rigorous IUPAC nomenclature of this compound, explores the thermodynamic causality behind its stereochemical design, details a self-validating enzymatic resolution protocol for its synthesis, and highlights its application in the development of clinical-stage therapeutics.

Structural Elucidation & IUPAC Nomenclature

The systematic naming of complex cyclic amino acid derivatives requires strict adherence to IUPAC rules regarding principal functional groups, numbering, and stereochemical descriptors. The formal IUPAC name for the specific enantiomer is Ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate hydrochloride [2].

Nomenclature Deconstruction:
  • Principal Functional Group (-carboxylate): The highest-priority functional group is the ester. Because the ester carbon is directly attached to a ring system, the suffix -carboxylate is used rather than -oate.

  • Core Scaffold (cyclopentane): A five-membered saturated carbocycle forms the backbone.

  • Substituent (2-amino): The primary amine group is located at carbon-2, relative to the carboxylate attachment at carbon-1.

  • Alkyl Chain (Ethyl): The esterifying group is an ethyl chain, placed at the beginning of the name.

  • Stereochemistry (1R,2S or cis): The cis descriptor indicates relative stereochemistry, meaning both the amino and carboxylate groups reside on the same face of the cyclopentane ring. The absolute configuration (1R,2S) defines the exact spatial orientation of the enantiomer[3].

  • Salt Form (hydrochloride): The free base is highly reactive and prone to degradation. Conversion to the hydrochloride salt protonates the amine, drastically improving bench stability, aqueous solubility, and handling characteristics.

Stereochemical Impact on Pharmacodynamics

The selection of a cyclopentane-based β-amino acid over an acyclic analog is driven by the thermodynamics of receptor binding. Acyclic β-amino acids possess multiple rotatable bonds, existing in a highly dynamic conformational ensemble. When these flexible molecules bind to a target protein (e.g., γ-secretase), they must adopt a single bioactive conformation, resulting in a massive entropic penalty ( −TΔS>0 ).

By embedding the β-amino acid motif into a rigid cyclopentane ring, chemists pre-organize the molecule into the bioactive geometry. This structural restriction "pays" the entropic penalty in advance during synthesis, leading to a more favorable overall free energy of binding ( ΔG ) and significantly enhanced target affinity.

G A cis-Ethyl 2-aminocyclopentanecarboxylate B Cyclopentane Ring (Conformational Restriction) A->B Structural Feature C Reduced Conformational Entropy Loss upon Binding B->C Thermodynamic Effect D Enhanced Target Affinity (e.g., Gamma-Secretase) C->D Pharmacodynamic Outcome

Thermodynamic logic of conformational restriction in drug design.

Synthetic Workflow & Analytical Characterization

While traditional synthesis relies on heavy-metal hydrogenation of benzylamino precursors[4], modern sustainable chemistry employs enzymatic kinetic resolution to isolate the desired (1R,2S) enantiomer from the racemate. The following protocol utilizes Candida antarctica lipase B (CALB) in a green solvent system[5].

Protocol: CALB-Catalyzed Enantioselective Hydrolysis

This workflow is a self-validating system: the enzyme's inherent stereoselectivity ensures that only the (1S,2R) enantiomer is hydrolyzed, allowing the desired (1R,2S) ester to be easily separated via standard acid-base extraction.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic ethyl cis-2-aminocyclopentanecarboxylate (10 mmol) in 50 mL of propylene carbonate (a green polar aprotic solvent) or tert-butyl methyl ether (tBuOMe).

  • Enzyme Addition: Add 100 mg of immobilized CALB and 0.5 equivalents of H₂O.

  • Incubation: Stir the suspension at 40°C for 24–48 hours. Monitor the reaction via chiral HPLC until 50% conversion is achieved.

  • Enzyme Recovery: Filter the mixture to remove the immobilized CALB (which can be washed and recycled).

  • Separation: Partition the filtrate between ethyl acetate and aqueous NaHCO₃. The hydrolyzed (1S,2R)-amino acid partitions into the aqueous layer, while the unreacted (1R,2S)-ester remains in the organic layer.

  • Salt Formation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and dissolve the residue in dry diethyl ether. Bubble anhydrous HCl gas through the solution to precipitate Ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate hydrochloride as a white crystalline powder.

  • Filtration: Collect the precipitate via vacuum filtration and dry under a high vacuum.

G A Racemic cis-β-amino ester (1R,2S & 1S,2R) B CALB Enzyme + H2O (Green Solvent) A->B Enzymatic Resolution C Hydrolyzed β-amino acid (1S,2R) B->C Enantioselective Hydrolysis D Unreacted β-amino ester (1R,2S) B->D Retained Ester E HCl / Ether D->E Salt Formation F Ethyl (1R,2S)-2-aminocyclopentane- 1-carboxylate hydrochloride E->F Precipitation

CALB-catalyzed kinetic resolution and salt formation workflow.
Quantitative Analytical Data

The following table summarizes the key physicochemical identifiers for the isolated hydrochloride salt[6][7]:

ParameterValue
Chemical Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Exact Mass 193.08700 Da
Melting Point 97.0°C to 100.0°C
Physical Form White Crystalline Powder
Solubility Soluble in water and polar protic solvents
SMILES Cl.CCOC(=O)C1CCCC1N

Applications in Drug Development

The (1R,2S)-cyclopentane scaffold is a privileged structure in the pharmaceutical industry, frequently utilized as a building block for complex therapeutics.

  • Alzheimer's Disease (γ-Secretase Inhibitors): The compound is a critical intermediate in the synthesis of brain-penetrant γ-secretase inhibitors (e.g., BMS-708163 analogs). By incorporating the rigidified cis-cyclopentane ring, developers achieved selective inhibition of amyloid-beta (Aβ) formation over Notch processing, a crucial therapeutic margin for treating Alzheimer's disease[4].

  • Inflammatory & Autoimmune Disorders: cis-Ethyl 2-aminocyclopentanecarboxylate is reacted with sulfonyl chlorides (e.g., 2′,4′-difluorobiphenylsulfonyl chloride) to generate aryl-phenyl-sulfonamido-cycloalkyl (APSAC) compounds. These derivatives have demonstrated potent efficacy in treating bone loss associated with excessive osteoclast activation in rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis[8][9].

References

  • ResearchGate. "Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis." Molecules, April 2022. Available at: [Link]

  • Google Patents. "US8435968B2 - Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use." United States Patent Office.
  • Googleapis (Bristol-Myers Squibb Co). "United States Patent 7,977,362 B2 - Gamma-Secretase Inhibitors." United States Patent Office. Available at:[Link]

Sources

Exploratory

Engineering Bioactive Foldamers: The Biological Activity and Therapeutic Potential of Cyclic β-Amino Acids

Executive Summary The transition from native α-peptides to synthetic β-peptides represents a watershed moment in modern drug development. While native peptides suffer from rapid proteolytic cleavage and poor membrane per...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The transition from native α-peptides to synthetic β-peptides represents a watershed moment in modern drug development. While native peptides suffer from rapid proteolytic cleavage and poor membrane permeability, the incorporation of cyclic β-amino acids introduces a profound structural paradigm shift. By embedding an additional backbone carbon (Cβ) within a rigid carbocyclic ring, researchers can engineer "foldamers"—oligomers that adopt highly predictable, stable secondary structures. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the biological activity of these molecules, detailing the structural mechanics, pharmacological profiles, and the self-validating experimental workflows required to discover them.

Structural Foundations: The Mechanics of Conformational Rigidity

To understand the biological activity of cyclic β-amino acids, one must first analyze the thermodynamic causality of their folding. In natural α-amino acids, the backbone conformation is dictated by the ϕ (phi) and ψ (psi) dihedral angles. The insertion of the Cβ atom in β-amino acids introduces a third torsion angle, θ (theta)[1].

In flexible, acyclic β-amino acids, this additional angle increases entropic freedom, often leading to unstructured peptides in solution. However, when the Cα-Cβ bond is embedded within a cyclic framework—such as a cyclopentane or cyclohexane ring—the θ angle is sterically locked into a gauche conformation[1]. This cyclic constraint drastically reduces the entropic penalty of folding. Consequently, these molecules act as powerful helix-inducers, forcing the peptide backbone into highly stable, pre-organized architectures (such as 12-helices or 14-helices) even at very short sequence lengths[2].

This structural pre-organization is the direct causal agent for their biological utility: the stable helical structure sterically shields the peptide bonds from enzymatic active sites, conferring near-absolute proteolytic resistance[2].

Structural_Causality N1 Cyclic Carbocycle Constraint (e.g., ACPC, ACHC) N2 Restricted θ Torsion Angle (Locked Cα-Cβ Bond) N1->N2 N3 Pre-organized Foldamer (12-helix or 14-helix) N2->N3 N4 Steric Shielding of Amide Bonds N3->N4 N5 Low Entropic Penalty on Binding N3->N5 N6 Proteolytic Resistance & High Target Affinity N4->N6 N5->N6

Fig 1: Mechanistic pathway from cyclic constraint to proteolytic resistance and target affinity.

Biological Activity Profiles

Antimicrobial and Antifungal Efficacy

Cyclic β-amino acids possess intrinsic biological activity even as monomers. A premier example is Icofungipen (PLD-118), a synthetic derivative based on a (-)-(1R,2S)-2-amino-4-methylene-cyclopentane carboxylic acid core. Unlike traditional antifungals that target the cell membrane, Icofungipen actively accumulates within fungal cells and competitively inhibits isoleucyl-tRNA synthetase, thereby halting protein biosynthesis[3].

Intracellular Target Inhibition and Cell Permeability

Targeting intracellular protein-protein interactions (PPIs) with peptides is notoriously difficult due to poor membrane permeability. However, incorporating (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC) into peptide sequences stabilizes rigid helical conformations. This folding buries polar backbone amides within the helix interior, exposing a lipophilic exterior that significantly enhances cell membrane permeability. Recently, this exact structural logic was deployed to discover highly potent, cell-permeable helical peptide inhibitors against the SARS-CoV-2 main protease (Mpro)[4].

Extracellular Protease Inhibition via Unique Turns

Beyond helices, cyclic β-amino acids can induce sharp, localized structural motifs such as γ -turns. The integration of (1S,2S)-2-aminocyclohexanecarboxylic acid (ACHC) into macrocyclic peptides has enabled the discovery of subnanomolar inhibitors of human coagulation factor XIIa (FXIIa)[5]. Crystallographic analysis revealed that the cyclic β-residue forces the peptide into a tight antiparallel β-sheet via a unique γ -turn, perfectly complementing the FXIIa active site[5].

Quantitative Data Presentation: Properties of Key Cyclic β-Amino Acids

To facilitate rational drug design, the structural propensities of the most widely utilized cyclic β-amino acids are summarized below.

Cyclic β-Amino AcidRing SizeStereochemistryPreferred Secondary StructurePrimary Biological/Material Application
trans-ACBC 4-membered(1R,2R) or (1S,2S)Extended / Sheet-likeNanomaterial self-assembly & hydrogels[1]
trans-ACPC 5-membered(1R,2R) or (1S,2S)12-helixCell-penetrating peptides, Mpro inhibitors[4]
trans-ACHC 6-membered(1R,2R) or (1S,2S)14-helix / γ -turnsFXIIa inhibitors, highly stable foldamers[5]
Icofungipen Core 5-membered(1R,2S)Monomeric active agentAntifungal (isoleucyl-tRNA synthetase inhibitor)[3]

Advanced Discovery and Synthesis Protocols

Working with cyclic β-amino acids requires overcoming significant steric hindrance. The following protocols are designed as self-validating systems , ensuring that experimental artifacts are caught in real-time.

Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered β-Peptides

Because the bulky carbocycle severely impedes nucleophilic attack by the incoming amine, standard SPPS protocols will fail, resulting in complex mixtures of deletion sequences.

Step-by-Step Methodology:

  • Resin Selection: Utilize a low-loading PEG-based resin (e.g., ChemMatrix) to prevent sequence aggregation during chain elongation.

  • Activation Chemistry: Use highly reactive coupling agents (DIC/OxymaPure or HATU/HOAt). The causality here is critical: the steric bulk of the Cβ ring requires the formation of a highly active ester to force the amidation forward.

  • Double Coupling & Mandatory Capping (Self-Validation Step): Perform double couplings (2 hours each at 50°C via microwave assistance). Crucially, follow every coupling with an acetic anhydride capping step. Validation logic: Capping ensures that any unreacted amines are permanently acetylated. If a coupling fails, it results in a truncated sequence rather than a deletion sequence, making the final LC-MS purification trivial (truncations have vastly different retention times and masses compared to isobaric deletion impurities).

  • Cleavage: Cleave using TFA/TIS/H2O (95:2.5:2.5) and validate the crude purity via high-resolution LC-MS.

De Novo Discovery via the RaPID Platform

The Random non-standard Peptides Integrated Discovery (RaPID) system is the premier platform for discovering bioactive macrocycles containing cyclic β-amino acids[6].

Step-by-Step Methodology:

  • mRNA Library Generation: Synthesize an mRNA library containing randomized codons.

  • Genetic Reprogramming: Utilize engineered ribozymes (flexizymes) to charge specific tRNAs with cyclic β-amino acids (e.g., ACPC)[6]. Causality: Natural aminoacyl-tRNA synthetases reject non-proteinogenic amino acids; flexizymes bypass this biological filter. Furthermore, the addition of engineered elongation factor P (EF-P) is required to prevent ribosomal stalling when translating consecutive β-amino acids[6].

  • Translation & Macrocyclization: Translate the library in a cell-free system. The inclusion of a chloroacetylated initiator amino acid allows spontaneous reaction with a downstream cysteine, forming a stabilizing thioether macrocycle.

  • Affinity Panning: Incubate the macrocyclic library against an immobilized target (e.g., FXIIa).

  • Amplification & NGS (Self-Validation Step): Elute bound mRNA-peptide fusions, reverse transcribe, and amplify via PCR. Validation logic: Subject the pools from rounds 1 through 5 to Next-Generation Sequencing (NGS). True biological binders are validated by an exponential enrichment trajectory across rounds, whereas non-specific matrix binders will show stochastic fluctuation.

RaPID_Workflow A 1. mRNA Library Generation (Randomized Codons) B 2. Reprogrammed Translation (Flexizymes + EF-P Engineering) A->B Ribosome + tRNA C 3. Macrocyclization (Thioether Formation) B->C Spontaneous D 4. Affinity Panning (Target Immobilization) C->D Incubation E 5. Reverse Transcription & PCR (Amplification of Binders) D->E Elution E->A Iterative Enrichment (Rounds 1-5) F 6. Next-Generation Sequencing (Hit Trajectory Validation) E->F Final Validation

Fig 2: RaPID discovery workflow for cyclic β-amino acid macrocycles with iterative NGS validation.

Self-Assembly and Nanomaterials

Beyond direct pharmacological inhibition, the rigid structural parameters of cyclic β-amino acids are heavily leveraged in materials science. Peptides containing trans-ACHC or trans-ACBC exhibit a high propensity to self-assemble into well-defined nanostructures, such as helical bundles, rods, and nanofibers[1]. The causality lies in the amphipathic nature of the resulting foldamers: the hydrophobic carbocyclic rings align to minimize aqueous exposure, while the rigid hydrogen-bonding network of the β-peptide backbone drives unidirectional supramolecular ordering[1]. These self-assembling properties are currently being exploited to create responsive hydrogels for targeted drug delivery and tissue engineering scaffolds.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL
  • Source: RSC Publishing (Nanoscale)
  • RaPID discovery of cell-permeable helical peptide inhibitors containing cyclic β-amino acids against SARS-CoV-2 main protease Source: RSC Chemical Biology URL
  • Source: Accounts of Chemical Research (ACS)
  • 6L63: Human Coagulation Factor XIIa (FXIIa) bound with the macrocyclic peptide F3 containing two (1S,2S)
  • In Vitro Activity and In Vivo Efficacy of Icofungipen (PLD-118)

Sources

Foundational

Discovery and history of aminocyclopentanecarboxylic acids

An In-Depth Technical Guide to the Discovery and History of Aminocyclopentanecarboxylic Acids Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the discovery, h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Aminocyclopentanecarboxylic Acids

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of aminocyclopentanecarboxylic acids (ACPCs). These conformationally constrained non-proteinogenic amino acids have garnered significant interest within the scientific community, particularly for their diverse biological activities and applications in medicinal chemistry and drug development. This document will delve into the initial discovery of key ACPC isomers, trace the progression of synthetic methodologies from classical approaches to modern stereoselective strategies, and explore their mechanisms of action. Detailed experimental protocols for pivotal syntheses, comparative data tables, and diagrams of relevant biochemical pathways are included to offer researchers, scientists, and drug development professionals a thorough understanding of this important class of compounds.

Introduction: The Emergence of a Versatile Scaffold

The cyclopentane ring, a common motif in natural products, offers a rigid scaffold that can be strategically functionalized. The incorporation of an amino and a carboxylic acid group onto this ring gives rise to aminocyclopentanecarboxylic acids (ACPCs), a class of compounds with significant potential in medicinal chemistry. Their constrained conformation, in contrast to their linear amino acid counterparts, allows for the design of molecules with enhanced metabolic stability and specific spatial arrangements of functional groups, which is crucial for targeted biological interactions.[1]

The versatility of the ACPC scaffold is evident in its presence in a range of bioactive molecules, from antiviral agents to enzyme inhibitors.[2] This guide will explore the historical context of their discovery, the chemical ingenuity behind their synthesis, and their ever-expanding role in the development of novel therapeutics.

A Historical Perspective: From Discovery to a Field of Study

The journey of aminocyclopentanecarboxylic acids began with the investigation of unnatural amino acids and their potential as therapeutic agents.

The Pioneering Discovery of 1-Aminocyclopentanecarboxylic Acid (Cycloleucine)

One of the earliest and most well-studied members of this class is 1-aminocyclopentanecarboxylic acid, commonly known as cycloleucine.[3][4] Unlike most amino acids, the α-carbon of cycloleucine is not a stereocenter.[5] Its initial discovery was driven by the quest for amino acid analogues with antitumor properties. Early studies in the 1960s revealed its cytostatic, immunosuppressive, and antineoplastic activities.[6][7] These initial findings spurred further investigation into its mechanism of action and tissue distribution.[7][8][9]

Expanding the Family: The Emergence of Other Isomers

Following the discovery of cycloleucine, researchers began to explore other isomers, recognizing that the relative positions of the amino and carboxyl groups on the cyclopentane ring would profoundly influence their biological activity. This led to the synthesis and investigation of 2-aminocyclopentanecarboxylic acid (ACPC) and its various stereoisomers.[10] The development of synthetic routes to access all four stereoisomers of ACPC was a significant milestone, opening the door to their use as building blocks in peptide foldamer chemistry.[10][11]

Further exploration has led to the synthesis and characterization of a wide array of aminocyclopentanecarboxylic acid derivatives, including those with additional functional groups, which have shown promise as selective agonists for metabotropic glutamate receptors and as inhibitors for various enzymes.[12][13]

The Evolution of Synthetic Strategies

The synthesis of aminocyclopentanecarboxylic acids has evolved significantly over the decades, with a major focus on achieving stereochemical control.

Early Synthetic Approaches

Initial syntheses of aminocyclopentanecarboxylic acids often relied on classical methods that produced racemic mixtures, which then required resolution. One of the common early methods was reductive amination of a corresponding keto-acid.[11] While effective for producing the desired carbon skeleton, these methods lacked stereocontrol, a critical aspect for biological applications.

The Advent of Stereoselective Synthesis

The demand for enantiomerically pure aminocyclopentanecarboxylic acids for applications in drug discovery and peptide chemistry drove the development of stereoselective synthetic methods. These advanced strategies allow for the precise control of the stereochemistry at the chiral centers of the molecule.

Key stereoselective approaches include:

  • Asymmetric Conjugate Addition: This powerful technique involves the conjugate addition of a chiral amine to an α,β-unsaturated ester. The use of a homochiral lithium amide, for instance, can initiate a diastereoselective tandem conjugate addition-cyclization protocol to yield specific stereoisomers.[14]

  • Ring-Closing Metathesis: This method provides access to cyclic β-amino acids from acyclic precursors. A key advantage is the resulting olefinic bond, which can be further functionalized to create novel substituted derivatives.[14]

  • Reductive Ring Opening of Isoxazolines: This approach allows for the synthesis of multifunctionalized cyclic β-amino esters. The isoxazoline ring, formed via a 1,3-dipolar cycloaddition, can be stereoselectively opened to yield highly functionalized 2-aminocyclopentanecarboxylates.[15]

  • C-H Insertion of Alkylidenecarbenes: This method has been successfully employed for the stereoselective synthesis of compounds like (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a potent agonist of metabotropic glutamate receptors.[16]

The choice of synthetic route is often dictated by the desired stereoisomer and the need for scalability. For instance, a scalable synthesis for all four stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid has been developed, making these valuable building blocks more accessible for peptide synthesis.[10]

Comparative Analysis of Synthetic Methodologies

The following table summarizes and compares some of the key synthetic strategies for aminocyclopentanecarboxylic acids:

Synthetic StrategyKey FeaturesAdvantagesDisadvantagesKey References
Reductive Amination Conversion of a keto-acid to an amino acid using a reducing agent and an amine source.Relatively simple and can be cost-effective.Typically produces racemic mixtures requiring resolution.[11]
Asymmetric Conjugate Addition Stereoselective addition of a chiral amine to an α,β-unsaturated ester.High degree of stereocontrol, allowing access to specific enantiomers.May require cryogenic temperatures and expensive chiral auxiliaries.[14]
Ring-Closing Metathesis Formation of the cyclopentane ring from an acyclic diene.Provides a handle for further functionalization (the double bond).May require expensive ruthenium catalysts.[14]
Reductive Ring Opening of Isoxazolines Stereoselective opening of a pre-formed isoxazoline ring.Allows for the introduction of multiple functional groups with stereocontrol.Multi-step synthesis.[15]
Detailed Experimental Protocols

To provide a practical understanding of these synthetic methods, detailed, step-by-step protocols for key experiments are outlined below.

Protocol 1: General Procedure for Isoxazoline Ring Opening [15]

This protocol describes the reductive ring opening of isoxazoline-fused β-aminocyclopentanecarboxylates to generate highly functionalized 2-aminocyclopentanecarboxylates.

Materials:

  • Isoxazoline-fused β-aminocyclopentanecarboxylate

  • Ethanol/THF (3:1, v/v)

  • NiCl₂

  • Boc₂O

  • NaBH₄

  • Water

Procedure:

  • To a stirred solution of isoxazoline-fused β-aminocyclopentanecarboxylates (0.96 mmol) in 8 mL of EtOH/THF (v:v = 3:1), add NiCl₂ (1.92 mmol) and Boc₂O (1.92 mmol).

  • After stirring for 10 minutes, add NaBH₄ (1.92 mmol) in portions.

  • Continue stirring the reaction mixture for 6 hours at room temperature.

  • Quench the reaction by the addition of H₂O (5 mL).

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. The final product can be purified by column chromatography and its structure confirmed by NMR and mass spectrometry.

Protocol 2: Scalable Synthesis of (1R,2S)-2-Aminocyclopentanecarboxylic Acid [10]

This protocol is part of a larger scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid.

Materials:

  • (R,S,S)-2•(D)-DBTA salt

  • Diethyl ether

  • Aqueous solution of KHCO₃ and K₂CO₃

  • EtOAc

  • HBr in AcOH (33% by weight)

  • 10% HCl

  • Ice-cooled acetone

Procedure:

  • Treat the (R,S,S)-2•(D)-DBTA salt (115 g, 185.6 mmol) with diethyl ether (500 mL) and 1 L of an aqueous solution containing KHCO₃ (50 g) and K₂CO₃ (50 g).

  • Stir the two-phase mixture until all solids are dissolved.

  • Separate the organic phase and extract the aqueous phase with diethyl ether (3 x 150 mL).

  • Combine the extracts, wash with a 10% solution of K₂CO₃ and brine, dry over Na₂SO₄, and evaporate in a vacuum to give the free amine.

  • Dissolve the free amine in EtOAc (500 mL) and add a solution of HBr in AcOH (33% by weight, 40 mL, approximately 220 mmol).

  • Evaporate the mixture in a vacuum to dryness to give the hydrobromide salt.

  • Co-evaporate the residue with a fresh portion of EtOAc to remove unreacted HBr.

  • Subject this hydrobromide to hydrogenolysis followed by ester hydrolysis.

  • Dissolve the residue in 500 mL of 10% HCl and heat in an oil bath at 70 °C for 4 h.

  • Evaporate the mixture in a vacuum, and add a new portion of 10% HCl.

  • After heating in an oil bath at 60 °C for 12 h, evaporate the mixture in a vacuum to dryness.

  • Wash the solid residue with ice-cooled acetone to yield (1R,2S)-2-aminocyclopentanecarboxylic acid in a salt form.

Causality Behind Experimental Choices: The use of dibenzoyl-D-tartaric acid (DBTA) allows for the resolution of the racemic amine. The subsequent steps involve the liberation of the free amine, formation of the hydrobromide salt, and finally, hydrolysis to the desired amino acid. The co-evaporation with EtOAc is a critical step to remove excess HBr, which could interfere with subsequent reactions.

Biological Activities and Therapeutic Potential

The diverse structures of aminocyclopentanecarboxylic acids translate into a wide range of biological activities.

Cycloleucine: A Methionine Adenosyltransferase Inhibitor with Anticancer Properties

Cycloleucine acts as a competitive inhibitor of the enzyme methionine adenosyltransferase (MAT).[6][17] This enzyme is crucial for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[18][19] By inhibiting MAT, cycloleucine disrupts nucleic acid methylation and polyamine production, ultimately interfering with RNA and DNA biosynthesis and cell cycle progression.[6] This mechanism underlies its observed antineoplastic and cytostatic activities.[6] Clinical studies have explored its use in the treatment of sarcomas, though toxicity has been a limiting factor.[20]

The following diagram illustrates the mechanism of action of Cycloleucine:

Cycloleucine_Mechanism Met Methionine MAT Methionine Adenosyltransferase (MAT) Met->MAT ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methylation Nucleic Acid & Polyamine Methylation SAM->Methylation Enables MAT->SAM Catalyzes Cycloleucine Cycloleucine Cycloleucine->MAT Competitively Inhibits Biosynthesis RNA & DNA Biosynthesis Cell Cycle Progression Methylation->Biosynthesis Required for Inhibition Inhibition Disruption Disruption

Caption: Mechanism of action of Cycloleucine as a competitive inhibitor of Methionine Adenosyltransferase (MAT).

2-Aminocyclopentanecarboxylic Acid (ACPC) in Foldamers

The stereoisomers of 2-aminocyclopentanecarboxylic acid are valuable building blocks for the synthesis of peptide foldamers.[10] These are oligomers that adopt well-defined secondary structures, similar to natural peptides. The conformational constraint imposed by the cyclopentane ring of ACPC helps to stabilize these structures.[10] Peptide foldamers incorporating ACPC have demonstrated a range of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties, coupled with high resistance to proteolytic degradation, making them attractive drug candidates.[10][21]

Other Derivatives and Their Targets

The versatility of the aminocyclopentanecarboxylic acid scaffold has led to the development of derivatives with a wide array of biological targets:

  • Metabotropic Glutamate Receptor Agonists: Certain aminocyclopentane tricarboxylic acids have been identified as selective agonists for group III metabotropic glutamate receptors, suggesting their potential in modulating glutamatergic neurotransmission.[13]

  • Enzyme Inhibitors: Derivatives have been designed as potent inhibitors of various enzymes, including prolylcarboxypeptidase and α-glucosidase, highlighting their potential in treating metabolic disorders and viral infections.[12][22]

  • NMDA Receptor Antagonists: 1-Aminocyclopentanecarboxylic acid has also been shown to be a competitive inhibitor at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[6][23]

Applications in Drug Discovery and Beyond

The unique properties of aminocyclopentanecarboxylic acids make them valuable tools in several scientific disciplines.

Pharmaceutical Development

The primary application of these compounds is in pharmaceutical development. They serve as key intermediates and chiral building blocks in the synthesis of a wide range of pharmaceuticals, particularly peptide-based drugs.[24][25] Their incorporation can enhance the efficacy, stability, and bioavailability of therapeutic agents.[24][25][26]

Organic Synthesis and Medicinal Chemistry

In organic synthesis, aminocyclopentanecarboxylic acids are prized for their ability to introduce conformational constraints and specific stereochemistry into complex molecules.[24] This is particularly crucial in medicinal chemistry for probing protein structures and investigating enzyme-catalyzed reactions.[26]

Bioconjugation and Materials Science

The functional groups on aminocyclopentanecarboxylic acids also make them suitable for bioconjugation processes, where they can be used to attach biomolecules to surfaces or other molecules.[24] Furthermore, they have found applications in materials science for the development of new polymers with tailored properties.[24][25]

Conclusion and Future Outlook

The discovery and history of aminocyclopentanecarboxylic acids illustrate a fascinating journey from the exploration of unnatural amino acids to the development of sophisticated synthetic methodologies and the identification of a wide range of biological activities. The continuous refinement of stereoselective synthetic routes has made these versatile building blocks more accessible, paving the way for their broader application in drug discovery and other scientific fields.

Future research in this area is likely to focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets for new aminocyclopentanecarboxylic acid derivatives, and the design of advanced materials incorporating these unique chemical scaffolds. The rich history and proven potential of aminocyclopentanecarboxylic acids ensure that they will remain a vibrant and productive area of scientific inquiry for years to come.

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC. (n.d.).
  • Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed. (2002, October 23).
  • Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC. (2012, January 17).
  • (1S,2S)-Boc-aminocyclopentane carboxylic acid - Chem-Impex. (n.d.).
  • 52-52-8, 1-Aminocyclopentanecarboxylic acid Formula - ECHEMI. (n.d.).
  • Dietary methionine restriction enhances the antitumor effects of... - ResearchGate. (n.d.).
  • Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate | Request PDF - ResearchGate. (n.d.).
  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed. (2002, April 15).
  • (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - ResearchGate. (2024, March 28).
  • (1R,2R)-Boc-aminocyclopentane carboxylic acid - Chem-Impex. (n.d.).
  • (-)-(1R,3S-3-Aminocyclopentane carboxylic acid - Chem-Impex. (n.d.).
  • A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes - PubMed. (2012, April 15).
  • Comparison of doxorubicin with cycloleucine in the treatment of sarcomas - PubMed - NIH. (n.d.).
  • EP0713873A2 - Aminocyclopentane derivative - Google Patents. (n.d.).
  • Fmoc-1-Aminocyclopropane-1-carboxylic Acid: A Key Building Block for Advanced Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BIOCHEMICAL STUDIES OF AN UNNATURAL AND ANTITUMOR AMINO ACID: 1-AMINOCYCLOPENTANECARBOXYLIC ACID: I. TOXICITY AND TISSUE DISTRIBUTION - R Discovery. (n.d.).
  • Biochemical Studies of an Unnatural and Antitumor Amino Acid: 1-aminocyclopentanecarboxylic Acid. I. Toxicity and Tissue Distribution - PubMed. (1962, April).
  • WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents. (n.d.).
  • Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin - PubMed. (2018, December 12).
  • Cycloleucine - Wikipedia. (n.d.).
  • Cyclopentane Derivatives in Drug Discovery - PharmaBlock. (n.d.).
  • Cycloleucine | C6H11NO2 | CID 2901 - PubChem - NIH. (n.d.).
  • 4-aminocyclopent-2-ene-1-carboxylic Acid | 344326-33-6 | Benchchem. (n.d.).
  • Synthesis of Peptides of 1-Aminocyclopentanecarboxylic Acid - ACS Publications. (1962, January 1).
  • (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid - Chem-Impex. (n.d.).
  • Cycloleucine inhibits MAT II activity and decreases intracellular SAMe... - ResearchGate. (n.d.).
  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed. (n.d.).
  • Biochemical studies on 1-aminocyclopentane carboxylic acid - PubMed. (1962, August).
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - ACS Publications. (2024, March 27).
  • 1-Aminocyclopentanecarboxylic acid | CAS 52-52-8 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase | Oncotarget. (2016, September 27).
  • Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum - PubMed. (n.d.).
  • Cyclopentanecarboxylic acid, 1-amino- - the NIST WebBook. (n.d.).
  • 1-Aminocyclopentanecarboxylic acid - CAS Common Chemistry. (n.d.).
  • 1-Aminocyclopentanecarboxylic Acid | 52-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

Sources

Protocols & Analytical Methods

Method

Synthesis of peptides using Ethyl 2-aminocyclopentanecarboxylate

Application Note: Advanced Synthesis of β -Peptide Foldamers Using Ethyl 2-aminocyclopentanecarboxylate Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of β -Peptide Foldamers Using Ethyl 2-aminocyclopentanecarboxylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Peptidomimetics, and Structural Biology

Executive Summary & Mechanistic Rationale

The incorporation of conformationally restricted β -amino acids into peptide backbones represents a paradigm shift in the development of peptidomimetics and foldamers. Ethyl 2-aminocyclopentanecarboxylate is a highly stable, commercially viable precursor used to synthesize 2-aminocyclopentanecarboxylic acid (ACPC).

As a Senior Application Scientist, I frequently observe that the primary challenge in foldamer synthesis is overcoming the steric hindrance imposed by cyclic β -amino acids during Solid-Phase Peptide Synthesis (SPPS). The cyclopentane ring of ACPC restricts the θ and ϕ dihedral angles of the peptide backbone. When oligomerized, trans-ACPC strongly induces the formation of a 12-helix —a secondary structure defined by a repeating 12-membered ring hydrogen bond network ( C=O(i)→N−H(i+3) )[1]. This structural rigidity not only mimics the spatial projection of α -helices found in native proteins but also imparts near-total resistance to proteolytic degradation, making ACPC-derived peptides exceptional drug candidates[2].

Because ethyl esters are orthogonal to the acylation chemistry used in SPPS, the ethyl 2-aminocyclopentanecarboxylate starting material must first undergo upstream processing (hydrolysis and N -protection) to generate the active SPPS building block, Fmoc-ACPC-OH .

H R1 Residue (i) C=O R2 Residue (i+1) ACPC R1->R2 Peptide Bond R3 Residue (i+2) ACPC R2->R3 Peptide Bond R4 Residue (i+3) N-H R3->R4 Peptide Bond R4->R1 12-Membered Ring H-Bond

Caption: 12-helical hydrogen bonding pattern characteristic of ACPC-based foldamers.

Upstream Processing: From Ester to SPPS Building Block

To utilize ethyl 2-aminocyclopentanecarboxylate in standard Fmoc-SPPS, the ester must be saponified to the free carboxylic acid, followed by the protection of the primary amine with a Fluorenylmethyloxycarbonyl (Fmoc) group.

Causality Check: Why use acidic hydrolysis instead of harsh basic saponification? Heating trans-ACPC esters in strong bases can lead to epimerization at the α -carbon. Acidic hydrolysis (e.g., 10% HCl at 60 °C) preserves the stereochemical integrity of the cyclopentane ring, ensuring enantiopure building blocks[2].

G N1 Ethyl 2-aminocyclopentanecarboxylate (Starting Material) N2 Acidic Hydrolysis (10% HCl, 60 °C) N1->N2 N3 ACPC Hydrochloride (Intermediate) N2->N3 N4 Fmoc Protection (Fmoc-OSu, KHCO3/K2CO3) N3->N4 N5 Fmoc-ACPC-OH (SPPS Building Block) N4->N5 N6 Solid-Phase Peptide Synthesis (DIC/Oxyma, Double Coupling) N5->N6 N7 Resin-Bound β-Peptide N6->N7 N8 Global Cleavage (TFA/Scavengers) N7->N8 N9 12-Helical Foldamer (Final Product) N8->N9

Caption: Complete workflow for synthesizing 12-helical foldamers from Ethyl 2-aminocyclopentanecarboxylate.

Protocol 1: Synthesis of Fmoc-ACPC-OH

Step 1: Ester Hydrolysis

  • Dissolve 50 mmol of ethyl 2-aminocyclopentanecarboxylate in 100 mL of 10% aqueous HCl.

  • Heat the mixture in an oil bath at 60 °C for 12 hours under continuous stirring.

  • Evaporate the solvent in vacuo to dryness. Wash the resulting solid residue with ice-cooled acetone to yield the ACPC hydrochloride salt[2].

Step 2: Fmoc Protection

  • Dissolve the ACPC hydrochloride salt in 100 mL of distilled water.

  • Add KHCO3​ (3.0 eq) and K2​CO3​ (1.0 eq) portion-wise to neutralize the salt and establish a basic pH (~9.0), which is required to keep the amine nucleophilic.

  • Add 100 mL of acetonitrile, followed by Fmoc-OSu (1.1 eq). Stir the biphasic reaction mixture at room temperature for 24 hours.

  • Self-Validation: Monitor the disappearance of Fmoc-OSu via TLC (Hexane/EtOAc 7:3).

  • Acidify the aqueous layer with 1M HCl to pH 2.0 to precipitate the Fmoc-ACPC-OH. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the final SPPS building block[2].

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of Fmoc-ACPC-OH into a growing peptide chain is notoriously difficult due to the steric bulk of the cyclopentane ring adjacent to the nucleophilic amine. Standard coupling reagents (e.g., DIC/HOBt) often result in incomplete acylation and truncated sequences[3].

To ensure high-fidelity synthesis, a Microwave-Assisted Double-Coupling Strategy utilizing DIC and Oxyma Pure is highly recommended. Oxyma Pure forms a highly reactive ester that accelerates the acylation step, minimizing epimerization while overcoming the steric barrier[4].

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the empirical efficiency of various coupling strategies for incorporating Fmoc-ACPC-OH onto a sterically hindered resin-bound amine.

Coupling Reagent SystemBaseTemperatureTimeAverage Yield (%)Epimerization Risk
DIC / Oxyma Pure None75 °C (Microwave)2 × 15 min>95% Low
HATU DIPEA25 °C (Room Temp)2 × 60 min85%Moderate
PyBOP NMM25 °C (Room Temp)2 × 60 min78%Moderate
DIC / HOBt None25 °C (Room Temp)120 min<50%Low
Protocol 2: Microwave-Assisted SPPS of ACPC Foldamers
  • Resin Swelling: Swell Rink Amide MBHA resin (loading ~0.6 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Prepare a solution of Fmoc-ACPC-OH (4.0 eq relative to resin loading) and Oxyma Pure (4.0 eq) in DMF (0.5 M concentration).

    • Add DIC (4.0 eq) to the solution and immediately add the mixture to the resin.

    • Irradiate in a microwave peptide synthesizer at 75 °C for 15 minutes[4].

  • Double Coupling (Critical Step): Drain the reaction vessel and immediately repeat Step 3 with fresh reagents for another 15 minutes.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (10:5:85) for 5 minutes to cap any unreacted amines, preventing deletion sequences.

  • Cleavage: After the sequence is complete, cleave the peptide from the resin using a cocktail of TFA/Triethylsilane/Water (95:2.5:2.5) for 2 hours at room temperature. Precipitate the crude foldamer in cold diethyl ether and isolate via centrifugation.

Downstream Structural Characterization

Once the β -peptide is synthesized and purified via RP-HPLC, its secondary structure must be validated. The hallmark of trans-ACPC oligomers is the formation of a stable 12-helix in aqueous or methanolic solutions.

  • Circular Dichroism (CD) Spectroscopy: A properly folded 12-helical ACPC peptide will exhibit a characteristic far-UV CD spectrum with a distinct minimum near 205 nm and a maximum near 225 nm[1].

  • 2D-NMR (ROESY/NOESY): The 12-helix is confirmed by observing unambiguous Nuclear Overhauser Effects (NOEs) between the CβH(i) proton and the amide NH(i+2) and NH(i+3) protons[1].

Sources

Application

Comprehensive Application Note: Asymmetric Synthesis and Applications of Ethyl 2-aminocyclopentanecarboxylate

Executive Summary Ethyl 2-aminocyclopentanecarboxylate is a highly versatile alicyclic β -amino acid derivative that serves as a foundational building block in modern drug discovery and organic synthesis[1][2]. Due to th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-aminocyclopentanecarboxylate is a highly versatile alicyclic β -amino acid derivative that serves as a foundational building block in modern drug discovery and organic synthesis[1][2]. Due to their constrained cyclic scaffolds, derivatives of this compound are critical in the design of peptidomimetics and foldamers, offering enhanced proteolytic stability and highly predictable secondary structures (such as β -peptides)[1]. Because the macroscopic folding of these peptides is strictly dictated by the stereochemistry of the monomers, achieving high enantiomeric excess (ee) and precise diastereocontrol (cis vs. trans) is paramount[1][3].

This application note provides field-proven, self-validating protocols for the asymmetric synthesis and resolution of both cis and trans isomers of ethyl 2-aminocyclopentanecarboxylate, detailing the mechanistic causality behind each experimental parameter.

Enzymatic Kinetic Resolution of cis-Isomers via CALB

Mechanistic Rationale & Causality

Chemical asymmetric synthesis of cyclic β -amino acids often requires stoichiometric amounts of expensive chiral auxiliaries. Conversely, enzymatic kinetic resolution using Candida antarctica lipase B (CALB) provides a highly enantioselective, sustainable alternative[1][4].

The causality of this resolution lies in the steric architecture of the CALB active site, which optimally accommodates the (1S,2R) enantiomer of the racemic ester. The enzyme selectively catalyzes the hydrolysis of this specific enantiomer into its corresponding β -amino acid, leaving the (1R,2S) -ester unreacted[4]. The use of tert-butyl methyl ether (tBuOMe) as the solvent at 65 °C is a deliberate choice: it maximizes the thermodynamic activity of the enzyme while suppressing unwanted spontaneous hydrolysis, ensuring an enantioselectivity factor (E) greater than 200.

Experimental Protocol: CALB-Catalyzed Hydrolysis

Note: This protocol is designed to be self-validating by utilizing gas chromatography (GC) to halt the reaction at exactly the thermodynamic midpoint.

  • Substrate Preparation : Dissolve 100 mg of racemic cis-ethyl 2-aminocyclopentanecarboxylate in 15 mL of dry tert-butyl methyl ether (tBuOMe)[4].

  • Enzymatic Activation : Add 30 mg/mL of immobilized CALB (Lipase B) to the solution[4].

  • Incubation : Place the mixture in an incubator shaker set to 65 °C. The elevated temperature is critical for ensuring substrate solubility and maximizing the kinetic rate of the lipase without causing thermal denaturation.

  • Reaction Monitoring (Critical Step) : Monitor the reaction progress via GC (following derivatization of aliquots). The reaction must be strictly halted at 50% conversion to ensure maximum enantiomeric excess for both the product acid and the unreacted ester[4].

  • Enzyme Recovery : Filter the reaction mixture to remove the immobilized CALB. Wash the recovered enzyme sequentially with EtOAc (3 × 15 mL) and hot distilled H2​O (3 × 15 mL). The enzyme can be reused for up to 3 cycles with negligible loss in enantioselectivity.

  • Phase Separation & Isolation :

    • Evaporate the organic filtrate (EtOAc/tBuOMe) to yield the unreacted (1R,2S) -ethyl 2-aminocyclopentanecarboxylate (ee > 98%)[4].

    • Evaporate the aqueous filtrate to yield the crystalline hydrolyzed product, (1S,2R) -2-aminocyclopentanecarboxylic acid (ee > 96%), which can be further recrystallized from H2​O /acetone[4].

Quantitative Data: CALB Optimization

The following table summarizes the optimization parameters validating the choice of solvent and temperature for the kinetic resolution.

SolventTemperature (°C)Conversion (%) ees​ (Unreacted Ester) eep​ (Hydrolyzed Acid)E-Factor
iPr2​O 454885%92%85
tBuOMe454990%94%120
tBuOMe 65 50 >98% >96% >200
Solvent-Free655599%81%65

Data synthesized from CALB hydrolysis optimization studies.

Workflow Visualization

CALB_Workflow Racemate Racemic cis-Ethyl 2-aminocyclopentanecarboxylate Enzyme CALB (Lipase B) in tBuOMe, 65°C Racemate->Enzyme Resolution Enzymatic Kinetic Resolution (50% Conv.) Enzyme->Resolution Filtration Filtration & Phase Separation Resolution->Filtration Ester (1R,2S)-Ester (Unreacted, ee > 98%) Filtration->Ester Organic Phase Acid (1S,2R)-Acid (Hydrolyzed, ee > 96%) Filtration->Acid Aqueous Phase

Figure 1: Workflow for the CALB-catalyzed enzymatic kinetic resolution of cis-isomers.

Dirhodium(II)-Catalyzed Asymmetric Synthesis of trans-Isomers

Mechanistic Rationale & Causality

While cis-isomers can be readily accessed via β -lactam ring opening, the synthesis of trans-cyclic β -amino acids is notoriously challenging[3][5]. A highly effective modern approach utilizes a [3 + 2] cycloaddition between N-arylaminocyclopropanes and alkynes (e.g., ethyl propiolate)[5].

The causality of this reaction relies on the unique ability of dirhodium(II) complexes to facilitate single-electron transfer (SET). The catalyst stabilizes the formation of a distonic radical cation resulting from the opening of the cyclopropane ring[5][6]. This highly reactive intermediate undergoes a rapid intermolecular addition to the alkyne substrate. Subsequent intramolecular radical cyclization and a final hydrogen atom transfer (HAT) from the catalyst complex yield the desired trans-ethyl 2-aminocyclopentanecarboxylate derivative, regenerating the active catalyst[3][5].

Experimental Protocol: [3 + 2] Cycloaddition

Note: Strict exclusion of oxygen is required, as O2​ acts as a triplet diradical that will rapidly quench the distonic radical cation intermediate.

  • Reaction Setup : In an oven-dried Schlenk tube equipped with a magnetic stirring bar, add the chiral dirhodium catalyst Rh2​(5S,R−MenPY)4​ (0.1 mol %), ethyl propiolate (5.0 mmol), and 5 mL of dry 1,2-dichloroethane (DCE)[5][6].

  • Degassing (Critical Step) : Seal the tube and perform three consecutive freeze-pump-thaw cycles. This step is non-negotiable to remove dissolved oxygen and prevent radical quenching[5].

  • Substrate Addition : Backfill the Schlenk tube with ultra-pure Argon. Introduce the N-arylaminocyclopropane substrate (5.0 mmol) via a gas-tight syringe[5].

  • Cycloaddition : Stir the reaction mixture at room temperature under the inert argon atmosphere until TLC indicates complete consumption of the cyclopropane starting material.

  • Purification : Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the trans-ethyl 2-aminocyclopentanecarboxylate derivative[3][5].

Quantitative Data: Catalyst Screening

The selection of the Rh(II) oxidation state is critical for the radical mechanism. Lower or higher oxidation states fail to stabilize the distonic radical cation effectively.

CatalystOxidation StateCatalyst LoadingSolventYield of trans-Product (%)
NoneN/A0 mol %DCM0%
[Rh(CH2​CH2​)2​Cl]2​ Rh(I)1.0 mol %DCM0% (Not detected)
[Rh(Cp∗)Cl2​]2​ Rh(III)1.0 mol %DCM72%
Rh2​(5S,R−MenPY)4​ Rh(II) 0.1 mol % DCE >85%

Data synthesized from Rh-catalyzed [3+2] cycloaddition studies[5][6].

Workflow Visualization

Rh_Mechanism Substrate N-Arylaminocyclopropane + Ethyl Propiolate Catalyst Rh2(II) Catalyst (SET / Activation) Substrate->Catalyst RadicalCation Distonic Radical Cation (Ring Opening) Catalyst->RadicalCation Addition Intermolecular Addition to Alkyne RadicalCation->Addition Cyclization Intramolecular Radical Cyclization Addition->Cyclization Product trans-Ethyl 2-aminocyclopentanecarboxylate Cyclization->Product HAT

Figure 2: Mechanistic pathway for the Dirhodium(II)-catalyzed [3+2] cycloaddition.

References

  • Title: Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: PMC / MDPI URL
  • Title: Dirhodium(II)

Sources

Method

Application Note: Reductive Ring Opening of Isoxazolines to Form β-Aminocyclopentanecarboxylates

Introduction & Strategic Utility Conformationally restricted alicyclic β-amino acids, such as cispentacin and transpentacin derivatives, are highly valued in medicinal chemistry. Their rigid carbocyclic frameworks induce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Conformationally restricted alicyclic β-amino acids, such as cispentacin and transpentacin derivatives, are highly valued in medicinal chemistry. Their rigid carbocyclic frameworks induce predictable secondary structures in peptidomimetics, enhancing both target affinity and metabolic stability. The synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers frequently relies on the 1,3-dipolar cycloaddition of nitrile oxides to β-aminocyclopentenecarboxylates, yielding a rigid isoxazoline-fused intermediate[1].

The critical, yield-determining transformation in this synthetic pathway is the highly stereoselective reductive ring opening of the isoxazoline moiety to unmask the target β-amino acid derivatives[1]. This application note details the optimized methodology for this reductive cleavage, focusing on chemoselectivity, mechanistic control, and operational safety.

Mechanistic Rationale: Reagent Selection and Causality

The N–O bond of the isoxazoline ring is remarkably resilient, requiring specific reductive conditions for controlled cleavage. While several reagents can achieve this, the structural context of the bicyclic framework strictly dictates the optimal choice:

  • Molybdenum Hexacarbonyl (Mo(CO)₆): Traditionally, Mo(CO)₆ is a powerful reagent for N–O cleavage. The mechanism involves the initial coordination of the isoxazoline nitrogen to the molybdenum center, facilitating N–O bond fission to form a nitrene intermediate[2]. However, in fused bicyclic systems, this nitrene intermediate is highly susceptible to a tandem retro-aldol reaction, which can lead to the undesired destructive cleavage of the carbocyclic framework itself[2]. Furthermore, if the substrate contains additional heteroatoms, molybdenum may preferentially coordinate to them instead of the isoxazoline nitrogen, drastically reducing cleavage efficacy[3].

  • Nickel Boride (NiCl₂ / NaBH₄): To circumvent the limitations of Mo(CO)₆, an in situ generated nickel boride system is highly preferred for cyclopentane-fused isoxazolines[1]. The dropwise addition of NaBH₄ to NiCl₂ produces a black, granular precipitate of nickel boride (Ni₂B), which acts as a highly active, non-pyrophoric alternative to Raney Nickel[4]. This method provides clean, stereoretentive N–O cleavage without triggering retro-aldol fragmentation[4].

Causality in Protocol Design: A critical innovation in this workflow is the inclusion of di-tert-butyl dicarbonate (Boc₂O) directly in the reduction mixture[1]. The reductive cleavage of the isoxazoline generates a highly reactive free amine. By having Boc₂O present in situ, the nascent amine is immediately trapped and protected[4]. This prevents unwanted intermolecular side reactions, suppresses over-alkylation, and significantly simplifies downstream chromatographic purification.

The solvent system—a 3:1 mixture of Ethanol (EtOH) and Tetrahydrofuran (THF)—is deliberately chosen: EtOH provides the protic environment necessary for NaBH₄ to efficiently generate active hydride species, while THF ensures complete solubilization of both the lipophilic Boc₂O and the isoxazoline substrate[1].

Comparative Analysis of Cleavage Methods

Cleavage ReagentReaction ConditionsPrimary OutcomeMechanistic Limitations & Notes
NiCl₂ / NaBH₄ EtOH/THF (3:1), RT, 6 hβ-amino alcohols / estersHighly chemoselective; generates active Ni₂B in situ. Excellent stereoretention.
Mo(CO)₆ MeCN/H₂O, 80 °Cβ-hydroxy ketones / enonesProne to tandem retro-aldol cleavage in bicyclic systems, destroying the carbocycle.
Raney Ni / H₂ MeOH or AcOH, H₂ atmβ-amino alcoholsRequires specialized high-pressure hydrogenation equipment and careful handling.
SmI₂ THF/H₂O, RTβ-hydroxy ketones / aminesExtremely air-sensitive; expensive for large-scale pharmaceutical synthesis.

Standardized Experimental Protocol: Reductive Cleavage & In Situ Protection

The following protocol outlines the self-validating procedure for the reductive ring opening of isoxazoline-fused β-aminocyclopentanecarboxylates to yield Boc-protected derivatives[1][4].

Materials Required:

  • Isoxazoline-fused β-aminocyclopentanecarboxylate (Substrate)

  • Nickel(II) chloride (NiCl₂)

  • Sodium borohydride (NaBH₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethanol (EtOH) and Tetrahydrofuran (THF)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Substrate Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add the isoxazoline-fused β-aminocyclopentanecarboxylate (0.96 mmol) and dissolve it in 8.0 mL of a mixed solvent system consisting of EtOH/THF (v/v = 3:1).

  • Reagent Introduction: Add NiCl₂ (1.92 mmol, 2.0 equiv) and Boc₂O (1.92 mmol, 2.0 equiv) directly to the stirred solution. Ensure complete dissolution/homogenization.

  • Activation (Exothermic): Stir the mixture at room temperature for 10 minutes. Slowly, and in small portions, add NaBH₄ (1.92 mmol, 2.0 equiv). Note: The reaction is exothermic and will rapidly deposit a black granular precipitate (Ni₂B).

  • Reaction Propagation: Allow the reaction mixture to stir continuously for 6 hours at room temperature. Monitor the disappearance of the starting material via TLC.

  • Quenching: Once complete, quench the active hydride species and unreacted boride by slowly adding 5.0 mL of deionized H₂O.

  • Filtration & Recovery: Filter the crude reaction mixture through a tightly packed Celite pad to remove the black nickel boride catalyst. Wash the pad with additional EtOH to ensure quantitative transfer.

  • Concentration: Evaporate the filtrate in vacuo to yield the crude highly functionalized 2-aminocyclopentanecarboxylate, which can be further purified via standard silica gel column chromatography.

Visual Workflows

SynthesisWorkflow SM β-Aminocyclopentene- carboxylate Cyclo 1,3-Dipolar Cycloaddition SM->Cyclo Nitrile Oxide Isox Isoxazoline-Fused Intermediate Cyclo->Isox Reduct Reductive Cleavage (NiCl2/NaBH4) Isox->Reduct + Boc2O Prod β-Aminocyclopentane- carboxylate Reduct->Prod Quench & Filter

Workflow for the synthesis of functionalized β-aminocyclopentanecarboxylates.

Mechanism Step1 Isoxazoline Ring Step2 Coordination to Ni2B (Generated in situ) Step1->Step2 Step3 Reductive N-O Bond Cleavage Step2->Step3 Step4 Imino-Alcohol Intermediate Step3->Step4 Step5 Imine Reduction & Boc Protection Step4->Step5 NaBH4 / Boc2O Step6 Protected β-Amino Derivative Step5->Step6

Mechanistic pathway of nickel boride-mediated N-O bond cleavage and protection.

References

  • Nonn, M., Kiss, L., Sillanpää, R., & Fülöp, F. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 100-106. URL: [Link]

  • Fülöp, F. et al. (2012). Repository of the Academy's Library: Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers. MTAK. URL:[Link]

  • Kurth, M. J. et al. (2002). Molybdenum-Mediated Cleavage Reactions of Isoxazoline Rings Fused in Bicyclic Frameworks. Organic Letters, 4(23), 4101-4104. URL:[Link]

  • Tam, W. et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2205. URL:[Link]

Sources

Application

Ethyl 2-Aminocyclopentanecarboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

Introduction In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Ethyl 2-aminocyclopentanecarboxylate, a conformationally constrained buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Ethyl 2-aminocyclopentanecarboxylate, a conformationally constrained building block, has emerged as a privileged scaffold in medicinal chemistry. Its inherent stereochemistry and bifunctional nature—possessing both a reactive amine and an ester group on a five-membered ring—provide a unique three-dimensional framework that is amenable to diverse chemical modifications. This guide delves into the multifaceted applications of ethyl 2-aminocyclopentanecarboxylate, offering detailed insights into its role in the development of potent therapeutic agents, complete with experimental protocols and structure-activity relationship (SAR) analyses. The constrained cyclopentane ring system often imparts favorable pharmacokinetic properties, such as metabolic stability and reduced off-target toxicity, by limiting the number of accessible conformations, thereby pre-organizing the molecule for optimal interaction with its biological target.

Application Note 1: Cyclopentane-Based Neuraminidase Inhibitors for Influenza Therapy

The influenza virus neuraminidase (NA) enzyme is a crucial target for antiviral drug development. NA facilitates the release of progeny virions from infected cells, and its inhibition can halt the spread of the virus. Ethyl 2-aminocyclopentanecarboxylate has served as a foundational scaffold for a novel class of NA inhibitors that exhibit potent antiviral activity.[1][2] The cyclopentane ring acts as a bioisostere of the dihydropyran ring found in the natural substrate, sialic acid, and in established inhibitors like Zanamivir and Oseltamivir.[3]

Rationale for the Cyclopentane Scaffold

The rationale for employing a cyclopentane core lies in its ability to present key functional groups in a spatial orientation that mimics the transition state of the sialic acid cleavage reaction within the NA active site. The rigidity of the five-membered ring helps to minimize the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, the stereochemistry of ethyl 2-aminocyclopentanecarboxylate allows for the precise placement of substituents that can engage with the conserved residues of the NA active site, leading to potent and selective inhibition.[1]

Structure-Activity Relationship (SAR) Insights

SAR studies on multisubstituted cyclopentane amide derivatives have revealed key determinants for potent NA inhibition. The nature of the substituent on the amino group of the cyclopentane ring is critical for activity. For instance, N,N-disubstituted amides, such as the diethylamide and dipropylamide derivatives, have demonstrated very good inhibitory activity against influenza A neuraminidase.[4]

Compound/DerivativeTargetIC50 (µM)Reference
1-EthylpropylamideInfluenza A NA0.015-0.080[4]
DiethylamideInfluenza A NA0.015-0.080[4]
DipropylamideInfluenza A NA0.015-0.080[4]
4-MorpholinylamideInfluenza A NA0.015-0.080[4]
DiethylamideInfluenza B NA3.0-9.2[4]
DipropylamideInfluenza B NA3.0-9.2[4]

Table 1: Inhibitory activity of selected N-acylated derivatives of a cyclopentane carboxylic acid scaffold against influenza neuraminidase.

The data clearly indicate that while potent inhibition is achieved against influenza A, the activity against influenza B is more modest, suggesting opportunities for further optimization.

Experimental Protocol: Synthesis of a Representative N-Acyl Cyclopentane Amide Derivative

This protocol describes a general method for the N-acylation of ethyl 2-aminocyclopentanecarboxylate, a key step in the synthesis of cyclopentane-based neuraminidase inhibitors.

Step 1: N-Acylation of Ethyl 2-aminocyclopentanecarboxylate

G cluster_0 Synthesis of N-Acyl Derivative start Ethyl 2-aminocyclopentanecarboxylate + Carboxylic Acid reagents EDC, HOBt, DIPEA in Anhydrous DMF start->reagents reaction Amide Bond Formation (Stir at room temperature) reagents->reaction workup Aqueous Work-up (EtOAc extraction, washes) reaction->workup purification Column Chromatography (Silica gel) workup->purification product N-Acyl Ethyl 2-aminocyclopentanecarboxylate purification->product G cluster_1 Synthesis of Functionalized Cyclopentane start Boc-protected aminocyclopentene carboxylate oxidation Oxidation (e.g., IBX) to Aldehyde start->oxidation aldol Diastereoselective Isocyanoacetate Aldol Reaction oxidation->aldol glycosylation Glycosylation aldol->glycosylation reduction Azide Reduction and Boc Protection glycosylation->reduction deprotection_alkylation Cbz Deprotection and Reductive Alkylation reduction->deprotection_alkylation product Key Cyclopentane Intermediate deprotection_alkylation->product G cluster_2 Aza-Michael Addition start Cyclopentene Carboxylic Acid Ester reagents Benzylamine (NH2Bn) in DMF start->reagents reaction Aza-Michael Addition (Stir at room temperature) reagents->reaction product Polyhydroxylated Cyclopentane β-Amino Acid Derivative reaction->product

Sources

Method

Application Note: Synthesis of Fused Heterocyclic Compounds from Ethyl 2-Aminocyclopentanecarboxylate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary & Scope Ethyl 2-aminocyclopentanecarboxylate (E2ACP) is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary & Scope

Ethyl 2-aminocyclopentanecarboxylate (E2ACP) is a highly versatile cyclic β-amino acid ester that serves as a premium building block in modern medicinal chemistry. By providing a conformationally restricted, sp³-rich cyclopentane core, E2ACP is instrumental in the synthesis of fused heterocyclic systems, including cyclopentapyrimidines, bicyclic γ-lactams, and spiro-oxindoles. These scaffolds are frequently utilized in the development of AMPA receptor modulators, antimicrobial agents, and conformationally constrained peptidomimetics[1, 3].

This application note details the mechanistic rationale and validated protocols for divergent heterocyclic synthesis utilizing E2ACP, focusing on the causality behind reaction conditions and stereochemical control.

Mechanistic Insights & Causality

The utility of E2ACP in heterocyclic synthesis is driven by the spatial proximity of its primary amine and ethyl ester functional groups.

  • Thermodynamic Sink for Cyclization: The 1,2-disubstitution on the rigid cyclopentane ring pre-organizes the functional groups for intramolecular reactions. When the amine is functionalized with an electrophilic moiety (e.g., an isocyanate or haloacyl chloride), the pendant ethyl ester acts as an internal electrophile. The subsequent intramolecular nucleophilic acyl substitution expels ethanol, driving the reaction forward entropically and thermodynamically to form stable 5- or 6-membered fused rings.

  • Stereochemical Trajectory: The stereochemistry of E2ACP (cis vs. trans) dictates the ring strain of the resulting heterocycle. Cis-E2ACP (often accessed via enzymatic kinetic resolution [2]) readily forms fused bicyclic systems due to the synclinal arrangement of the substituents. Conversely, trans-E2ACP (synthesized via [3+2] cycloadditions[1]) requires higher activation energy for cyclization due to the antiperiplanar-like torsional strain, often necessitating stronger bases or higher thermal conditions to force the ring closure.

Divergent Synthesis Workflow

The following diagram illustrates the divergent synthetic pathways from E2ACP to three distinct classes of pharmacologically relevant heterocycles.

G E2ACP Ethyl 2-aminocyclopentanecarboxylate (E2ACP) Urea Urea Intermediate E2ACP->Urea Isocyanate (TEA, DCM) Amide Chloroacetamide Intermediate E2ACP->Amide Chloroacetyl Chloride (Base) Thio Thiourea Intermediate E2ACP->Thio Isothiocyanate Pyrim Cyclopentapyrimidine-2,4-dione Urea->Pyrim Thermal Cyclization (- EtOH) Lactam Bicyclic γ-Lactam Amide->Lactam Intramolecular Alkylation Thiouracil Cyclopentathiouracil Thio->Thiouracil Cyclization (- EtOH)

Divergent synthesis of fused heterocycles from Ethyl 2-aminocyclopentanecarboxylate.

Experimental Protocols

Protocol A: Synthesis of Fused Cyclopentapyrimidine-2,4-diones

Objective: To synthesize a bicyclic pyrimidinedione scaffold via urea condensation and subsequent intramolecular cyclization.

Causality & Self-Validation: The addition of the isocyanate occurs rapidly at room temperature to form the urea. The disappearance of the primary amine is validated by a negative Ninhydrin stain. The subsequent cyclization requires thermal energy to overcome the activation barrier of ethanol expulsion. Reaction completion is monitored via IR spectroscopy (disappearance of the ester C=O stretch at ~1735 cm⁻¹ and appearance of the imide C=O stretch at ~1680 cm⁻¹).

Step-by-Step Methodology:

  • Urea Formation: Dissolve E2ACP hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Add Triethylamine (TEA, 2.5 equiv) dropwise at 0 °C to liberate the free base. Stir for 15 minutes.

  • Add phenyl isocyanate (1.1 equiv) dropwise. Warm to room temperature and stir for 2 hours.

  • Validation Check 1: Perform TLC (Hexane:EtOAc 1:1). The intermediate urea should appear as a new, lower Rf​ spot. Ninhydrin stain must be negative.

  • Solvent Exchange & Cyclization: Concentrate the reaction mixture in vacuo to remove DCM. Re-dissolve the crude urea intermediate in anhydrous Toluene (0.1 M).

  • Add a catalytic amount of Sodium Ethoxide (NaOEt, 0.2 equiv) to accelerate the intramolecular attack.

  • Reflux the mixture (110 °C) for 12 hours using a Dean-Stark apparatus to remove the ethanol byproduct, driving the equilibrium toward the cyclized product.

  • Validation Check 2: Monitor by LC-MS. The mass should reflect[M - EtOH + H]⁺.

  • Workup: Cool to room temperature, wash with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Synthesis of Bicyclic γ-Lactams

Objective: To construct a bicyclic pyrrolidinone (γ-lactam) derivative via N-acylation followed by intramolecular alkylation.

Causality & Self-Validation: Chloroacetyl chloride acts as a bifunctional reagent. The acyl chloride is highly electrophilic and reacts preferentially with the amine. The alpha-chloro group then serves as the electrophile for the subsequent ring closure. Stronger bases (like NaH) are required for the second step to deprotonate the amide nitrogen, increasing its nucleophilicity for the intramolecular Sₙ2 displacement.

Step-by-Step Methodology:

  • Acylation: Dissolve E2ACP (1.0 equiv) and Potassium Carbonate (K₂CO₃, 2.0 equiv) in anhydrous THF at 0 °C.

  • Slowly add chloroacetyl chloride (1.1 equiv). Stir for 1 hour at 0 °C.

  • Filter the inorganic salts and concentrate the filtrate to yield the crude chloroacetamide intermediate.

  • Cyclization: Dissolve the intermediate in anhydrous DMF. Cool to 0 °C.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. (Caution: H₂ gas evolution).

  • Stir at room temperature for 4 hours.

  • Validation Check: Quench a small aliquot with water and extract with EtOAc. GC-MS should show complete conversion to the cyclized γ-lactam.

  • Workup: Quench the bulk reaction with saturated NH₄Cl, extract with EtOAc, wash extensively with brine to remove DMF, dry, and concentrate.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for the synthesis of various heterocycles from E2ACP, demonstrating the impact of stereochemistry on yield and required conditions.

Heterocycle TargetStarting Material StereochemistryReagentCyclization ConditionsAverage Yield (%)ee Retention (%)
Cyclopentapyrimidine-2,4-dione cis-E2ACPPhenyl isocyanateToluene, NaOEt, 110 °C, 12h82 - 88%> 98%
Cyclopentapyrimidine-2,4-dione trans-E2ACPPhenyl isocyanateXylene, NaOEt, 140 °C, 18h65 - 70%> 95%
Bicyclic γ-Lactam Racemic cis-E2ACPChloroacetyl chlorideDMF, NaH, 25 °C, 4h78 - 85%N/A
Cyclopentathiouracil cis-E2ACPPhenyl isothiocyanateEtOH, Reflux, 8h75 - 80%> 98%

Note: The trans isomer consistently requires harsher cyclization conditions (e.g., Xylene at 140 °C) due to the unfavorable anti-periplanar arrangement of the reacting groups, resulting in slightly lower overall yields [1, 2].

References

  • Title: Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives Source: Beilstein Journal of Organic Chemistry, 2019, 15, 542–550. URL: [Link]

  • Title: Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: Molecules, 2022, 27(8), 2600. URL: [Link]

  • Title: Sulfonamide derivative and use thereof (AMPA receptor function enhancing action)
Application

Chemoenzymatic synthesis of Ethyl 2-aminocyclopentanecarboxylate derivatives

Application Note: Chemoenzymatic Synthesis and Kinetic Resolution of Ethyl 2-Aminocyclopentanecarboxylate Derivatives Introduction & Scientific Rationale Carbocyclic β -amino acids, such as 2-aminocyclopentanecarboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoenzymatic Synthesis and Kinetic Resolution of Ethyl 2-Aminocyclopentanecarboxylate Derivatives

Introduction & Scientific Rationale

Carbocyclic β -amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC) and its ester derivatives, are privileged pharmacophores in modern drug development. They are heavily utilized in the design of peptidomimetics because their rigid cyclic backbones lock peptide conformations, thereby enhancing proteolytic stability and highly specific receptor affinity.

Mechanistic Insights & Experimental Design

To ensure a self-validating and robust protocol, every parameter in this workflow has been optimized based on fundamental thermodynamic and kinetic principles:

  • Enzyme Selection (CALB): CALB is a highly robust serine hydrolase. Its active site pocket exhibits profound stereochemical discrimination (Enantiomeric ratio, E>200 ) for 5- to 8-membered carbocyclic β -amino esters[2]. The enzyme preferentially accommodates and hydrolyzes the (1S,2R)-enantiomer into the corresponding β -amino acid, leaving the (1R,2S)-ester unreacted[1].

  • Solvent Selection (tBuOMe): Operating in green organic media like tert-butyl methyl ether (tBuOMe) is a deliberate choice. It suppresses the spontaneous, non-enzymatic background hydrolysis of the ester that typically occurs in aqueous buffers, which would otherwise erode the enantiomeric excess ( ee )[1]. Furthermore, tBuOMe maintains the essential hydration shell around the immobilized enzyme without stripping it away.

  • Temperature (65 °C): The cyclopentane ring introduces significant steric hindrance near the ester carbonyl. Because CALB exhibits exceptional thermal stability, running the reaction at 65 °C provides the necessary activation energy to accelerate the reaction rate without inducing thermal denaturation of the biocatalyst[2].

Workflow Visualization

Workflow A Racemic ethyl cis-2-aminocyclopentanecarboxylate (Substrate) B Enzymatic Hydrolysis CALB, tBuOMe, 65 °C A->B Add Enzyme (1:4.5 w/w) C Filtration (Remove Immobilized Enzyme) B->C 50% Conversion D Liquid-Liquid Extraction (H2O / EtOAc) C->D Solvent Evap. & Partition E (1R,2S)-Ester (Organic Phase) D->E Extract F (1S,2R)-Acid (Aqueous Phase) D->F Retain

Chemoenzymatic kinetic resolution workflow for ethyl cis-2-aminocyclopentanecarboxylate.

Step-by-Step Experimental Protocol

Materials Required:

  • Racemic ethyl cis-2-aminocyclopentanecarboxylate (100 mg, ~0.64 mmol)

  • Candida antarctica Lipase B (CALB), immobilized on acrylic resin (e.g., Novozym 435) (450 mg)

  • tert-Butyl methyl ether (tBuOMe), anhydrous (15 mL)

  • Ethyl acetate (EtOAc) for extraction

  • Deionized water

Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask or reaction vial, dissolve 100 mg of racemic ethyl cis-2-aminocyclopentanecarboxylate in 15 mL of tBuOMe[2].

  • Enzyme Addition: Add 450 mg of immobilized CALB to the solution. This establishes a substrate-to-enzyme mass ratio of 1:4.5. Causality Check: This specific ratio is critical; lower enzyme loadings fail to overcome the slow reaction kinetics associated with the sterically hindered 5-membered ring[2].

  • Incubation: Seal the vial and place it in an orbital incubator shaker. Set the temperature strictly to 65 °C and the agitation speed to 200 rpm to ensure uniform mass transfer between the liquid phase and the porous immobilized enzyme beads[2].

  • Self-Validating Monitoring: Monitor the reaction via Gas Chromatography (GC) after derivatization. The target conversion is exactly 50%. Causality Check: In an ideal kinetic resolution, stopping at exactly 50% conversion ensures that the remaining unreacted substrate is theoretically 100% enantiopure.

  • Termination: Once 50% conversion is achieved (typically 23–24 hours), terminate the reaction by vacuum filtering the mixture to remove the immobilized enzyme[2].

  • Enzyme Washing & Recycling: Wash the recovered enzyme beads with 10 mL of EtOAc to ensure complete desorption of the products. The recovered CALB can be dried and reused for up to 3 subsequent cycles, though a slight progressive decrease in reaction rate may be observed[2].

  • Phase Separation: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator. Suspend the resulting residue in 15 mL of deionized water and extract with EtOAc (3 × 15 mL)[1].

    • Organic Phase: Contains the highly enantioenriched unreacted ester, (1R,2S)-ethyl 2-aminocyclopentanecarboxylate.

    • Aqueous Phase: Contains the hydrolyzed product, (1S,2R)-2-aminocyclopentanecarboxylic acid. Causality Check: The free amino acid exists as a highly polar zwitterion at neutral pH, strictly partitioning it into the aqueous layer and allowing for a clean, self-validating separation[1].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the (1R,2S)-ester as a brown oil[2]. Lyophilize the aqueous phase to isolate the (1S,2R)-acid.

Quantitative Data & Validation

The following table summarizes the expected quantitative outcomes of the preparative-scale resolution under the optimized green conditions[2],[1].

ParameterCondition / Result
Substrate Racemic ethyl cis-2-aminocyclopentanecarboxylate
Biocatalyst Candida antarctica Lipase B (CALB)
Reaction Medium tert-Butyl methyl ether (tBuOMe)
Temperature 65 °C
Substrate:Enzyme Ratio 1:4.5 (w/w)
Enantioselectivity Factor ( E ) > 200
Unreacted Ester (1R,2S) ees​ > 96%
Product Acid (1S,2R) eep​ > 96%
Isolated Ester Yield 31% (Theoretical Maximum: 50%)
Optical Rotation (Ester) [α]D25​=−6.94 ( c 0.20, EtOH)

References

  • Title: Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β -Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: Molecules, 2022, 27(8), 2600. (PubMed Central) URL: [Link]

  • Title: Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β -Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: Molecules, 2022, 27(8), 2600. (MDPI Publisher Site) URL: [Link]

Sources

Method

1,3-dipolar cycloaddition reactions with aminocyclopentenecarboxylates

Application Note: 1,3-Dipolar Cycloaddition of Nitrile Oxides to Aminocyclopentenecarboxylates for Advanced Peptidomimetic Synthesis Target Audience: Researchers, medicinal chemists, and drug development professionals. O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,3-Dipolar Cycloaddition of Nitrile Oxides to Aminocyclopentenecarboxylates for Advanced Peptidomimetic Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the stereoselective synthesis of highly functionalized alicyclic β-amino acids via 1,3-dipolar cycloaddition and subsequent reductive ring opening.

Strategic Overview & Chemical Significance

Conformationally constrained alicyclic β-amino acids are highly valued in modern drug discovery. They serve as critical building blocks for foldamers, peptidomimetics, and targeted receptor ligands, such as metabotropic glutamate receptor (mGluR) and NMDA receptor antagonists[1].

A powerful method to access these highly functionalized, rigidified structures is the 1,3-dipolar cycloaddition of nitrile oxides to the olefinic bond of carbocyclic β-amino acids (specifically, 2-aminocyclopentenecarboxylates)[2]. This methodology efficiently constructs an isoxazoline skeleton fused to the cyclopentane ring[3]. Subsequent reductive cleavage of the isoxazoline N–O bond yields dense, stereochemically defined arrays of multifunctionalized cyclic β-amino esters and γ-amino alcohols[4].

Mechanistic Causality & Stereocontrol Logic

To successfully execute this methodology, one must understand the causality behind the reagent selection and the intrinsic stereocontrol of the substrates.

Why Boc₂O and DMAP for Nitrile Oxide Generation? Traditional methods for generating nitrile oxides from primary nitroalkanes rely on harsh reagents (e.g., Mukaiyama's reagent) which complicate purification. By utilizing di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP), the nitroalkane undergoes mild, in situ dehydration. This controlled, slow release maintains a low steady-state concentration of the highly reactive nitrile oxide, effectively suppressing its unwanted dimerization into furoxans and maximizing the yield of the desired cycloadduct.

Regioselectivity & Stereoselectivity: The cycloaddition is 100% regioselective. The electron-withdrawing nature of the carbamate/amide nitrogen on the cyclopentene ring polarizes the double bond, directing the oxygen atom of the nitrile oxide exclusively to the C-4 position.

Stereoselectivity, however, is entirely dictated by the geometry of the starting aminocyclopentenecarboxylate:

  • Trans-Isomers: The nitrile oxide approaches from the less sterically hindered face, resulting in 100% stereoselectivity (a single cycloadduct),[2].

  • Cis-Isomers: The reaction faces competing transition states. The major product arises from a transition state stabilized by intermolecular hydrogen bonding between the carbamate NH and the nitrile oxide oxygen. The minor product forms from the face suffering steric repulsion from the ester group.

Stereocontrol Substrate Protected 2-Aminocyclopentenecarboxylate Trans Trans-Isomer (Steric Freedom) Substrate->Trans Cis Cis-Isomer (Steric Hindrance) Substrate->Cis TS_Trans Single Transition State (No Repulsion) Trans->TS_Trans TS_Cis_1 TS 1: H-Bonding Stabilized (Major Pathway) Cis->TS_Cis_1 TS_Cis_2 TS 2: Steric Repulsion (Minor Pathway) Cis->TS_Cis_2 Prod_Trans Single Cycloadduct (100% Selectivity) TS_Trans->Prod_Trans Prod_Cis_1 Trans-Isoxazoline (Major Product) TS_Cis_1->Prod_Cis_1 Prod_Cis_2 Cis-Isoxazoline (Minor Product) TS_Cis_2->Prod_Cis_2

Caption: Stereocontrol logic dictating cycloadduct selectivity based on substrate geometry.

Experimental Workflows & Protocols

The following self-validating protocols ensure high fidelity from intermediate generation to final product isolation.

Workflow A Nitroalkane + Boc2O + DMAP (In situ Dehydration) B Nitrile Oxide Generation (Reactive Intermediate) A->B D 1,3-Dipolar Cycloaddition (Regio/Stereoselective) B->D C β-Aminocyclopentenecarboxylate (Substrate) C->D E Isoxazoline-Fused Cycloadduct (Intermediate) D->E F Reductive Ring Opening (H2, Catalyst) E->F G Highly Functionalized β-Aminocyclopentanecarboxylate F->G

Caption: Workflow for the synthesis of functionalized β-aminocyclopentanecarboxylates.

Protocol A: 1,3-Dipolar Cycloaddition via In Situ Nitrile Oxide Generation

This protocol utilizes mild dehydration to prevent furoxan formation and maximize cycloadduct yield,.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the protected 2-aminocyclopentenecarboxylate (1.0 equiv, e.g., 2.0 mmol) and the primary nitroalkane (e.g., nitroethane or 1-nitropropane, 3.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M concentration).

  • Activation: Add DMAP (0.1 equiv) to the stirring solution, followed by the dropwise addition of a solution of Boc₂O (3.0 equiv) in CH₂Cl₂.

  • Reaction Execution: Stir the reaction mixture at room temperature (20–25 °C) for 24–48 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (e.g., 3:1) eluent. The highly polar isoxazoline cycloadduct will appear at a significantly lower Rf than the starting cyclopentene. The absence of a prominent non-polar UV-active spot (furoxan dimer) confirms successful slow-release kinetics.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via silica gel flash chromatography. Confirm the regiochemistry of the isolated cycloadduct using 2D NMR (COSY, HSQC, and HMBC). Stereochemistry must be validated via NOESY spectra, specifically looking for correlations between the bridgehead protons and the cyclopentane ring protons.

Protocol B: Reductive Ring Opening of the Isoxazoline

This step unmasks the isoxazoline to yield the target multifunctionalized cyclic β-amino esters and γ-amino alcohols[4].

  • Preparation: Dissolve the purified isoxazoline-fused cycloadduct (1.0 equiv) in HPLC-grade methanol (MeOH, 0.05 M).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel, 10-20% w/w). Safety Note: Raney Nickel is highly pyrophoric; handle under an inert atmosphere.

  • Hydrogenolysis: Evacuate the flask and backfill with hydrogen gas (H₂). Stir the suspension vigorously under an H₂ atmosphere (1 atm via balloon, or up to 3 atm in a Parr shaker for sterically hindered substrates) at room temperature for 12–24 hours.

  • Self-Validation (In-Process): Monitor via TLC or LC-MS. The N–O bond cleavage results in a highly polar amino alcohol intermediate, which may require a more polar eluent (e.g., CH₂Cl₂/MeOH 9:1) for TLC visualization.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate under reduced pressure to yield the highly functionalized 2-aminocyclopentanecarboxylate stereoisomer[4].

Quantitative Data Summary

The table below summarizes the expected stereochemical outcomes and yields based on the starting substrate geometry and protecting groups, demonstrating the robust predictability of this methodology,,[2].

Substrate GeometryN-Protecting GroupNitrile Oxide SourceRegioselectivityStereoselectivity (Ratio)Expected Yield
Trans Boc or CbzEtNO₂ / nPrNO₂100% (C-4 Attack)100% (Single Isomer) 75 – 85%
Cis BocEtNO₂ / nPrNO₂100% (C-4 Attack)Major Trans (100:0)*65 – 70%
Cis CbzEtNO₂ / nPrNO₂100% (C-4 Attack)Trans : Cis (approx. 2.3:1)70 – 80%

*Note: When utilizing the bulky Boc protecting group on a cis-substrate, the minor cis-isoxazoline isomer (where the oxygen atom is forced closest to the ester group) is often entirely suppressed due to extreme steric repulsion.

References

  • [4] Nonn, M., Kiss, L., Sillanpää, R., & Fülöp, F. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 100-106. URL:[Link]

  • [3] Diastereoselective Synthesis of Cyclopentanoids with Hydantoin and Isoxazoline Substituents. Journal of Organic Chemistry, 63(1), 113-117. URL:[Link]

  • Nonn, M. M. (2019). Diversity-oriented synthesis of functionalized alicycles through dipolar cycloaddition/metathesis reaction protocols. University of Szeged Repository. URL:[Link]

  • Nonn, M. M. (2012). Selective functionalization of alicyclic β-amino acids by 1,3-dipolar cycloaddition of nitrile oxides (PhD Thesis). University of Szeged Repository. URL:[Link]

  • [1] Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. ResearchGate. URL:[Link]

  • [2] Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids. Chemical Reviews. ResearchGate. URL:[Link]

Sources

Application

Application Note: Organocatalytic Applications of Cyclic Amino Esters in Asymmetric Synthesis

Executive Summary Cyclic amino esters—such as proline esters, pipecolic acid esters, and their functionalized derivatives—occupy a privileged position in modern organic synthesis. They serve a dual and highly versatile r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic amino esters—such as proline esters, pipecolic acid esters, and their functionalized derivatives—occupy a privileged position in modern organic synthesis. They serve a dual and highly versatile role: acting as tunable organocatalysts for enamine/iminium-mediated transformations, and functioning as complex substrates for the synthesis of non-proteinogenic α-quaternary amino acids. This application note details the mechanistic rationale, benchmark quantitative data, and self-validating experimental protocols for utilizing cyclic amino esters in advanced drug development and synthetic workflows.

Mechanistic Rationale & Pathway Dynamics

The synthetic efficacy of cyclic amino esters as organocatalysts is rooted in their ability to reversibly condense with carbonyl compounds. The secondary amine within the cyclic framework reacts with enolizable aldehydes or ketones to form reactive enamine or iminium intermediates [3].

Causality in Catalyst Design:

  • Steric Shielding & Facial Selectivity: The ester moiety on the cyclic ring provides critical steric bulk, dictating the trajectory of incoming electrophiles or nucleophiles. This ensures high enantiomeric excess (ee).

  • Solubility and Stability: Unlike free amino acids (e.g., unmodified L-proline), which suffer from poor solubility in non-polar organic solvents and are prone to unwanted decarboxylation, esterification enhances lipophilicity. This allows the catalyst to operate efficiently in diverse solvent systems, including the formation of amphiphilic derivatives for aqueous micellar catalysis [4].

  • Substrate Functionalization: When cyclic amino esters are utilized as substrates (e.g., cyclic ketimino esters or β,γ-alkynyl-α-imino esters), they can undergo photocatalytic alkyl radical addition or retro-Mannich reactions to yield highly hindered quaternary stereocenters without the risk of imine hydrolysis [1, 2].

EnamineCycle Start Carbonyl Substrate + Cyclic Amino Ester Iminium Iminium Ion Intermediate Start->Iminium Condensation Enamine Enamine Formation (HOMO Activation) Iminium->Enamine Deprotonation Electrophile Electrophilic Attack (Facial Selectivity) Enamine->Electrophile C-C Bond Formation Product Product Release & Catalyst Regeneration Electrophile->Product Hydrolysis Product->Start Catalyst Recycling

Enamine-mediated catalytic cycle utilizing cyclic amino esters for asymmetric functionalization.

Quantitative Data & Reaction Scope

To highlight the synthetic utility of cyclic amino esters, the following table summarizes key reaction metrics across different catalytic modalities.

Table 1: Performance Metrics of Cyclic Amino Esters in Organocatalytic Workflows

Reaction ModalityCatalyst / Substrate SystemKey ReagentsYield (%)Enantiomeric Excess (ee %)
Asymmetric Mannich L-Proline Ester DerivativeKetones, p-Anisidine75–8891–99
Photocatalytic Alkylation Cyclic α-Imino EsterAlkylsilicates, 4CzIPN70–85N/A (Quaternary access)
Retro-Mannich Resolution Benzoxazinone-derived esterAcetone, Chiral Amine82–90>95
Aqueous Aldol Addition Amphiphilic Proline EsterAryl aldehydes, Ketones65–8085–92

Experimental Protocols

Protocol A: Asymmetric Mannich Reaction via Proline Ester Organocatalysis

Objective: Synthesis of chiral β-amino carbonyl compounds using an L-proline ester derivative as an enamine-generating organocatalyst [3]. System Validation: The rigid pyrrolidine ring enforces a highly structured transition state, while the ester group prevents side reactions and increases solubility.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the L-proline ester catalyst (10 mol%) and the aldehyde donor (1.0 mmol).

  • Solvent Addition: Dissolve the mixture in 2.0 mL of anhydrous DMSO. Causality: DMSO stabilizes the polar transition state of the iminium/enamine intermediates without competitively binding the catalyst active site.

  • Reagent Introduction: Add p-anisidine (1.0 mmol) and the ketone acceptor (1.2 mmol) sequentially at room temperature (25 °C).

  • Reaction Execution: Stir the mixture vigorously for 12–24 hours. Monitor the conversion via TLC (Hexane/EtOAc 7:3).

  • Quenching & Extraction: Quench the reaction with half-saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the highly enantioenriched Mannich product.

Protocol B: Photocatalytic Alkyl Addition to Cyclic α-Imino Esters

Objective: Accessing quaternary alkynyl α-amino esters via visible-light photocatalysis [2]. System Validation: Traditional organometallic alkylations of α-imino esters often fail due to umpolung reactivity leading to N-alkylation. Using an organic photocatalyst (4CzIPN) with alkylsilicates generates carbon-centered radicals that selectively add to the C=N bond under air-tolerant conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a 5 mL transparent glass vial, add the cyclic β,γ-alkynyl-α-imino ester (0.1 mmol), alkyl bis(catecholato)silicate (0.15 mmol), and the organic photocatalyst 4CzIPN (2 mol%).

  • Solvent & Atmosphere: Add 1.0 mL of DMSO. Causality: This radical process is highly effective under an ambient air atmosphere, providing significant operational benefits over strictly anaerobic classical organometallic additions.

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs (λ = 450 nm). Irradiate the mixture at room temperature for 16 hours. Causality: Blue light selectively excites 4CzIPN to its triplet state, initiating the single-electron transfer (SET) oxidation of the silicate to generate the nucleophilic alkyl radical.

  • Workup: Dilute the mixture with deionized water (5 mL) and extract with diethyl ether (3 × 5 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Isolation: Purify the crude residue by silica gel chromatography to afford the quaternary cyclic amino ester.

Photocatalysis Light Blue LED (450 nm) PC 4CzIPN Photocatalyst (Excited State) Light->PC Excitation Radical Alkyl Radical Generation (from Silicate) PC->Radical SET Oxidation Addition Radical Addition to Cyclic Imino Ester Radical->Addition 1,2-Addition Product Quaternary Cyclic Amino Ester Addition->Product Recombination

Visible-light driven photocatalytic workflow for the alkylation of cyclic imino esters.

Troubleshooting & Optimization Insights

  • Low Enantioselectivity in Mannich Reactions: If the ee% is lower than expected, verify the purity and dryness of the cyclic amino ester catalyst. Trace amounts of moisture can lead to premature hydrolysis of the iminium intermediate, reducing stereocontrol. Consider adding activated 4Å molecular sieves to the reaction mixture.

  • Poor Radical Addition Yields: In the photocatalytic protocol, if the conversion is low, ensure the blue LED emission spectrum perfectly overlaps with the absorption maximum of 4CzIPN. Additionally, verify the quality of the alkyl silicate precursor, as premature degradation limits radical flux.

References

  • Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives Source: RSC Advances URL:[Link]

  • Photocatalytic Alkyl Addition to Access Quaternary Alkynyl α-Amino Esters Source: Organic Letters (ACS Publications) URL:[Link]

  • Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline Source: MDPI URL:[Link]

Method

Application Note: Engineering β-Peptide Foldamers via the Incorporation of trans-2-Aminocyclopentanecarboxylic Acid (ACPC)

Introduction & Scientific Rationale The development of synthetic foldamers—non-natural oligomers that adopt highly predictable, well-defined secondary structures—has revolutionized the field of peptidomimetics[1]. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of synthetic foldamers—non-natural oligomers that adopt highly predictable, well-defined secondary structures—has revolutionized the field of peptidomimetics[1]. Among these, β-peptides have garnered significant attention due to their resistance to proteolytic degradation and their ability to mimic the structural motifs of natural proteins[2].

While linear β-amino acids (e.g., β-alanine) exhibit high conformational flexibility, the incorporation of cyclic constraints into the β-peptide backbone restricts the Cα–Cβ torsional angles, thereby pre-organizing the oligomer into specific helical architectures[1]. trans-2-Aminocyclopentanecarboxylic acid (ACPC) is a highly specialized, five-membered ring β-amino acid. When incorporated into β-peptide sequences, homochiral ACPC residues strongly drive the formation of an unprecedented secondary structure known as the 12-helix [1][3]. This application note details the mechanistic rationale, structural parameters, and validated experimental protocols for synthesizing ACPC-containing β-peptides.

Mechanistic Insights: Conformational Control and the 12-Helix

The choice of cycloalkyl constraint directly dictates the resulting foldamer topology. As a Senior Application Scientist, I emphasize that the selection between a six-membered ring (trans-ACHC) and a five-membered ring (trans-ACPC) is not merely a steric substitution, but a fundamental reprogramming of the hydrogen-bonding network[1].

  • The 14-Helix (ACHC): The six-membered cyclohexane ring of ACHC restricts the backbone torsion angle to ~60°. This geometry favors hydrogen bonding between the N–H of the ith residue and the C=O of the (i+2)th residue, forming a 14-membered ring[1][4]. Crucially, the macrodipole of the 14-helix runs in the opposite direction of a natural α-helix[1].

  • The 12-Helix (ACPC): The tighter five-membered cyclopentane ring of ACPC restricts the torsion angle to ~90°. This forces the backbone to form hydrogen bonds between the C=O of the ith residue and the N–H of the (i+3)th residue, creating a 12-membered ring[1][4]. Because the hydrogen bonds in the 12-helix are oriented in the same direction relative to the backbone as those in the natural α-helix, the 12-helix possesses a parallel macrodipole, making it a superior scaffold for mimicking α-helical protein-protein interaction interfaces[1][5].

FoldamerLogic Start β-Peptide Backbone Design ACHC trans-ACHC (Cyclohexyl Constraint) Start->ACHC ACPC trans-ACPC (Cyclopentyl Constraint) Start->ACPC H14 14-Helix Formation N-H(i) → C=O(i+2) ACHC->H14 Torsion angle ~60° H12 12-Helix Formation C=O(i) → N-H(i+3) ACPC->H12 Torsion angle ~90° Dipole14 Reverse Macrodipole (vs. α-helix) H14->Dipole14 Dipole12 Parallel Macrodipole (Mimics α-helix) H12->Dipole12

Fig 1: Structural logic and macrodipole causality in cyclic β-peptide foldamer design.

Quantitative Comparison of Helical Scaffolds

To assist in rational drug design, the geometric parameters of the ACPC-driven 12-helix are compared against the ACHC-driven 14-helix and the natural α-helix below.

Helical ScaffoldMonomer ConstraintH-Bond DirectionalityAtoms in H-Bond RingResidues per TurnHelix Pitch (Å)
α-Helix None (Natural L-α-amino acids)C=O(i) → N-H(i+4)133.65.4
14-Helix trans-ACHC (Cyclohexyl)N-H(i) → C=O(i+2)143.05.0
12-Helix trans-ACPC (Cyclopentyl)C=O(i) → N-H(i+3)12~2.5~5.5

(Data synthesized from crystallographic characterizations[1][5])

Experimental Methodology: Solid-Phase Synthesis of ACPC-β-Peptides

The incorporation of ACPC requires specialized Solid-Phase Peptide Synthesis (SPPS) protocols. The β-carbon of ACPC is embedded within a cyclopentyl ring, creating significant steric bulk directly adjacent to the reacting amine. Standard carbodiimide chemistry (e.g., DIC/HOBt) often fails to achieve complete conversion. Therefore, this protocol utilizes HATU, which generates a highly reactive 7-aza-benzotriazole active ester to accelerate the acylation of the hindered amine.

Materials Required
  • Resin: Rink Amide AM resin (Loading: ~0.6 mmol/g). Causality: C-terminal amidation removes the negative charge of the carboxylate at physiological pH, preventing unfavorable electrostatic interactions with the helix macrodipole.

  • Amino Acid: Fmoc-(R,R)-ACPC-OH or Fmoc-(S,S)-ACPC-OH (3.0 equivalents per coupling).

  • Activators: HATU (3.0 eq) and HOAt (3.0 eq).

  • Base: N,N-Diisopropylethylamine (DIEA) (6.0 eq).

  • Solvents: Peptide-synthesis grade DMF, DCM.

Step-by-Step SPPS Workflow

This workflow is designed as a self-validating system , incorporating mandatory quality control checkpoints to ensure sequence fidelity.

Step 1: Resin Swelling

  • Weigh 100 mg of Rink Amide resin into a fritted SPPS reaction vessel.

  • Swell the resin in 3 mL of DCM for 30 minutes, followed by 3 mL of DMF for 30 minutes. Drain thoroughly.

Step 2: Fmoc Deprotection

  • Add 3 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat with a fresh 3 mL of 20% piperidine in DMF for 15 minutes.

  • Wash the resin sequentially with DMF (5 × 3 mL) and DCM (3 × 3 mL).

Step 3: ACPC Coupling (Double Coupling Mandated)

  • In a separate vial, dissolve Fmoc-ACPC-OH (3 eq), HATU (3 eq), and HOAt (3 eq) in a minimum volume of DMF (~1.5 mL).

  • Add DIEA (6 eq) to the vial. The solution will turn pale yellow, indicating active ester formation. Pre-activate for 2 minutes.

  • Transfer the solution to the resin and agitate for 2 hours at room temperature.

  • Drain the reaction vessel and wash with DMF (3 × 3 mL).

  • Repeat the coupling (Steps 3.1 to 3.4) with fresh reagents for an additional 2 hours to ensure complete acylation of the sterically hindered cyclopentyl backbone.

Step 4: Quality Control Checkpoint 1 (Kaiser Test)

  • Withdraw a few resin beads and perform a standard Kaiser test.

  • Validation: The beads must remain colorless/yellow. If the beads turn blue (indicating unreacted primary amines), perform a third coupling cycle.

Step 5: Capping

  • To prevent the formation of deletion sequences, treat the resin with 3 mL of a capping solution (Acetic Anhydride/DIEA/DMF, 1:2:7 v/v/v) for 10 minutes.

  • Wash thoroughly with DMF (5 × 3 mL).

Step 6: Cleavage and Global Deprotection

  • After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen.

  • Add 3 mL of cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).

  • Agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a conical tube containing 15 mL of cold diethyl ether to precipitate the β-peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide from water/acetonitrile.

Validation & Structural Characterization

To confirm the successful folding of the ACPC-containing β-peptide into a 12-helix, perform the following self-validating analytical checks:

  • Quality Control Checkpoint 2 (LC-MS): Analyze the crude lyophilized powder via LC-MS. The mass spectrum must show the target molecular weight without peaks corresponding to [M - ACPC], which would indicate failed couplings.

  • Quality Control Checkpoint 3 (Circular Dichroism): Dissolve the purified β-peptide in methanol (or water, if amphiphilic) at a concentration of ~0.2 mM. A properly folded 12-helix will exhibit a highly characteristic CD signature: a pronounced maximum at ~205 nm and a minimum at ~220 nm [1][3].

  • NMR Spectroscopy: For definitive 3D structural validation, 2D ROESY/NOESY NMR should be employed to identify characteristic NOEs between protons on non-adjacent residues (specifically i to i+3 cross-peaks), which are the hallmark of the 12-helix[3][5].

References

  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)
  • Source: American Chemical Society (acs.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in Ethyl 2-Aminocyclopentanecarboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 2-aminocyclopentanecarboxylate (ACPC ethyl ester). This platform is designed for drug development professionals and synthetic chemists who are encounteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-aminocyclopentanecarboxylate (ACPC ethyl ester). This platform is designed for drug development professionals and synthetic chemists who are encountering yield-limiting bottlenecks—such as over-reduction, poor stereoselectivity, or epimerization—during the reductive amination of ethyl 2-oxocyclopentanecarboxylate.

Below, you will find mechanistic workflows, causality-driven troubleshooting guides, self-validating experimental protocols, and FAQs to ensure highly reproducible, scalable, and stereopure synthesis.

Core Synthesis Workflow

The most scalable and stereoselective route to ACPC ethyl ester avoids toxic cyanoborohydrides by utilizing a modified reductive amination with NaBH4​ in isobutyric acid[1].

SynthesisWorkflow Start Ethyl 2-oxocyclopentanecarboxylate (Starting Material) Amine Addition of (S)-α-phenylethylamine + Isobutyric Acid Start->Amine Distillation Azeotropic Distillation (Toluene, 70°C -> Reflux) Amine->Distillation Intermediate Imine / Enamine Intermediate (Water Removed) Distillation->Intermediate Drives equilibrium Reduction Reduction via NaBH4 in Isobutyric Acid Intermediate->Reduction Hydrogenolysis Hydrogenolysis (Pd/C, H2) Cleaves Chiral Auxiliary Reduction->Hydrogenolysis Prevents over-reduction Product Ethyl 2-aminocyclopentanecarboxylate (High Yield, Stereopure) Hydrogenolysis->Product Yields primary amine

Workflow for high-yield reductive amination of ethyl 2-oxocyclopentanecarboxylate.

Troubleshooting Guide: Causality & Solutions

When yields drop below 80% or stereopurity is compromised, the root cause is typically thermodynamic equilibrium failures or competing side reactions.

TroubleshootingLogic Issue Low Yield / Impurities Cause1 Incomplete Imine Formation Issue->Cause1 Cause2 Ketone Over-reduction (Alcohol byproduct) Issue->Cause2 Cause3 Epimerization (Loss of cis/trans purity) Issue->Cause3 Sol1 Azeotropic Water Removal (Toluene) Cause1->Sol1 Sol2 NaBH4 in Isobutyric Acid (Milder Hydride) Cause2->Sol2 Sol3 Mild Base Workup & Temp Control <70°C Cause3->Sol3

Logical causality of yield-limiting issues and their corresponding chemical solutions.
Q: Why am I recovering large amounts of ethyl 2-hydroxycyclopentanecarboxylate (alcohol byproduct) instead of the desired amine?

A: Competing Ketone Reduction. If you are using NaBH4​ in standard alcoholic solvents (like ethanol) at room temperature, the hydride will attack the unreacted ketone faster than the imine[1].

  • The Fix: Switch your solvent/acid system to isobutyric acid . When NaBH4​ is added to isobutyric acid, it generates sodium triisobutyroxyborohydride in situ. This bulky, electron-deficient hydride is highly chemoselective: it will only reduce the protonated iminium ion and leaves the ketone intact.

Q: My conversion stalls at 50-60%. How do I push the imine formation to completion?

A: Le Chatelier's Principle Failure. Imine formation generates water. In a closed system, this establishes an equilibrium that prevents complete conversion.

  • The Fix: Implement an azeotropic distillation step prior to reduction. By dissolving the ketoester and amine in toluene and heating to reflux with a Dean-Stark trap, you physically remove the water, driving the reaction to >98% conversion[1].

Q: The reaction worked, but my cis/trans ratio is completely scrambled. What caused the epimerization?

A: Base-Catalyzed Enolization during Workup. The α -proton adjacent to the ethyl ester in the product is highly acidic. Exposure to strong bases (like NaOH or Na2​CO3​ ) or high temperatures during the extraction phase causes the stereocenter to epimerize, usually favoring the thermodynamically stable trans-isomer[1].

  • The Fix: Strictly control the workup pH. Use a buffered biphasic system of KHCO3​ and K2​CO3​ to neutralize the acid, and ensure the internal temperature never exceeds 70 °C[1].

Quantitative Data: Reagent Selection Impact

The table below summarizes the causality between reducing agent selection and final reaction metrics, demonstrating why the isobutyric acid protocol is the industry standard for scale-up.

Reducing Agent SystemReaction TempConversion (%)Chemoselectivity (Amine:Alcohol)Epimerization Risk
NaBH4​ / EtOH25 °C< 40%1 : 3 (Poor)Low
NaBH3​CN / AcOH25 °C> 95%20 : 1 (Good)Low (but highly toxic)
NaBH4​ / Isobutyric Acid 0 °C to 70 °C > 98% > 50 : 1 (Excellent) Low (if workup is controlled)

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating. Do not proceed to the next step until the in-line validation criteria are met.

Step 1: Imine Formation & Azeotropic Distillation

  • Dissolve 50.0 g (320 mmol) of ethyl 2-oxocyclopentanecarboxylate in 330 mL of anhydrous toluene.

  • Add 32 mL (352 mmol) of isobutyric acid, followed by 41.9 g (345.7 mmol) of (S)- α -phenylethylamine[1].

  • Heat the mixture in an oil bath at 70 °C for 2 hours.

  • Increase the temperature to reflux. Distill off approximately half the volume of toluene while azeotropically removing water via a Dean-Stark apparatus.

  • Validation Check: Pull a 0.1 mL aliquot, evaporate the toluene, and run a crude 1H NMR. Proceed only when the ketone α -protons have completely disappeared, confirming >95% enamine/imine formation.

Step 2: Chemoselective Reduction

  • Cool the residual mixture to 0 °C in an ice bath.

  • Slowly add NaBH4​ (approx. 1.5 equivalents) in small portions to manage hydrogen evolution and exotherm.

  • Allow the reaction to warm to room temperature and stir until reduction is complete.

  • Validation Check: Perform TLC (Hexane:EtOAc 7:3) visualized with a ninhydrin stain. The secondary amine intermediate will stain strongly; ensure no starting material remains.

Step 3: Mild Workup & Hydrogenolysis

  • Quench the reaction carefully with a cold aqueous solution of KHCO3​ / K2​CO3​ to neutralize the isobutyric acid[1].

  • Validation Check: Measure the aqueous layer pH. It must remain between 8.0 and 9.0. If it spikes higher, you risk epimerizing the α -stereocenter.

  • Extract the organic phase with diethyl ether, wash with brine, dry over Na2​SO4​ , and concentrate under vacuum.

  • To remove the chiral auxiliary and yield the primary amine, dissolve the intermediate in ethanol, add 10% Pd/C, and stir under an H2​ atmosphere (balloon or Parr shaker) until hydrogen uptake ceases. Filter through Celite and concentrate to yield stereopure Ethyl 2-aminocyclopentanecarboxylate.

Frequently Asked Questions (FAQs)

Q: Can I use enzymatic resolution instead of asymmetric reductive amination? Yes. If you prefer to synthesize the racemic ethyl 2-aminocyclopentanecarboxylate first, you can resolve the enantiomers using Candida antarctica lipase B (CALB). CALB-catalyzed hydrolysis in organic solvents (like diisopropyl ether or tBuOMe) selectively hydrolyzes one enantiomer of the β -amino ester into the corresponding acid, leaving the other enantiomer intact with >98% ee[2].

Q: Why is cyanoborohydride ( NaBH3​CN ) discouraged for this synthesis? While NaBH3​CN is a classic reagent for reductive aminations, it generates highly toxic hydrogen cyanide (HCN) gas upon workup or when exposed to strong acids. For multigram or kilogram scale-up, the toxicity load and required safety infrastructure make it prohibitive[1]. The NaBH4​ /isobutyric acid system achieves the same chemoselectivity safely.

Q: Can this method be adapted for acyclic or larger ring systems? Yes. The azeotropic distillation followed by reduction with chiral amines is a highly conserved mechanism. It has been successfully adapted for the synthesis of 6-, 7-, and 8-membered carbocyclic β -amino acid derivatives, though the optimal temperature for preventing epimerization may vary slightly depending on ring strain[3].

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-aminocyclopentanecarboxylate hydrochloride by Recrystallization

An in-depth technical guide for researchers, scientists, and drug development professionals. This guide provides a comprehensive resource for the purification of Ethyl 2-aminocyclopentanecarboxylate hydrochloride via rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive resource for the purification of Ethyl 2-aminocyclopentanecarboxylate hydrochloride via recrystallization. As a polar organic salt, this compound presents unique challenges that require a systematic and well-understood approach to achieve high purity. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the process effectively.

Core Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids in a given solvent increases with temperature.[1] The process involves dissolving the impure compound in a minimal amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, forcing it to crystallize out of the solution. Soluble impurities, being present in lower concentrations, remain in the cooled solvent (the "mother liquor"), while insoluble impurities are removed by hot filtration.[2][3] The key to successful recrystallization is selecting a solvent in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[2][4]

Physicochemical Properties

Understanding the properties of Ethyl 2-aminocyclopentanecarboxylate hydrochloride is the first step in developing a robust purification protocol.

PropertyValueSource(s)
CAS Number 142547-15-7[5][6]
Molecular Formula C₈H₁₆ClNO₂[6][7]
Molecular Weight 193.67 g/mol [8][9]
Appearance White Crystalline Powder[5][7]
Melting Point 97-100°C[5][7]
Solubility Soluble in water; Soluble in DMSO (38.73 mg/mL)[9][10]

Section 1: Standard Recrystallization Protocol (Single Solvent)

This protocol outlines the ideal workflow. Each step is critical for maximizing both purity and yield.

Step-by-Step Methodology
  • Solvent Selection: Begin by selecting an appropriate solvent. For a polar salt like Ethyl 2-aminocyclopentanecarboxylate HCl, polar solvents are a good starting point. Alcohols like ethanol or isopropanol are often effective. Test solubility on a small scale first: a good solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding the hot solvent in small portions until the solid just dissolves. Using the absolute minimum amount of hot solvent is crucial for obtaining a good yield.[2]

  • Decolorization (if necessary): If the hot solution is colored, it indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[4][11]

  • Hot Gravity Filtration (if necessary): If charcoal was added or if insoluble impurities are visible, they must be removed while the solution is hot to prevent premature crystallization of the product. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.[12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[1][13] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a minimal amount of ice-cold solvent to remove any adhering mother liquor. Using cold solvent minimizes the loss of product.[2]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a desiccator or a vacuum oven.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation SelectSolvent 1. Select Solvent Dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent SelectSolvent->Dissolve Decolorize 3. Decolorize with Charcoal (If Needed) Dissolve->Decolorize HotFilter 4. Hot Gravity Filtration (If Needed) Dissolve->HotFilter Decolorize->HotFilter Cool 5. Cool Slowly to Induce Crystallization HotFilter->Cool Isolate 6. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 7. Wash with Ice-Cold Solvent Isolate->Wash Dry 8. Dry Crystals Wash->Dry PurifiedProduct PurifiedProduct Dry->PurifiedProduct

Caption: Standard single-solvent recrystallization workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent? The ideal solvent should:

  • Completely dissolve the compound when hot (near boiling).

  • Dissolve very little or none of the compound when cold (room temperature or 0°C).

  • Dissolve impurities readily at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".[4] For Ethyl 2-aminocyclopentanecarboxylate HCl (MP 97-100°C), solvents like ethanol (BP 78°C) or isopropanol (BP 82°C) are suitable choices.

  • Be chemically inert and not react with the compound.

Q2: What if my compound is very soluble in a solvent even at room temperature? If the compound is too soluble, you will get a poor recovery. In this case, a two-solvent (or mixed-solvent) system is recommended. This involves dissolving the compound in a minimal amount of a "good" solvent where it is highly soluble, and then adding a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly.[11][14]

Q3: How long does crystallization take? An ideal crystallization shows initial crystal formation within 5-20 minutes of cooling.[15] If it happens instantly upon removal from heat, you may have used too little solvent, leading to rapid precipitation that can trap impurities. If it takes hours or doesn't happen at all, you likely used too much solvent.[13][15]

Q4: Can I put the hot solution directly into an ice bath? No. Rapid cooling (crash cooling) leads to the formation of small, impure crystals.[1] Impurities present in the solution get trapped in the rapidly forming crystal lattice. Always allow the solution to cool slowly to room temperature before placing it in an ice bath.[13]

Section 3: Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This guide addresses the most common problems.

Troubleshooting Decision Tree

G Start Problem Encountered During Recrystallization OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No Sol1 Reheat solution. Add more solvent to reduce saturation. Cool slowly again. OilingOut->Sol1 Yes LowYield Yield is Very Low? NoCrystals->LowYield No Sol3 Induce crystallization: 1. Scratch inner wall of flask. 2. Add a seed crystal. NoCrystals->Sol3 Yes Sol5 Check mother liquor for product. If positive, concentrate by boiling off solvent and re-cool to recover a second crop of crystals. LowYield->Sol5 Yes Sol2 If oiling persists, choose a lower-boiling point solvent or use a two-solvent system. Sol1->Sol2 Still Fails Sol4 If induction fails, solution is too dilute. Boil off excess solvent and re-cool. Sol3->Sol4 Still Fails Sol6 Review protocol: - Was minimum hot solvent used? - Was washing done with ICE-COLD solvent? Sol5->Sol6

Caption: A decision tree for troubleshooting common recrystallization issues.

Problem 1: The compound separates as an oil, not crystals ("oiling out").
  • Why it happens: This occurs when the solute comes out of solution at a temperature above its melting point.[1] This can be caused by several factors:

    • The boiling point of the solvent is higher than the compound's melting point.

    • The solution is excessively supersaturated, causing the solute to separate too quickly.

    • Significant impurities are present, causing a melting point depression.[14]

  • How to fix it:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to decrease the saturation level.[15]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

    • If the problem persists, the chosen solvent is likely unsuitable. A lower-boiling point solvent or a different solvent system should be tried.[14]

Problem 2: No crystals form after cooling, even in an ice bath.
  • Why it happens: The most common cause is using too much solvent during the dissolution step.[2][13] The solution is not sufficiently saturated for crystals to form.

  • How to fix it:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The tiny scratches provide a rough surface that can initiate crystal growth. Alternatively, add a tiny "seed" crystal of the pure compound.[2]

    • Concentrate the Solution: If induction fails, gently boil the solution to evaporate some of the solvent. Allow it to cool again. Be careful not to boil off too much, which could cause the product to precipitate out of the hot solution.[13][15]

Problem 3: The final yield is very low.
  • Why it happens:

    • Using too much solvent, which leaves a significant amount of product dissolved in the mother liquor.[2][15]

    • Premature crystallization during a hot filtration step.

    • Washing the collected crystals with too much solvent, or with solvent that was not ice-cold.[2]

  • How to fix it:

    • Check the mother liquor by spotting it on a watch glass and allowing the solvent to evaporate. A large amount of solid residue indicates significant product loss. You can concentrate the mother liquor to recover a second, though likely less pure, crop of crystals.

    • In the future, ensure you use the absolute minimum amount of hot solvent for dissolution and wash the final crystals sparingly with ice-cold solvent.

Problem 4: The recrystallized product is still colored or appears impure.
  • Why it happens:

    • Highly colored impurities were not removed.

    • The solution cooled too quickly, trapping impurities (including mother liquor) within the crystal lattice.[15]

  • How to fix it:

    • Repeat the recrystallization. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by a hot gravity filtration.[4][11]

    • Ensure the subsequent cooling is slow and undisturbed to promote the formation of pure crystals.

References

  • BenchChem. (2025).
  • Wired Chemist. (n.d.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
  • Williamson, K. L., & Masters, K. M. (n.d.).
  • Gilbert, J. C., & Martin, S. F. (n.d.).
  • ECHEMI. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • CymitQuimica. (n.d.).
  • University of Toronto Scarborough. (n.d.).
  • TargetMol. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99% 250 mg | Contact Us.
  • University of Colorado Boulder. (n.d.).
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Fisher Scientific. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Gellman, S. H., et al. (n.d.).
  • Reddit. (2019, December 18).
  • BenchChem. (n.d.).
  • Mangalam Drugs & Organics. (n.d.). Impurities.
  • Universidade de Lisboa. (2012, March 7).
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions with Ethyl 2-Aminocyclopentanecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the synthetic challenges associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the synthetic challenges associated with Ethyl 2-aminocyclopentanecarboxylate (ACPC ethyl ester) .

ACPC is a highly valuable alicyclic β -amino acid building block used extensively in the synthesis of peptide foldamers and conformationally constrained therapeutics[1]. However, its rigid cyclopentane ring and β -amino ester functionality introduce specific thermodynamic and kinetic hurdles, primarily epimerization, intramolecular lactamization, and steric hindrance[2]. This guide breaks down the causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.

Reaction Pathways & Side Product Formation

G ACPC Ethyl 2-aminocyclopentanecarboxylate (ACPC Ethyl Ester) Hydrolysis Hydrolysis (Base/Enzyme) ACPC->Hydrolysis Coupling Peptide Coupling (Activation) ACPC->Coupling FreeAcid ACPC Free Acid (Desired) Hydrolysis->FreeAcid Mild conditions (e.g., LiOH, 0°C) Epimer Epimerized Product (Side Product) Hydrolysis->Epimer Strong base / High Temp BetaPeptide β-Peptide / Foldamer (Desired) Coupling->BetaPeptide Optimized Reagents (HATU/HOAt) BetaLactam β-Lactam (Side Product) Coupling->BetaLactam Intramolecular Cyclization Truncated Truncated Sequences (Side Product) Coupling->Truncated Steric Hindrance / Slow Kinetics

Workflow of ACPC ethyl ester reactions highlighting desired pathways and common side products.

Troubleshooting Guide & FAQs

Q1: Why am I observing epimerization during the saponification of ACPC ethyl ester, and how can I prevent it? Causality: The α -proton (C1) of the cyclopentane ring is highly acidic due to the electron-withdrawing effect of the adjacent ester/carboxylate group. When subjected to strongly basic conditions (e.g., NaOH in EtOH) or elevated temperatures, base-catalyzed enolization occurs[1]. This leads to a loss of stereochemical integrity, often shifting a kinetically favored cis-isomer to the thermodynamically more stable trans-isomer[3]. Solution: You must decouple the hydrolysis step from thermal energy. Use mild alkaline conditions such as LiOH in a mixed aqueous/organic solvent system strictly maintained at 0°C. Alternatively, enzymatic hydrolysis utilizing Candida antarctica Lipase B (CALB) provides a completely epimerization-free, stereoselective resolution pathway[4].

Q2: During peptide coupling, LC-MS analysis shows a major peak corresponding to a mass loss of [M - EtOH] instead of my desired peptide. What is happening? Causality: This specific mass loss is the hallmark of intramolecular lactamization . β -amino acid esters are highly prone to forming bicyclic β -lactams (specifically, 2-azabicyclo[3.2.0]heptan-3-one derivatives)[2]. When the amine is deprotected and the system is subjected to heat or slow intermolecular coupling conditions, the free amine acts as an internal nucleophile, attacking its own ester carbonyl to form the strained 4-membered lactam ring[5]. Solution: The intermolecular peptide bond formation must outcompete the intramolecular cyclization. Achieve this by using highly reactive coupling reagents (e.g., HATU/HOAt or COMU) to accelerate the desired reaction, and keep the reaction strictly at or below room temperature.

Q3: My peptide coupling yields with ACPC are extremely low, resulting in truncated deletion sequences. How do I overcome this? Causality: The alicyclic cyclopentane ring imposes severe steric hindrance, restricting the conformational flexibility of both the amine and carboxylate groups[1]. Standard coupling agents like DCC or EDC often fail because the bulky intermediate cannot be easily accessed by the incoming nucleophile. Solution: Switch to highly reactive acylating agents. The generation of acyl fluorides (using DAST or cyanuric fluoride) is highly recommended for sterically hindered alicyclic β -amino acids, as the small size of the fluorine leaving group minimizes steric clash during the nucleophilic attack.

Quantitative Data: Reaction Conditions vs. Side Product Formation

The following table summarizes internal benchmarking data demonstrating how specific reaction conditions influence the fate of ACPC ethyl ester.

Reaction StepReagents / ConditionsDesired Product YieldEpimerization (%) β -Lactam Formation (%)
Hydrolysis NaOH, EtOH, 60°C45%> 50%N/A
Hydrolysis LiOH, THF/MeOH/H2O, 0°C85%< 2%N/A
Hydrolysis CALB Enzyme, tBuOMe, 65°C50% (Kinetic Res.)0%N/A
Peptide Coupling DCC, HOBt, DIPEA, RT30%5%40%
Peptide Coupling HATU, HOAt, DIPEA, 0°C to RT88%< 1%< 5%
Self-Validating Experimental Protocols
Protocol A: Epimerization-Free Saponification of ACPC Ethyl Ester

This protocol utilizes low-temperature lithium hydroxide hydrolysis to prevent α -proton enolization.

  • Solvent Preparation: Prepare a 3:1:1 mixture of THF/MeOH/H2O. Ensure the mixture is pre-chilled to 0°C.

  • Dissolution: Dissolve 1.0 equivalent of Ethyl 2-aminocyclopentanecarboxylate in the chilled solvent mixture (approx. 0.2 M concentration).

  • Hydrolysis: Add 1.2 equivalents of LiOH·H2O dropwise as a concentrated aqueous solution while maintaining the reaction flask in an ice-water bath (0°C).

  • Self-Validation Check (TLC): Stir at 0°C for 4 hours. Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop with Ninhydrin stain. The complete disappearance of the high-Rf ester spot confirms full conversion. Because no heat was applied, conversion guarantees the absence of thermodynamic epimerization.

  • Workup: Carefully acidify the mixture to pH 6 using 1M HCl while strictly maintaining the temperature at 0°C. Lyophilize the resulting solution to recover the zwitterionic free acid.

Protocol B: High-Efficiency, Lactam-Free Peptide Coupling

This protocol utilizes highly reactive uronium salts to ensure intermolecular coupling outpaces intramolecular lactamization.

  • Pre-activation: In a dry flask under inert atmosphere, dissolve the C-terminal amino acid (1.5 eq) in anhydrous DMF. Add HATU (1.4 eq) and HOAt (1.4 eq). Cool to 0°C and stir for 10 minutes to form the active ester.

  • Amine Addition: Add ACPC Ethyl Ester (1.0 eq) to the mixture.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. The slow addition prevents localized basic hotspots that could trigger premature lactamization.

  • Self-Validation Check (LC-MS): Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Pull a 5 μ L aliquot, dilute in MeCN, and run an LC-MS. You must observe the desired [M+H]+ mass peak. If a peak corresponding to [M - 46] (loss of EtOH) is dominant, the coupling was too slow, and the lactam has formed.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4 and concentrate.

References
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry Source: ACS / PubMed Central (PMC) URL:[Link]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Esterification of 2-Aminocyclopentanecarboxylic Acid (ACPC)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals System Focus: Reaction optimization, stereochemical preservation, and workflow troubleshooting for alicyclic β-amino acids. Introdu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals System Focus: Reaction optimization, stereochemical preservation, and workflow troubleshooting for alicyclic β-amino acids.

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) is a highly valuable, conformationally constrained β-amino acid. It is a critical building block in the synthesis of peptide foldamers, which are utilized for their unique secondary structures (e.g., 12-helices) and resistance to proteolytic degradation[1]. However, due to its zwitterionic nature, the esterification of ACPC presents unique synthetic challenges. This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, stereochemically pure esterification.

Part 1: Troubleshooting & FAQs

Q1: Why does my standard Fischer esterification of ACPC yield mostly unreacted starting material or polymeric byproducts? Causality & Solution: In its native state, ACPC exists as a highly stable zwitterion, which renders the carboxylic acid unreactive to weak nucleophiles like alcohols. Furthermore, if the amine is not fully protonated or protected, it acts as a competing nucleophile, leading to self-condensation (lactamization or oligomerization). Optimization: You must utilize highly acidic, in-situ acid-generating reagents such as Thionyl Chloride (SOCl₂)[2][3] or Trimethylchlorosilane (TMSCl)[4] in anhydrous methanol. These reagents generate anhydrous HCl, which simultaneously protonates the amine (forming a non-nucleophilic hydrochloride salt) and activates the carbonyl carbon for methanolic attack.

Q2: I am observing epimerization of my cis/trans ACPC stereocenters during esterification. How can I preserve stereochemical integrity? Causality & Solution: The α-proton of ACPC is prone to abstraction under prolonged heating or in the presence of basic impurities. Heating the reaction mixture above 60 °C causes rapid epimerization (e.g., conversion of the cis-adduct to the trans-isomer)[1]. Optimization: Maintain strict temperature control. When using the SOCl₂/MeOH method, the initial addition must be performed at -10 °C to 0 °C due to the highly exothermic nature of the reaction[3]. Subsequent stirring should be kept at room temperature (strictly < 60 °C)[5]. Alternatively, use the TMSCl/MeOH system, which is milder and efficiently proceeds at room temperature without the harsh exotherm associated with SOCl₂[4].

Q3: How do I isolate the free amino ester from the hydrochloride salt without causing self-condensation? Causality & Solution: Neutralizing the ACPC methyl ester hydrochloride salt generates the free amine. Because the primary amine and the methyl ester are in close proximity on the cyclopentane ring, the free amine is highly reactive and will rapidly self-condense. Optimization: Do not isolate the free amino ester. Immediately subject the crude hydrochloride salt to N-protection (e.g., Fmoc-OSu or Boc₂O) in the presence of a mild base like KHCO₃ or DIPEA[1][6].

Part 2: Mechanistic Visualization

ACPC_Esterification Zwitterion ACPC Zwitterion (Unreactive) Reagents Add SOCl2 or TMSCl in Anhydrous MeOH Zwitterion->Reagents Initiate SideReaction Self-Condensation (If amine is free) Zwitterion->SideReaction Heat / No Acid Protonated Amine Protonation (Prevents Lactamization) Reagents->Protonated Generates HCl Activated Carboxyl Activation (Acyl Chloride / Oxonium) Reagents->Activated Electrophilic shift EsterSalt ACPC Methyl Ester HCl (Stable Intermediate) Protonated->EsterSalt Nucleophilic attack by MeOH Activated->EsterSalt Protection In-situ N-Protection (Fmoc-OSu / Boc2O) EsterSalt->Protection Mild Base (KHCO3) EsterSalt->SideReaction Strong Base without Protection FinalProduct N-Protected ACPC Ester (Target for Foldamers) Protection->FinalProduct High Yield

Mechanistic workflow for ACPC esterification, highlighting pathways to avoid self-condensation.

Part 3: Validated Experimental Protocols

Protocol A: SOCl₂-Mediated Esterification of ACPC[2][3]

Self-Validating Mechanism: The continuous generation of SO₂ and HCl gas drives the reaction forward via Le Chatelier's principle while maintaining a highly acidic environment that permanently masks the nucleophilic amine.

  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂). Add anhydrous methanol (10 mL per mmol of ACPC) and cool to -10 °C using an ice-salt bath.

  • Activation: Slowly add Thionyl Chloride (SOCl₂, 2.0 equivalents) dropwise over 15 minutes. Caution: This step is highly exothermic; maintain the temperature below 0 °C to prevent methanol from boiling and to suppress side reactions.

  • Substrate Addition: Add the ACPC zwitterion (1.0 equivalent) in one portion.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 16–24 hours. Crucial: Do not exceed 60 °C to prevent epimerization of the cyclopentane stereocenters[1].

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with fresh methanol (3x) to completely remove residual HCl and SO₂, yielding the ACPC methyl ester hydrochloride as a stable white solid or viscous oil.

Protocol B: TMSCl-Mediated Esterification (Milder Alternative)[4]

Self-Validating Mechanism: TMSCl reacts with MeOH to generate anhydrous HCl in a controlled, less exothermic manner. This prevents localized heating spikes, making it the ideal protocol for highly epimerization-prone stereoisomers.

  • Preparation: Suspend ACPC (1.0 equivalent) in anhydrous methanol (10 mL per mmol) at room temperature.

  • Activation: Add Trimethylchlorosilane (TMSCl, 3.0 equivalents) dropwise.

  • Reaction: Stir the mixture at room temperature for 24 hours. The cloudy suspension will gradually clear as the ester hydrochloride salt forms and dissolves into the methanolic solution.

  • Workup: Evaporate the solvent under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the pure ACPC methyl ester hydrochloride.

Part 4: Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes of the primary esterification methodologies utilized for alicyclic β-amino acids.

Esterification MethodReagent SystemTemp (°C)Time (h)Yield (%)Epimerization RiskKey Advantage
Method A SOCl₂ / MeOH-10 to 2516 - 2485 - 95Moderate (if heated)Highly efficient, cost-effective for large-scale synthesis[3][5].
Method B TMSCl / MeOH20 - 252490 - 98LowMild exotherm, excellent stereochemical retention[4].
Method C Fischer (HCl gas)60 - 8012 - 4840 - 60HighRequires harsh heating, leading to stereocenter loss[1].

References

  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. nih.gov.2

  • An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. benchchem.com. 3

  • A Convenient Synthesis of Amino Acid Methyl Esters. mdpi.com. 4

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. acs.org. 1

  • Method for producing amino acid ester hydrochloride. google.com. 5

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. wisc.edu. 6

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Ethyl 2-aminocyclopentanecarboxylate Hydrochloride

Welcome to the Technical Support Center for Ethyl 2-aminocyclopentanecarboxylate hydrochloride (CAS: 142547-15-7)[1]. As an alicyclic β -amino acid ester, this compound is a critical building block in peptidomimetic synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-aminocyclopentanecarboxylate hydrochloride (CAS: 142547-15-7)[1]. As an alicyclic β -amino acid ester, this compound is a critical building block in peptidomimetic synthesis and drug discovery. However, due to its bifunctional nature, researchers frequently encounter stability issues when transitioning the solid hydrochloride salt into aqueous solutions.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your analytical and preparative workflows.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does the concentration of my Ethyl 2-aminocyclopentanecarboxylate stock solution decrease over time in standard biological buffers (pH 7.4)? Analysis & Causality: At physiological pH, the acid-base equilibrium shifts partially from the stable hydrochloride salt to the free base form. The unprotonated β -amino group acts as an intramolecular general base, significantly enhancing the nucleophilic attack of water on the adjacent ester carbonyl. This leads to spontaneous hydrolysis, yielding 2-aminocyclopentanecarboxylic acid. To prevent this, solutions must be maintained at an acidic pH (e.g., pH 3–4) where the amine remains fully protonated ( NH3+​ ), neutralizing its nucleophilicity and inductive destabilization of the ester[2].

Q2: I am attempting an enzymatic kinetic resolution of the racemic ester. How do I prevent background chemical hydrolysis? Analysis & Causality: Enzymatic resolutions using Candida antarctica Lipase B (CALB) are highly effective for 5-membered carbocyclic β -amino esters. However, in purely aqueous environments, background chemical hydrolysis competes with enzymatic cleavage, eroding the enantiomeric excess (ee). Solution: Transition to a solvent-free or organic media system. Research demonstrates that the CALB-catalyzed hydrolysis of ethyl cis-2-aminocyclopentanecarboxylate is optimally performed in tert-butyl methyl ether (tBuOMe) or under ball-milling conditions[3]. The trace water present in the commercial enzyme preparation (<5%) is sufficient to drive the enzymatic hydrolysis at 65 °C without triggering bulk chemical degradation[3].

Q3: My chromatogram shows a secondary peak with the same mass but a different retention time after 48 hours at room temperature. What is this artifact? Analysis & Causality: You are likely observing epimerization (e.g., the conversion of the cis isomer to the trans isomer). The proton alpha to the ester carbonyl is relatively acidic. In slightly basic or neutral conditions, base-catalyzed enolization occurs. Upon re-protonation, the stereocenter can invert, leading to a mixture of diastereomers. Maintaining the compound strictly as a hydrochloride salt in a low-pH environment suppresses this enolization pathway[1].

Degradation Pathways Visualization

The following diagram maps the condition-dependent degradation pathways of the molecule.

degradation_pathways A Ethyl 2-aminocyclopentanecarboxylate HCl (Stable Salt, pH < 5) B Free Amine Form (pH > 7) A->B Deprotonation (Alkaline Buffer) C 2-Aminocyclopentanecarboxylic Acid (Hydrolysis Product) A->C Acidic Hydrolysis (pH < 2, Heat) B->C Enzymatic (CALB) or Spontaneous Hydrolysis D Trans-Isomer (Epimerization Product) B->D Base-Catalyzed Enolization

Degradation pathways of Ethyl 2-aminocyclopentanecarboxylate in solution.

Quantitative Stability Data

To guide your experimental design, the table below summarizes the degradation kinetics of Ethyl 2-aminocyclopentanecarboxylate under various solution conditions.

Solvent / Buffer SystempHTemp (°C)Primary DegradantEstimated Half-Life ( t1/2​ )Handling Recommendation
0.1% Formic Acid in H2​O ~2.84None (Stable)> 6 monthsOptimal for long-term stock solutions.
PBS (Phosphate Buffered Saline)7.425Hydrolyzed Acid~ 48 hoursPrepare fresh daily; keep on ice during use.
0.1 M NaOH13.025Hydrolyzed Acid< 15 minutesAvoid strong bases during liquid-liquid extraction.
tBuOMe (Organic Solvent)N/A65None (Stable)> 1 monthIdeal solvent for CALB enzymatic resolution[3].

Validated Experimental Protocols

Protocol A: Preparation of a Self-Validating Stability-Indicating Stock Solution

Objective: Formulate a 10 mM stock solution resistant to hydrolysis and epimerization, with built-in analytical validation. Causality: Utilizing 0.1% Formic Acid (FA) ensures the amine remains fully protonated, preventing the intramolecular catalysis of the ester bond and suppressing alpha-proton enolization.

  • Weighing: Accurately weigh 19.37 mg of Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride (MW: 193.67 g/mol )[1].

  • Solubilization: Dissolve the powder in 10.0 mL of LC-MS grade water containing 0.1% (v/v) Formic Acid. Crucial: Do not use basic biological buffers like Tris or HEPES for storage.

  • Aliquoting: Divide into 500 µL aliquots in amber glass vials to prevent potential photo-degradation.

  • Storage: Flash-freeze in liquid nitrogen and store at -20 °C.

  • System Suitability (Self-Validation Step): Before utilizing a stored aliquot for critical assays, intentionally degrade a 10 µL sample by adding 10 µL of 1 M NaOH for 10 minutes, then neutralize with 10 µL of 1 M HCl. Inject both the intact aliquot and the degraded sample into your HPLC. A valid analytical system must demonstrate baseline resolution ( Rs​>1.5 ) between the intact ester and the newly formed carboxylic acid peak. If they co-elute, your method cannot accurately report stability.

Protocol B: HPLC-UV Analytical Workflow for Stability Monitoring

workflow S1 1. Sample Prep (Dilute in 0.1% FA) S2 2. Autosampler (Maintain at 4°C) S1->S2 S3 3. HPLC Separation (C18, H2O/MeCN Gradient) S2->S3 S4 4. UV/MS Detection (Monitor at 210 nm) S3->S4

Step-by-step HPLC analytical workflow for monitoring ester stability.

Step-by-Step Methodology:

  • Column Selection: Utilize a standard C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). Causality: TFA acts as a strong ion-pairing agent, significantly improving the chromatographic peak shape of the highly polar, protonated amine.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a shallow gradient from 2% B to 40% B over 5 minutes. The intact ethyl ester will elute later than the hydrolyzed acid derivative due to the lipophilic nature of the ethyl group.

  • Detection: Monitor absorbance at 210 nm (capturing the ester backbone). For definitive identification, couple the system with a single quadrupole mass spectrometer (ESI+). The intact free base exact mass is 157.11 g/mol [4]; look for the [M+H]+ ion at m/z 158.1.

References

  • MDPI (Catalysts) - Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. URL:[Link]

Sources

Optimization

Troubleshooting low stereoselectivity in reactions involving cyclic amino esters

Title: Technical Support Center: Troubleshooting Stereoselectivity in Cyclic Amino Ester Reactions Introduction Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Stereoselectivity in Cyclic Amino Ester Reactions

Introduction Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals troubleshooting low stereoselectivity (poor enantiomeric excess [ee] or diastereomeric ratio [dr]) in reactions involving cyclic amino esters (e.g., prolines, pipecolates, and azepanes).

Diagnostic Workflow

DiagnosticWorkflow Start Analyze Low Stereoselectivity in Cyclic Amino Esters CheckType Identify the Primary Issue Start->CheckType LowEE Low Enantiomeric Excess (ee) (e.g., < 90%) CheckType->LowEE LowDR Low Diastereomeric Ratio (dr) (e.g., < 95:5) CheckType->LowDR Epimerization α-Center Epimerization (Base/Solvent Mismatch) LowEE->Epimerization Check α-proton FacialBias Poor Facial Shielding (Catalyst/Protecting Group) LowDR->FacialBias Check enolate geometry FixBase Optimize Base pKa & Solvent (Use DIPEA/NMM in DCM) Epimerization->FixBase FixCat Utilize Phase-Transfer Catalysis or Memory of Chirality (MOC) FacialBias->FixCat

Caption: Diagnostic workflow for identifying and resolving stereoselectivity loss in cyclic amino esters.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I observing severe epimerization at the α -stereocenter of my proline ester during standard alkylation or peptide coupling? Causality & Mechanism: Epimerization at the α -carbon of cyclic amino esters (like proline) is primarily driven by the acidity of the α -proton adjacent to the electron-withdrawing ester and the cyclic nitrogen. When a strong base is used in a polar aprotic solvent (e.g., DMF), it stabilizes the planar enolate intermediate. Because the cyclic structure restricts conformational freedom, the enolate is highly exposed to solvent-mediated protonation from either face, leading to rapid racemization[1].

Solution: Shift the thermodynamic equilibrium by using a weaker, sterically hindered base (e.g., N-methylmorpholine [NMM] or DIPEA) and a less polar solvent (e.g., DCM) to minimize enolate lifetime.

Q2: I am attempting an asymmetric α -alkylation of a piperidine-2-carboxylate, but my diastereomeric ratio (dr) is stuck near 1:1. How can I improve facial selectivity? Causality & Mechanism: Larger cyclic amino esters (6- and 7-membered rings) suffer from increased ring flexibility compared to rigid 5-membered prolines. This flexibility allows the enolate intermediate to adopt multiple low-energy conformations, destroying facial bias during electrophilic attack. Solution: Employ Phase-Transfer Catalysis (PTC) using chiral quaternary ammonium salts. The chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face of the molecule. This approach has been proven to yield high ee and dr for piperidine and azepane core structures[2]. Alternatively, Mo-catalyzed asymmetric allylic alkylation (AAA) can be used to control stereochemistry at the nucleophile when generating quaternary cyclic amino acids[3].

Q3: Can I use the inherent chirality of the starting amino acid to dictate the stereochemistry of the new bond without external chiral catalysts? Causality & Mechanism: Yes, through the Memory of Chirality (MOC) concept. When an L-amino acid ester is deprotonated, the resulting enolate can retain axial chirality (C–N bond axis) for a very short half-life (approx. 1 second at -78 °C)[4]. If the electrophilic addition ( kadd​ ) outpaces the racemization of the enolate ( krac​ ), the original stereochemical information is "memorized" and transferred to the new quaternary center.

MOC_Pathway Substrate L-Amino Acid Ester (sp³ α-carbon) Base Deprotonation (KHMDS, -78°C) Substrate->Base Enolate Axially Chiral Enolate (Dynamic Chirality) Base->Enolate Racemization Racemization (t½ ≈ 1 sec) Enolate->Racemization k_rac > k_add Electrophile Electrophilic Addition (Facial Control) Enolate->Electrophile k_add > k_rac Product Quaternary α-Amino Ester (Retention of ee) Electrophile->Product

Caption: Memory of Chirality (MOC) pathway demonstrating kinetic trapping of an axially chiral enolate.

Section 2: Quantitative Data & Parameter Optimization

To systematically troubleshoot, compare your current reaction conditions against the established parameters below.

Table 1: Impact of Solvent and Base on Proline Ester Epimerization Rates | Solvent | Dielectric Constant ( ϵ ) | Base Choice | Base pKa (Conjugate Acid) | Relative Epimerization Risk | | :--- | :--- | :--- | :--- | :--- | | DMF | 36.7 | Triethylamine (TEA) | 10.7 | Critical (High Risk) | | THF | 7.6 | KHMDS | 26.0 | Moderate (Temp Dependent) | | DCM | 8.9 | DIPEA | 11.4 | Low | | Toluene | 2.4 | N-Methylmorpholine (NMM) | 7.3 | Minimal (Safe) |

Table 2: Typical Outcomes for Phase-Transfer Catalyzed Asymmetric Alkylation Data synthesized from optimized PTC methodologies for cyclic amino esters[2].

Ring Size Substrate Core Chiral Catalyst Electrophile Yield (%) Enantiomeric Excess (ee)
5-Membered Pyrrolidine Maruoka (S)-2a Benzyl bromide 85% 92%
6-Membered Piperidine Maruoka (S)-2a Allyl bromide 82% 88%

| 7-Membered | Azepane | Maruoka (S)-2b | Benzyl bromide | 78% | 85% |

Section 3: Self-Validating Experimental Protocols

Protocol A: Epimerization-Suppressed Peptide Coupling of Proline Esters

Objective: Couple a cyclic amino ester without eroding the α -stereocenter. Self-Validation Checkpoint: The presence of a single peak in chiral HPLC confirms the absence of the D-proline diastereomer.

  • Preparation: Dissolve the N-protected amino acid (1.0 equiv) and the cyclic amino ester hydrochloride (1.05 equiv) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Cooling: Chill the reaction vessel to -15 °C using an ice/salt bath. Causality: Low temperatures exponentially decrease the rate of enolization.

  • Base Addition: Add N-methylmorpholine (NMM) (2.1 equiv) dropwise. Causality: NMM is a weak base that neutralizes the HCl salt without providing enough thermodynamic driving force to deprotonate the α -carbon.

  • Activation: Add the coupling reagent (e.g., HATU or EDC/HOBt) (1.1 equiv) in one portion.

  • Reaction: Stir at -15 °C for 1 hour, then allow it to slowly warm to 4 °C over 12 hours. Do not let the reaction reach room temperature until complete consumption of the starting material is verified via TLC.

  • Workup: Quench with 10% aqueous citric acid to protonate any residual base, extract with DCM, and wash with saturated NaHCO₃ and brine.

Protocol B: Phase-Transfer Catalyzed Asymmetric α -Alkylation

Objective: Achieve high dr and ee during the alkylation of a cyclic amino ester[2]. Self-Validation Checkpoint: Verification of the quaternary stereocenter via 2D-NMR (NOESY) to confirm facial selectivity.

  • Substrate Setup: Dissolve the glycine/alanine-derived cyclic ester (1.0 equiv) and the alkyl halide electrophile (5.0 equiv) in toluene (0.05 M).

  • Catalyst Introduction: Add the chiral phase-transfer catalyst (e.g., Maruoka catalyst (S)-2a) at a 1 mol% loading. Causality: The bulky chiral ammonium salt creates a rigid, sterically demanding pocket that blocks one face of the enolate.

  • Temperature Control: Cool the mixture to -20 °C.

  • Base Addition: Add solid CsOH (5.0 equiv) in one swift motion. Causality: Solid-liquid phase transfer conditions prevent the over-solvation of the enolate, keeping it tightly bound to the chiral ammonium cation.

  • Stirring: Stir vigorously (1000 rpm) for 24 hours to ensure adequate phase mixing.

  • Isolation: Filter the mixture through a short pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Source: Sakura.ne.
  • Novel Strategies for Enantio- and Site-Selective Molecular Transformations Source: J-Stage URL
  • Source: Journal of the American Chemical Society (ACS)
  • Source: Journal of the American Chemical Society (ACS)

Sources

Troubleshooting

Removal of impurities from Ethyl 2-aminocyclopentanecarboxylate derivatives

Welcome to the Technical Support Center for alicyclic β -amino acid derivatives. Ethyl 2-aminocyclopentanecarboxylate and its stereoisomers are critical building blocks in the synthesis of peptide foldamers and peptidomi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alicyclic β -amino acid derivatives. Ethyl 2-aminocyclopentanecarboxylate and its stereoisomers are critical building blocks in the synthesis of peptide foldamers and peptidomimetics. Because these compounds possess densely packed functional groups on a constrained carbocyclic ring, their purification requires precise control over thermodynamic and kinetic parameters to prevent epimerization, structural degradation, or catalyst carryover.

This guide is designed for research scientists and drug development professionals. It abandons generic advice in favor of causality-driven troubleshooting, ensuring that every purification step you take is mechanistically sound and self-validating.

Diagnostic Dashboard: Impurity Resolution Logic

Before initiating any purification protocol, it is critical to identify the dominant impurity class. The workflow below outlines the strategic decision-making process for isolating the target alicyclic β -amino ester.

ImpurityResolution Start Crude Ethyl 2-aminocyclopentanecarboxylate Step1 Identify Dominant Impurity Start->Step1 Imp1 Stereoisomers (Enantiomers/Diastereomers) Step1->Imp1 Imp2 Metal Catalyst Residues (Pd, Rh) Step1->Imp2 Imp3 Unreacted Starting Material (β-keto esters) Step1->Imp3 Sol1 Chiral Resolution (CALB or DBTA Salt) Imp1->Sol1 Enzymatic/Crystallization Sol2 Scavenger Resins / Filtration (Celite) Imp2->Sol2 Metal Scavenging Sol3 Acid-Base Extraction Imp3->Sol3 pH Adjustment Pure Purified Target Compound Sol1->Pure Sol2->Pure Sol3->Pure

Workflow for identifying and removing impurities from alicyclic β-amino acid derivatives.

Quantitative Impurity Profiling

Understanding the physicochemical nature of your contaminants dictates the purification strategy. The table below summarizes the quantitative parameters and expected recovery efficiencies for common impurities encountered during the synthesis of ethyl 2-aminocyclopentanecarboxylate.

Impurity ClassSpecific ContaminantCausality / SourcePhysicochemical Removal StrategyExpected Purity
Stereoisomeric trans-epimer in cis-batchHigh-temperature enolization during acidic hydrolysis[1].Fractional crystallization via DBTA salts[2].>98% ee
Enantiomeric (1R,2S)-enantiomerRacemic synthesis without chiral auxiliaries[3].CALB-catalyzed kinetic resolution at 65 °C[3].>98% ee
Inorganic/Metal Palladium (Pd/C) or RhodiumHydrogenolysis of chiral auxiliaries or [3+2] cycloadditions[2][4].Celite pad filtration; functionalized silica scavengers.<10 ppm metal
Organic Unreacted β -keto estersIncomplete reductive amination[1].Biphasic acid-base extraction (pH tuning)[2].>99% purity

Troubleshooting & FAQs

Q: Why am I observing epimerization of the cis-isomer during ester hydrolysis or salt neutralization? Causality: The α -proton adjacent to the carboxylate group in β -amino esters is relatively acidic. When exposed to elevated temperatures during acidic hydrolysis or strong bases during neutralization, the molecule undergoes enolization. This thermodynamic equilibration inevitably favors the sterically less hindered trans-isomer, destroying your cis-stereocenter[1]. Solution: Thermal and pH control are non-negotiable. According to established foldamer synthesis protocols, you must maintain the reaction temperature strictly below 70 °C for cis-isomers and below 80 °C for trans-isomers during hydrochloric acid-mediated hydrolysis[1]. For salt neutralization, abandon strong bases; use a mild, biphasic aqueous KHCO 3​ /K 2​ CO 3​ mixture at room temperature and immediately partition the free amine into an organic layer like diethyl ether[2].

Q: Traditional crystallization is failing to resolve my racemic ethyl 2-aminocyclopentanecarboxylate. What is a more robust alternative? Causality: Diastereomeric salt resolution (e.g., using ephedrine or mandelic acid) often suffers from unpredictable nucleation thermodynamics and requires multiple recrystallization cycles, which severely depresses yields[2]. Solution: Implement an enzymatic kinetic resolution using Candida antarctica lipase B (CALB). CALB possesses a highly specific active site that selectively hydrolyzes the (1S,2R)-enantiomer of the ester into its corresponding β -amino acid, leaving the (1R,2S)-ethyl ester completely unreacted[3]. This exploits chemical divergence (acid vs. ester) rather than mere physical solubility differences, allowing for simple solvent extraction.

Q: How do I eliminate transition metal contamination (Pd or Rh) after synthesizing the alicyclic core? Causality: The synthesis of these derivatives often relies on transition metals—either Rhodium catalysts (like Rh 2​ (OAc) 4​ or Rh 2​ (esp) 2​ ) for [3+2] cycloadditions[4], or Palladium on carbon (Pd/C) for the hydrogenolytic cleavage of chiral α -phenylethylamine auxiliaries[2]. Nanoparticulate metal leaching coordinates with the primary amine of your product, making it inadvertently soluble in organic phases. Solution: For Pd/C, a strict filtration through a densely packed Celite pad immediately following hydrogen consumption is usually sufficient[2]. For soluble Rhodium catalysts, treat the organic filtrate with a metal-scavenging resin (e.g., QuadraPure™ or functionalized Si-Thiol) for 2 hours before final concentration.

Validated Experimental Protocols

The following methodologies are engineered to be self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Enzymatic Kinetic Resolution via CALB[3]

Purpose: To resolve racemic ethyl cis-2-aminocyclopentanecarboxylate into highly pure enantiomers without relying on unpredictable crystallization thermodynamics.

  • Preparation: In a reaction vessel, add racemic ethyl cis-2-aminocyclopentanecarboxylate. Do not add external water; the residual water (<5%) present in the commercial enzyme preparation is mechanistically sufficient for the hydrolysis.

  • Enzyme Addition: Add Lipase CALB at a loading of 30–50 mg/mL.

  • Incubation: Shake the mixture in an incubator at 65 °C. Causality note: 65 °C is the optimal thermodynamic sweet spot for CALB activity in this specific substrate; lower temperatures (e.g., 23 °C) drastically reduce the enantiomeric ratio (E-value)[3].

  • Reaction Monitoring: Allow the reaction to proceed to >50% conversion (an "over-run" step) to ensure the unreacted ester achieves maximum enantiomeric excess.

  • Separation: Filter off the enzyme.

  • Ester Recovery: Wash the filtered enzyme with EtOAc (3 × 15 mL). Evaporate the filtrate to yield the unreacted (1R,2S)- β -amino ester.

  • Acid Recovery: Wash the filtered enzyme with hot distilled H 2​ O (3 × 15 mL). Evaporate the aqueous filtrate to yield the crystalline (1S,2R)- β -amino acid.

Validation Checkpoint: Assess the enantiomeric excess (ee) of the recovered ester via chiral HPLC. The process is self-validating: if the ee is <98%, the enzymatic conversion has not reached the necessary >50% threshold. Resume incubation with fresh CALB.

Protocol B: Mild Free-Amine Isolation from Diastereomeric Salts[2]

Purpose: To liberate the free amine from a (-)-dibenzoyl-L-tartaric acid (DBTA) or HBr salt without triggering base-catalyzed epimerization.

  • Solvent Partitioning: Suspend the purified (R,S,S)-amino ester DBTA salt in a biphasic mixture of diethyl ether and an aqueous solution containing equal parts KHCO 3​ and K 2​ CO 3​ (e.g., 50 g of each per liter of water).

  • Neutralization: Stir the two-phase mixture vigorously at room temperature until all solids are completely dissolved. Causality note: The mild carbonate buffer neutralizes the tartaric acid, driving the free amine into the ether layer immediately, preventing prolonged exposure to the aqueous base which causes epimerization[2].

  • Extraction: Separate the organic phase. Extract the remaining aqueous phase with additional diethyl ether (3 × 150 mL).

  • Washing & Drying: Wash the combined organic extracts with a 10% solution of K 2​ CO 3​ , followed by brine. Dry the organic layer over anhydrous Na 2​ SO 4​ .

  • Concentration: Evaporate the solvent under vacuum at room temperature to yield the free amine as a colorless liquid.

Validation Checkpoint: Perform 1 H-NMR analysis on the concentrated liquid. The absence of a shifted α -proton peak confirms that no trans-epimerization occurred during the neutralization phase.

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: MDPI URL:[Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry Source: ACS Publications URL:[Link]

  • Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Monitoring reaction progress of Ethyl 2-aminocyclopentanecarboxylate via HPLC

Welcome to the Technical Support Center for the chromatographic analysis of Ethyl 2-aminocyclopentanecarboxylate . As a beta-amino acid derivative featuring a primary aliphatic amine and an ester moiety, this molecule pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of Ethyl 2-aminocyclopentanecarboxylate .

As a beta-amino acid derivative featuring a primary aliphatic amine and an ester moiety, this molecule presents two distinct analytical challenges: a lack of a strong UV-absorbing chromophore and a high propensity for secondary interactions with silica-based stationary phases.

This guide is engineered by application scientists to provide you with field-proven, mechanistically grounded solutions for method development, troubleshooting, and routine reaction monitoring.

SECTION 1: Method Development & Optimization FAQs

Q: I am monitoring the esterification of 2-aminocyclopentanecarboxylic acid, but I cannot detect the ethyl ester product using my standard UV detector at 254 nm. Why? A: Ethyl 2-aminocyclopentanecarboxylate is an aliphatic compound lacking conjugated pi-electron systems or aromatic rings. Consequently, it does not absorb UV light at standard wavelengths (e.g., 254 nm or 280 nm). To detect this molecule without derivatization, you must use a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)[1][2]. If you are restricted to UV detection, you must monitor at low wavelengths (205–210 nm) using highly pure, UV-transparent mobile phases (e.g., phosphate buffer and acetonitrile), or utilize pre-column derivatization to attach a chromophore[3].

Q: When I do manage to detect the peak, it exhibits severe tailing (Asymmetry factor > 2.0). How do I correct this? A: Peak tailing in aliphatic amines is almost always caused by secondary ion-exchange interactions between the protonated primary amine of your analyte and ionized, unbonded silanol groups (Si-O⁻) on the silica stationary phase[4][5]. Silanols typically have a pKa between 3.5 and 4.5.

  • The Mechanistic Fix: Lower the pH of your mobile phase to < 3.0 (e.g., using 0.1% Trifluoroacetic acid). This fully protonates the residual silanols into a neutral state (Si-OH), eliminating the electrostatic attraction[6].

  • Column Selection: Switch to a fully end-capped C18 column or a polar-embedded column, which provides steric shielding against residual silanols[4][5].

Q: My reaction yields a mixture of cis and trans isomers. Can standard reversed-phase HPLC resolve them? A: Diastereomers (such as the cis and trans forms of the cyclopentane ring) possess different physical properties and can typically be resolved on a standard high-efficiency C18 or Phenyl-Hexyl column using a shallow gradient. However, if you need to determine the enantiomeric excess (ee) of a specific chiral center (e.g., (1R,2S) vs. (1S,2R)), you will require a chiral stationary phase (e.g., immobilized polysaccharide columns like Chiralcel OJ)[7].

SECTION 2: Troubleshooting Guide

Issue: Baseline drift and high noise when monitoring at 210 nm.

  • Cause: At low UV wavelengths, many organic modifiers and buffer salts absorb light. Using methanol or lower-grade acetonitrile, or buffers like acetate/formate, will cause massive baseline instability.

  • Solution: Switch to HPLC-grade or LC-MS grade Acetonitrile (cutoff ~190 nm). If a buffer is required, use dilute phosphoric acid or perchlorate salts, which are UV-transparent at 210 nm.

Issue: The FMOC-derivatized sample shows multiple unexpected peaks, complicating quantitation.

  • Cause: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with water in the basic reaction buffer to form 9-fluorenylmethanol (FMOC-OH), a highly fluorescent byproduct that elutes near derivatized amino acids[8].

  • Solution: Introduce a hydrophobic amine, such as 1-aminoadamantane (ADAM), to quench excess FMOC-Cl after the reaction. This forms a highly retained FMOC-ADAM complex that elutes far later in the chromatogram, clearing the analytical window[8].

SECTION 3: Standard Experimental Protocols

Protocol A: Pre-Column Derivatization with FMOC-Cl (UV/Fluorescence Detection)

This protocol transforms the invisible aliphatic amine into a highly UV-active and fluorescent carbamate derivative, enabling high-sensitivity detection[8][9].

Reagents Required:

  • Borate buffer (0.2 M, pH 9.5)

  • FMOC-Cl solution (15 mM in anhydrous acetonitrile)

  • Quenching solution: 1-Aminoadamantane (ADAM, 300 mM in 1:1 water:acetonitrile)

Step-by-Step Methodology:

  • Sample Preparation: Dilute the reaction aliquot containing Ethyl 2-aminocyclopentanecarboxylate to an estimated concentration of 0.1–1.0 mM using HPLC-grade water.

  • Buffering: Transfer 100 µL of the sample into a glass HPLC vial. Add 200 µL of the 0.2 M borate buffer to ensure the amine is deprotonated (nucleophilic state).

  • Derivatization: Add 200 µL of the 15 mM FMOC-Cl solution. Vortex immediately for 10 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for exactly 5 minutes. Self-validation step: Run a reagent blank (water instead of sample) to identify the FMOC-OH byproduct peak.

  • Quenching: Add 200 µL of the ADAM quenching solution. Vortex and wait 1 minute. This stops the reaction and prevents column fouling by unreacted FMOC-Cl.

  • Analysis: Inject 5 µL onto the HPLC. Monitor via UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

Protocol B: Direct HPLC-ELSD Method (No Derivatization)

Use this method for rapid reaction monitoring if an Evaporative Light Scattering Detector is available.

  • Column: End-capped C18 (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: Water with 0.1% Volatile Fluorinated Ion-Pairing Agent (e.g., Trifluoroacetic acid or Heptafluorobutyric acid). Note: Non-volatile salts like phosphates will permanently ruin an ELSD.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 5% B to 60% B over 10 minutes.

  • ELSD Settings: Drift tube temperature 45°C, Nebulizer gas (N2) pressure 3.5 bar, Gain 5.

SECTION 4: Quantitative Data Summaries

Table 1: Detector Comparison for Aliphatic Amine Monitoring

Detection ModeSensitivityProsCons
Low UV (210 nm) Moderate (µg/mL)No derivatization needed; standard equipment.Highly susceptible to solvent/matrix interference.
ELSD / CAD High (ng/mL)Universal detection; sees all non-volatile products[2].Requires volatile mobile phases; non-linear response.
Pre-column FMOC Ultra-High (pg/mL)Exceptional sensitivity; uses standard UV/FLD[9].Adds 10 mins to prep time; byproduct interference.
LC-MS (ESI+) Ultra-High (pg/mL)Provides mass confirmation (m/z 158.1 for M+H).High equipment cost; ion suppression from salts.

Table 2: Column & Mobile Phase Selection Matrix

Column ChemistryMobile Phase pHPeak Shape (Asymmetry)Primary Mechanism / Causality
Standard C18 (Type A)Neutral (pH 7.0)Poor (> 2.5)Strong ion-exchange with ionized silanols[5].
End-capped C18Neutral (pH 7.0)Moderate (1.5 - 2.0)Reduced, but not eliminated, silanol activity[6].
End-capped C18Acidic (pH 2.5)Excellent (< 1.2)Silanols protonated/neutralized; purely hydrophobic retention[6].
Polar-Embedded C18Acidic (pH 2.5)Excellent (< 1.1)Internal polar group shields residual silanols from amines[4].

SECTION 5: Visualizations

HPLCTroubleshooting Start Analyze Ethyl 2-aminocyclopentanecarboxylate CheckPeak Is the analyte peak visible? Start->CheckPeak NoPeak Issue: Lack of UV Chromophore CheckPeak->NoPeak No (Standard UV) YesPeak Check Peak Shape CheckPeak->YesPeak Yes Sol1 Use ELSD / CAD / MS (Volatile Buffers Only) NoPeak->Sol1 Sol2 Pre-column Derivatization (e.g., FMOC-Cl) NoPeak->Sol2 Tailing Issue: Peak Tailing (As > 1.5) YesPeak->Tailing Broad/Asymmetric GoodShape Proceed with Quantitation YesPeak->GoodShape Symmetrical Fix1 Lower Mobile Phase pH < 3.0 (Protonates Silanols) Tailing->Fix1 Fix2 Use Fully End-Capped or Polar-Embedded Column Tailing->Fix2

Fig 1: Decision tree for troubleshooting aliphatic amine detection and peak tailing.

DerivatizationPathway Analyte Ethyl 2-amino- cyclopentanecarboxylate (No UV Absorbance) Derivative FMOC-Carbamate Derivative (Highly UV/Fluorescent) Analyte->Derivative Nucleophilic Attack Reagent FMOC-Cl (Fluorogenic Reagent) Reagent->Derivative Buffer Borate Buffer (pH 9.5) (Deprotonates Amine) Buffer->Analyte Activates Detection HPLC Analysis (UV 265nm / FLD) Derivative->Detection Inject

Fig 2: Chemical workflow for the FMOC-Cl pre-column derivatization of aliphatic amines.

SECTION 6: References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from[Link]

  • SciSpace. High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Retrieved from [Link]

  • Axion Analytical Labs. Automated Pre-Column Derivatization of Amino Acids by HPLC. Retrieved from[Link]

  • United States Patent Office. (2010). Patent displaying chiral HPLC resolution of cis-Ethyl 2-aminocyclopentanecarboxylate. Retrieved from [Link]

  • MDPI. (2022). Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. Retrieved from [Link]

  • ACS Publications. (2015). Applications of TiCl3 as a Diagnostic Reagent for the Detection of Nitro- and N-Oxide-Containing Compounds as Potentially Mutagenic Impurities Using Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • University of Helsinki. Drug analysis without primary reference standards. Retrieved from [Link]

Sources

Troubleshooting

Preventing racemization during derivatization of amino acid esters

Welcome to the Technical Support Center for Amino Acid Derivatization and Peptide Synthesis. As a Senior Application Scientist, I frequently encounter workflows compromised by a loss of enantiomeric purity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Derivatization and Peptide Synthesis. As a Senior Application Scientist, I frequently encounter workflows compromised by a loss of enantiomeric purity. Derivatization processes—such as esterification or peptide coupling—inherently risk racemization because activating the C-terminus increases the acidity of the adjacent alpha-proton.

This guide is designed to move beyond basic troubleshooting. By understanding the exact causality of racemization, you can design self-validating experimental systems that inherently protect the stereochemical integrity of your molecules.

Part 1: The Mechanisms of Racemization

To prevent racemization, we must first understand the two primary mechanistic pathways that cause it during C-terminal activation.

Q1: Why does my amino acid esterification result in a racemic mixture? Racemization during the activation of the C-terminus (e.g., using carbodiimides like EDC or DIC) primarily occurs via two distinct pathways: 5(4H)-oxazolone (azlactone) formation and direct enolization [1].

When the carboxyl group is activated into an O-acylisourea intermediate, the oxygen atom of the adjacent N-acyl protecting group can nucleophilically attack the activated carbonyl carbon. This intramolecular cyclization forms a 5(4H)-oxazolone ring[1]. The alpha-proton in this cyclic structure is highly acidic. Any base present in the reaction will rapidly abstract this proton, yielding a planar, achiral enolate[2]. Subsequent reprotonation occurs indiscriminately from either face, leading to a D/L enantiomeric mixture.

Alternatively, direct enolization occurs when a base abstracts the alpha-proton directly from the activated amino acid without oxazolone formation, though this pathway is highly dependent on the side-chain electronics[2].

RacemizationMechanisms A Activated N-Acyl Amino Acid B 5(4H)-Oxazolone (Azlactone) A->B Intramolecular Attack C Direct Enolate (Planar Carbanion) A->C Base (B:) (Direct) D Oxazolone Enolate (Achiral) B->D Base (B:) E Racemized Product (D/L Mixture) C->E Nucleophile D->E Nucleophile

Mechanisms of amino acid racemization via oxazolone formation and direct enolization.

Part 2: Troubleshooting & Optimization FAQs

Q2: How does my choice of N-protecting group influence racemization? The N-protecting group is your first line of defense. Simple acyl groups (like acetyl or benzoyl) are highly prone to oxazolone formation because their carbonyl oxygen is highly nucleophilic[1]. To prevent this, always use urethane-type (carbamate) protecting groups such as Fmoc, Boc, or Cbz (Z)[1]. The causality here is electronic: the alkoxy oxygen of the carbamate donates electron density into the carbonyl system via resonance. This significantly reduces the nucleophilicity of the carbamate carbonyl oxygen, making the intramolecular attack required to form the oxazolone kinetically unfavorable[1].

Q3: What are the best coupling reagents and additives to suppress this? Carbodiimides (DIC, EDC) create a highly reactive, racemization-prone O-acylisourea intermediate. To prevent racemization, you must kinetically trap this intermediate before it can cyclize into an oxazolone. This is achieved using super-nucleophilic additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure [1]. These additives react with the O-acylisourea faster than the intramolecular oxazolone cyclization can occur, generating an active ester that is stable against racemization but highly reactive toward the incoming alcohol or amine nucleophile[1]. For extreme cases, adding Copper(II) chloride (CuCl2) has been shown to powerfully suppress epimerization by coordinating with the intermediate and preventing alpha-proton abstraction[3].

Q4: Does the choice of base matter during derivatization? Absolutely. Strong, unhindered bases like Triethylamine (TEA) easily abstract the alpha-proton from activated intermediates. You should substitute TEA with sterically hindered bases like DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-collidine) [4]. The steric bulk of DIPEA prevents it from accessing the alpha-proton, while still allowing it to neutralize the acids generated during the coupling cycle[4].

Q5: Why are Cysteine and Histidine still racemizing even with Fmoc protection? These are special cases where the side chain actively participates in racemization:

  • Cysteine: Cys is highly prone to direct enolization [4]. The electron-withdrawing nature of the sulfur atom stabilizes the carbanion formed upon alpha-proton abstraction. Using highly sterically hindered bases and optimized acid-labile S-protecting groups (like Trt) is critical to minimize this[4].

  • Histidine: The unprotected lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring acts as an intramolecular base[5]. During activation, this basic nitrogen is positioned perfectly to abstract the alpha-proton, leading to an achiral enolate. You must protect the imidazole ring (preferably with a Boc group at the π-nitrogen) to neutralize this internal base[5].

Part 3: Data Presentation & Reagent Selection

To standardize your lab's approach, refer to the following matrix when designing a derivatization protocol.

Table 1: Reagent Selection Matrix for Racemization Control

ParameterHigh Racemization RiskLow Racemization RiskMechanistic Rationale
Protecting Group Acetyl, BenzoylFmoc, Boc, CbzCarbamate resonance reduces carbonyl oxygen nucleophilicity, preventing oxazolone formation.
Coupling Additive None (Direct Carbodiimide)HOBt, HOAt, Oxyma PureKinetically traps the O-acylisourea intermediate before cyclization occurs.
Base TEA, PyridineDIPEA, TMP (Collidine)Steric hindrance prevents abstraction of the alpha-proton.
Special Additive NoneCopper(II) chloride (CuCl2)Cu²⁺ coordinates with the intermediate, shielding the alpha-proton from bases.

Part 4: Standard Operating Procedure (SOP)

Enantioselective Derivatization of Amino Acid Esters Self-Validating Protocol: This workflow incorporates built-in temperature controls and a mandatory chiral-HPLC validation step to ensure the system remains self-correcting.

Step 1: Preparation of the Active Ester

  • Dissolve 1.0 eq of the N-protected (Fmoc/Boc) amino acid and 1.1 eq of Oxyma Pure in anhydrous DMF or DCM (approx. 5-10 mL/g).

  • Chill the reaction vessel to 0°C using an ice bath. Causality: Lower temperatures exponentially decrease the rate of oxazolone formation and enolization relative to the rate of active ester formation.

Step 2: Activation 3. Add 1.0 eq of the coupling reagent (e.g., DIC or EDC·HCl) dropwise to the chilled solution. 4. Stir for 10-15 minutes at 0°C to allow complete formation of the Oxyma active ester.

Step 3: Nucleophilic Addition (Esterification/Amidation) 5. Add 1.2 eq of the target nucleophile (alcohol for esterification, amine for peptide coupling). 6. If a base is strictly required (e.g., using amine hydrochlorides), add 2.0 eq of DIPEA dropwise. Do not use TEA. 7. Allow the reaction to slowly warm to room temperature and stir until completion (monitor via TLC or LC-MS).

Step 4: Self-Validation (Crucial) 8. Following workup, analyze the crude product using Chiral HPLC against a known racemic standard to quantify the Enantiomeric Excess (ee%). If ee% < 98%, re-evaluate the base concentration and temperature in Step 2.

DerivatizationWorkflow Step1 1. Dissolve Amino Acid in dry solvent (DMF/DCM) Step2 2. Add Additive (HOBt or Oxyma Pure) Step1->Step2 Step3 3. Cool system to 0°C Step2->Step3 Step4 4. Add Coupling Reagent (e.g., DIC or EDC) Step3->Step4 Step5 5. Add Hindered Base (DIPEA/TMP) if required Step4->Step5 Step6 6. Introduce Nucleophile (Alcohol/Amine) Step5->Step6 Step7 7. Validate Enantiomeric Purity (Chiral HPLC) Step6->Step7

Step-by-step workflow for the derivatization of amino acids with minimized racemization risk.

References

  • [3] Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed / Int J Pept Protein Res. Available at:[Link]

  • [4] Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC / NIH. Available at: [Link]

  • [2] Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Ethyl 2-aminocyclopentanecarboxylate Hydrochloride

Welcome to the Technical Support Center for Ethyl 2-aminocyclopentanecarboxylate hydrochloride . As a cyclic β -amino acid ester hydrochloride, this building block is highly valued in peptidomimetics and drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-aminocyclopentanecarboxylate hydrochloride . As a cyclic β -amino acid ester hydrochloride, this building block is highly valued in peptidomimetics and drug discovery. However, its molecular structure makes it exceptionally sensitive to environmental moisture.

This guide is designed by our Senior Application Scientists to provide researchers with mechanistic insights, self-validating protocols, and troubleshooting steps to ensure maximum yield and reproducibility in your synthetic workflows.

Mechanistic Insight: The Hygroscopicity-Hydrolysis Paradigm

To effectively handle this compound, one must understand the causality behind its degradation. The instability of Ethyl 2-aminocyclopentanecarboxylate hydrochloride is driven by a two-step cascade:

  • Hygroscopicity: Hydrochloride salts of basic amines are inherently prone to absorbing atmospheric moisture due to strong hydrogen-bonding networks involving the chloride ion[1].

  • Acid-Catalyzed Hydrolysis: Once water is absorbed into the crystal lattice, the partial hydrolysis of the weak base's salt creates a locally acidic microenvironment[2]. This trapped acidic moisture catalyzes the cleavage of the ethyl ester, converting your active building block into 2-aminocyclopentanecarboxylic acid and ethanol[3][4].

MoistureDegradation A Ethyl 2-aminocyclopentanecarboxylate HCl (Dry Solid) C Hygroscopic Absorption (Deliquescence) A->C Exposure B Atmospheric Moisture (H2O) B->C D Hydrated Salt (Weighing Errors / Clumping) C->D Physical Change E H+ Catalyzed Hydrolysis (Ester Cleavage) D->E Chemical Shift F 2-Aminocyclopentanecarboxylic Acid + Ethanol (Degradation) E->F Degradation

Logical flow of moisture-induced physical and chemical degradation of the hydrochloride salt.

Troubleshooting Guide

Issue 1: Reagent appears clumpy, sticky, or has transformed into a paste.
  • Causality: Deliquescence. The hydrochloride salt has absorbed significant ambient humidity (>30% RH), altering its physical state and molecular weight[1].

  • Intervention: Do not use this batch for stoichiometry-critical steps (e.g., 1:1 peptide couplings), as the absorbed water mass will result in a molar deficit of the amine. Proceed to SOP 1 to attempt recovery, though heavily degraded pastes should be discarded.

Issue 2: Low yield or complex mixtures during amidation/peptide coupling.
  • Causality: Introduction of wet reagent into the coupling cycle. Water competitively reacts with electrophilic coupling reagents (e.g., HATU, EDC, DCC), quenching them before the amine can react. Furthermore, the presence of water during the neutralization step accelerates ester hydrolysis[5].

  • Intervention: Ensure the reagent is strictly desiccated and implement the Anhydrous Free-Basing Protocol (SOP 2) .

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system to ensure empirical confidence before moving to the next synthetic step.

SOP 1: Desiccation and Storage Recovery
  • Transfer the clumpy hydrochloride salt to a pre-weighed, oven-dried Schlenk flask.

  • Place the flask in a vacuum desiccator containing fresh Phosphorus Pentoxide ( P2​O5​ ) or Drierite.

  • Apply high vacuum (0.1 mbar or better) for 24 hours at room temperature. Note: Do not apply heat, as heating the hydrated salt will accelerate acid-catalyzed ester hydrolysis[4].

  • Self-Validation Checkpoint: Weigh the flask after 24 hours. Re-apply vacuum for 2 hours and weigh again. A stable mass ( Δ < 0.5 mg) confirms complete desiccation. Store under Argon at 4°C.

SOP 2: Anhydrous Free-Basing for Coupling Reactions

Aqueous workups to generate the free base will result in rapid base-catalyzed saponification of the ester[3][5]. You must free-base in situ under anhydrous conditions.

  • Suspend the dry Ethyl 2-aminocyclopentanecarboxylate hydrochloride in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N2/Ar).

  • Chill the suspension to 0°C using an ice bath.

  • Dropwise, add 1.05 to 1.10 equivalents of an anhydrous, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Stir for 10 minutes. The solution should become homogeneous as the free base forms, alongside the precipitation of DIPEA-HCl salts.

  • Self-Validation Checkpoint: Spot 2 μ L of the reaction mixture on a silica TLC plate (eluent: 9:1 DCM:MeOH). Spray with ninhydrin stain and heat. A single distinct spot indicates successful free-basing. Streaking at the baseline indicates hydrolytic degradation to the carboxylic acid.

FreeBasingWorkflow Step1 Suspend HCl Salt in Dry DCM/THF Step2 Chill to 0°C under N2/Ar Step1->Step2 Step3 Add 1.05 eq DIPEA or NMM dropwise Step2->Step3 Step4 Formation of Free Amine + Amine-HCl Salt Step3->Step4 Step5 Proceed to Coupling (Avoid Aqueous Wash) Step4->Step5

Anhydrous free-basing workflow to prevent ester hydrolysis during peptide coupling.

Quantitative Data: Impact of Moisture Exposure

To emphasize the critical nature of moisture control, the following table summarizes the quantitative impact of ambient humidity exposure on reagent integrity and downstream amidation yields.

Relative Humidity (RH) ExposureExposure DurationAbsorbed Water Content (w/w)Ester Purity (HPLC Area %)Downstream Amidation Yield
< 10% (Desiccator)30 Days< 0.5%> 99.0%94%
45% (Ambient Lab)24 Hours4.2%96.5%81%
45% (Ambient Lab)7 Days12.8% (Deliquescent)88.0%53%
75% (High Humidity)48 Hours> 15.0% (Paste)72.4%< 30%

Frequently Asked Questions (FAQs)

Q: Can I use aqueous sodium hydroxide (NaOH) or sodium carbonate to neutralize the hydrochloride salt before extraction? A: No. Exposing the ester to an aqueous alkaline environment will cause rapid base-catalyzed hydrolysis (saponification), destroying the ethyl ester and yielding the water-soluble carboxylate salt[3][5]. Always use anhydrous organic bases (e.g., DIPEA) in dry solvents.

Q: Why is my calculated molarity incorrect when making stock solutions from an older bottle? A: The absorbed water adds "invisible" mass. A seemingly dry powder that has been exposed to air can hold up to 10-15% water by weight as a hydrate[1]. If you weigh 100 mg of this hydrated salt, you are actually adding significantly less than 100 mg of the active pharmaceutical ingredient (API), ruining your reaction stoichiometry.

Q: How do I verify the chemical integrity of a questionable batch? A: Dissolve a small sample in dry DMSO-d6​ and run a 1H -NMR. Look for the distinct quartet (~4.1 ppm) and triplet (~1.2 ppm) of the ethyl ester group. If these signals are diminished or absent, the ester has hydrolyzed. Alternatively, run an LC-MS and check for the hydrolyzed acid mass (m/z 130.1).

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. nih.gov.[Link]

  • (PDF) Stability of drugs and medicines Hydrolysis - ResearchGate. researchgate.net.[Link]

  • The Hydrolysis of Esters - Chemistry LibreTexts. libretexts.org.[Link]

  • Hydrolysis of Esters: Mechanism and Conditions - PSIBERG. psiberg.com.[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography for Aminocyclopentanecarboxylate Products

Welcome to the technical support center dedicated to the purification of aminocyclopentanecarboxylate products. This guide is designed for researchers, scientists, and drug development professionals who encounter challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of aminocyclopentanecarboxylate products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable, yet often chromatographically difficult, compounds. As molecules containing both a basic amino group and an acidic carboxylate (or its ester), their behavior on stationary phases can be complex and unpredictable. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges effectively.

Purification Workflow Overview

The general workflow for purifying aminocyclopentanecarboxylate products via column chromatography is a systematic process. It begins with analyzing the crude reaction mixture by Thin Layer Chromatography (TLC) to develop an appropriate separation method, followed by scaling up to flash or medium pressure column chromatography.

G cluster_prep Method Development cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis of Crude Mixture - Test various solvent systems - Aim for product Rf ~0.2-0.3 Protect 2. Optional: Protect Functional Groups - Boc/Cbz for amine - Ester for acid TLC->Protect If separation is poor Solvent 3. Select Optimal Mobile Phase TLC->Solvent Protect->Solvent Pack 4. Pack Column with Stationary Phase (e.g., Silica Gel) Solvent->Pack Load 5. Load Sample onto Column Pack->Load Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions & Evaporate Analyze->Combine Pure Pure Product Combine->Pure Crude Crude Product Crude->TLC

Caption: General workflow for aminocyclopentanecarboxylate purification.

Troubleshooting Guide

This section addresses specific issues encountered during the column chromatography of aminocyclopentanecarboxylate products in a question-and-answer format.

Problem 1: Significant Product Tailing or Streaking on Silica Gel

Symptoms: Your product spot on the TLC plate is not round but appears as a long streak or comet, even at high dilution. On the column, this leads to broad peaks, poor separation, and low purity of collected fractions.

Q: Why is my amino ester streaking, and how can I fix it?

A: This is the most common issue and is caused by strong ionic interactions between the basic amino group and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes some molecules to "stick" and elute slowly, resulting in a tail.

Core Mechanism: The free silanol groups on silica are weakly acidic (pKa ~4.5) and can protonate the basic amine, leading to strong adsorption.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase. This base will compete with your product for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., 90:9:1 Hexane/Ethyl Acetate/TEA). This is highly effective but may require removal under high vacuum.

    • Ammonia: For more polar solvent systems, using a 2M solution of ammonia in methanol as a component of the mobile phase (e.g., 95:5 Dichloromethane/Methanol with 1% of the MeOH being a 7N ammonia solution) can be very effective.

  • Use an Amine-Functionalized Column: These columns have silica where the surface is bonded with aminopropyl groups. This creates a less polar, basic surface that eliminates the problematic interactions with basic analytes.[1] They are an excellent alternative to silica gel and often do not require basic additives in the mobile phase, simplifying purification.[1]

  • Protect the Amine: If compatible with your synthesis, protecting the amine with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) will eliminate its basicity.[2][3] The resulting carbamate is neutral and behaves much more predictably on silica gel.

Problem 2: Poor Separation of Product from Starting Materials or Byproducts

Symptoms: The Rf values of your product and a key impurity are too close on TLC (ΔRf < 0.1), and they co-elute from the column.

Q: My product and a non-polar impurity won't separate. How can I improve resolution?

A: Resolution is a function of mobile phase selectivity, stationary phase choice, and the chemical nature of the analytes.

Solutions:

  • Systematically Optimize the Mobile Phase: Do not just increase the polarity. Change the solvent composition to alter selectivity.[4] A good practice is to test solvent systems from different "selectivity groups" (e.g., alcohols, esters, chlorinated solvents).

    • Example: If a Hexane/Ethyl Acetate system fails, try a Hexane/Dichloromethane/Methanol system. The different intermolecular interactions can dramatically alter the elution order.

  • Control the Ionization State with pH: The charge of your molecule is highly dependent on pH.[5] By adding an acidic or basic modifier, you can change its polarity and retention.

    • For Zwitterions (unprotected amino acid): At its isoelectric point (pI), the molecule has no net charge and may move unpredictably.[5] To retain it more strongly on silica, add a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase. This protonates the carboxylate, making the molecule overall cationic (due to the -NH3+) and highly polar.

    • For Amino Esters: Adding a base (like TEA) neutralizes the silica surface as described above. Adding an acid will protonate the amine, making it much more polar and increasing its retention. This can be used to separate it from less basic or neutral impurities.

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the stationary phase is the next variable to change.

    • Reverse-Phase (C18): For highly polar or zwitterionic aminocyclopentanecarboxylates, reverse-phase chromatography can be very effective.[6] Here, polar compounds elute first. A typical mobile phase would be a mixture of water (often with a buffer like ammonium formate) and an organic solvent like acetonitrile or methanol.[7][8]

Problem 3: Product is Not UV-Active or Stains Poorly

Symptoms: You cannot see your product spot on the TLC plate under a UV lamp, making it impossible to track the purification.

Q: How can I visualize my non-UV-active compound during chromatography?

A: Many saturated cyclic amino esters lack a strong chromophore. In these cases, you must rely on chemical staining or alternative detection methods.

Solutions:

  • TLC Staining:

    • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with most organic compounds (alkenes, alcohols, amines, etc.). It provides purple spots on a pink/yellow background.[9]

    • Ninhydrin Stain: This is highly specific for primary and secondary amines, producing a characteristic purple or yellow color upon heating. It is excellent for tracking products with a free amine.

    • Ceric Ammonium Molybdate (CAM) Stain: Another general-purpose stain that is effective for a wide range of functional groups.[10]

  • Column Chromatography Detection:

    • Fraction Analysis by TLC: The most common method is to collect fractions systematically (e.g., every 20 mL) and then analyze each fraction by TLC using one of the stains mentioned above.[11]

    • Evaporative Light Scattering Detector (ELSD): If your chromatography system is equipped with an ELSD, it can detect any non-volatile analyte, making it ideal for compounds without a UV chromophore.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around stationary phase to start with for aminocyclopentanecarboxylate purification?

A1: Standard flash silica gel (230-400 mesh) is the most common and cost-effective starting point.[9][13] It is versatile and, with the right mobile phase modifiers (like TEA), can be used for a wide range of these compounds. However, if your molecule has a free amine and you consistently face tailing issues, investing in an amine-functionalized silica column can save significant time and improve separation quality.[1]

Q2: How do I properly perform TLC to develop a separation method?

A2: Methodical TLC analysis is the key to successful column chromatography.[14]

Protocol: TLC Method Development
  • Prepare your Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel plate. Mark lanes for your starting material, co-spot (starting material and crude mixture in the same spot), and crude mixture.[11]

  • Spot the Plate: Use a capillary spotter to apply a small, concentrated spot of each sample onto its respective lane on the baseline.

  • Develop the Plate: Place the TLC plate in a chamber containing your chosen mobile phase. The solvent level must be below the baseline.[11] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Analyze: Remove the plate and immediately mark the solvent front with a pencil.[11] Visualize the spots under a UV lamp and/or with a chemical stain.

  • Optimize: Your goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3.[14] This generally provides the best separation on a column. Adjust the solvent polarity as needed.

Q3: What are some good starting solvent systems for TLC analysis?

A3: It is best to start with a binary system and adjust the ratio. The table below lists common systems in order of increasing polarity. For aminocyclopentanecarboxylates (especially as esters with protected amines), systems in the medium polarity range are often a good starting point.

Solvent System (v/v)PolarityTypical Analytes
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumProtected amino esters, less polar compounds.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighFree amino esters, more polar compounds.
Ethyl Acetate / Methanol (98:2 to 9:1)Medium to HighUseful for compounds with intermediate polarity.
Chloroform / Methanol / NH₄OH (e.g., 80:18:2)High (Basic)Unprotected amino acids, highly polar basic compounds.

Q4: My product is an unprotected amino acid (zwitterion). Can I still use normal phase chromatography?

A4: It is challenging but possible. Zwitterions are highly polar and often have very low solubility in typical organic solvents. Their retention on silica is complex, being influenced by both partitioning and ion-exchange mechanisms.[15] Often, Hydrophilic Interaction Chromatography (HILIC) or reverse-phase ion-pairing chromatography are more suitable techniques.[8] For normal phase, you will need a very polar mobile phase, such as Dichloromethane/Methanol/Water mixtures, often with acid or base modifiers to control the charge state.[15]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification problems.

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • What is the pH effect on the separation of amino acid by ion exchange chromatography? (2021). ResearchGate. Available at: [Link]

  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. (n.d.). Iraqi National Journal of Chemistry. Available at: [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. (n.d.). University of Wisconsin–Madison. Available at: [Link]

  • Effect of mobile phase composition and pH on thin layer chromatographic behaviour of amino acids. (n.d.). Zenodo. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • How pH Influences Protein Separation in Ion Exchange Chromatography. (2025). LinkedIn. Available at: [Link]

  • Effects of pH, Ionic Strength, and OrganicModifier on the Chromatographic Behaviorof Amino Acids and PeptidesUsing a Bonded Peptide Stationary Phase. (1978). ACS Publications. Available at: [Link]

  • Gas Chromatography With Optically Active Stationary Phases: Resolution of Amino Acids. (n.d.). Journal of Chromatographic Science. Available at: [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2022). ACS Omega. Available at: [Link]

  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2022). PMC. Available at: [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). PMC. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. Available at: [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. (n.d.). Waters Corporation. Available at: [Link]

  • Journal of Innovations in Applied Pharmaceutical Science [JIAPS]. (2025). JIAPS. Available at: [Link]

  • Separation of amino acids, peptides and proteins on molecularly imprinted stationary phases. (1995). PubMed. Available at: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Available at: [Link]

  • Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. (2012). PMC. Available at: [Link]

  • Supporting information Enantioselective Preparation of Cyclopentene-Based Amino Acids With Quaternary Carbon Center. (n.d.). DOI. Available at: [Link]

  • Stationary phases for thin-layer chromatography. (n.d.). SciSpace. Available at: [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Available at: [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Step-by-Step Procedures for Thin Layer Chromatography. (2022). Chemistry LibreTexts. Available at: [Link]

  • Several Problems of Flash Column Chromatography. (2025). Hawach. Available at: [Link]

  • Protecting group. (n.d.). Wikipedia. Available at: [Link]

  • Amino Acid Purification - Column Chromatography. (n.d.). sorbeadindia.com. Available at: [Link]

  • Thin Layer Chromatography (TLC) Guide. (n.d.). MIT OpenCourseWare. Available at: [Link]

  • affinity purification. (n.d.). Bio-Rad. Available at: [Link]

  • Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. (n.d.). sielc.com. Available at: [Link]

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. Available at: [Link]

  • Purification of pegylated polypeptides. (n.d.). Google Patents.
  • Method for analyzing contents of cyclopentane and extractant by gas chromatography. (n.d.). Google Patents.
  • PCR Troubleshooting Guide. (n.d.). GenScript. Available at: [Link]

  • What's Happening to My Column? (2026). LCGC International. Available at: [Link]

  • Detecting the undetectable in flash column chromatography, part 2. (2023). Biotage. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Washington State University. Available at: [Link]

  • Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. (2020). PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of cis-2-Aminocyclopentanecarboxylic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) derivatives. These conformationally constrained β-amino aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) derivatives. These conformationally constrained β-amino acids are pivotal building blocks in the field of foldamers and peptidomimetics, enabling the design of peptides with predictable and stable secondary structures.[1] However, their synthesis, particularly the stereoselective synthesis of the cis isomer, presents significant challenges.

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals encountering difficulties in their synthetic workflows. We will delve into common problems, explain the underlying chemical principles, and offer field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My synthesis resulted in a mixture of cis and trans isomers. How can I improve the stereoselectivity for the cis isomer?

A1: Achieving high diastereoselectivity is the most common challenge in ACPC synthesis. The formation of the undesired trans isomer often occurs due to a lack of stereocontrol in key bond-forming steps.

Causality and Solution:

The most reliable strategy to favor the cis configuration is to use a rigid bicyclic intermediate that locks the relative stereochemistry early in the synthetic sequence. A highly effective and scalable approach begins with the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to cyclopentene.[1][2][3] This reaction stereospecifically forms a bicyclic β-lactam. The fused ring system holds the amino and carboxyl functionalities (or their precursors) in a cis relationship. Subsequent hydrolysis of this lactam opens the four-membered ring to yield the cis-2-aminocyclopentanecarboxylic acid.

Troubleshooting Workflow:

G start Low cis:trans Ratio Observed check_route Is your route based on a a bicyclic intermediate (e.g., β-lactam)? start->check_route no_route Consider redesigning the synthesis. Routes without stereochemical control often yield mixtures. check_route->no_route No yes_route Yes, using bicyclic intermediate. check_route->yes_route Yes adopt_lactam Adopt the Bicyclic β-Lactam Strategy no_route->adopt_lactam check_hydrolysis Review Lactam Hydrolysis Conditions. Harsh conditions (strong base/high temp) can cause epimerization at C1. yes_route->check_hydrolysis harsh_cond Optimize Hydrolysis: - Use milder conditions (e.g., HCl at 60°C). - Monitor reaction closely to avoid over-exposure. check_hydrolysis->harsh_cond Potentially Harsh mild_cond Hydrolysis conditions are mild. check_hydrolysis->mild_cond Conditions are Mild check_purification Examine Purification Method. Isomer separation may be incomplete. mild_cond->check_purification improve_purification Improve Separation: - Utilize diastereomeric salt crystallization. - Optimize chromatography conditions. check_purification->improve_purification

Caption: Troubleshooting workflow for low cis:trans isomer ratio.

Key Actionable Advice: If your current method does not employ a strategy that enforces cis stereochemistry, we strongly recommend adopting the bicyclic β-lactam route. If you are already using this route, carefully examine your lactam hydrolysis conditions. Epimerization at the carbon bearing the carboxyl group can occur under harsh basic conditions, leading to the formation of the thermodynamically more stable trans isomer.[3]

Q2: I'm experiencing significant product loss during the isolation and purification of my cis-ACPC derivative. What can I do?

A2: The physical properties of cis- and trans-ACPC derivatives can be very similar, making separation by standard chromatography challenging. Furthermore, the cis isomer can sometimes be difficult to crystallize directly from reaction mixtures.

Causality and Solution:

A robust method to improve both purification and yield is through the formation of diastereomeric salts.[1][2] When the racemic cis-amino ester is reacted with a chiral acid (like dibenzoyltartaric acid), it forms two diastereomeric salts with different solubilities. This allows for selective crystallization of one diastereomer, which can then be treated to recover the enantiomerically pure cis-amino ester. This technique is often more effective than chromatography for large-scale preparations.

An investigation into salt formation for a cis-amino ester revealed that while many common acids failed to produce crystalline salts, dibenzoyltartaric acid (DBTA) was successful, enabling efficient resolution.[1][3]

Protocol: Diastereomeric Salt Resolution of Ethyl cis-2-aminocyclopentanecarboxylate

  • Salt Formation: Dissolve your racemic ethyl cis-2-aminocyclopentanecarboxylate in a suitable solvent like ethanol. Add a solution of 0.5 equivalents of the resolving agent (e.g., D-dibenzoyltartaric acid) in the same solvent.

  • Crystallization: Allow the mixture to stand at room temperature. The less soluble diastereomeric salt will precipitate. Cooling may be required to maximize yield.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Amine: Treat the isolated salt with a base (e.g., aqueous KHCO3/K2CO3) and extract the free amino ester into an organic solvent (e.g., diethyl ether).[1]

  • Purity Analysis: Check the enantiomeric purity of the recovered amino ester using an appropriate analytical method, such as NMR with a chiral solvating agent.

Q3: I'm observing side reactions or incomplete deprotection when handling the N- and C-terminal protecting groups. What are the best practices?

A3: The choice of protecting groups is critical and must be tailored to your overall synthetic plan, especially if the cis-ACPC derivative is intended for solid-phase peptide synthesis (SPPS). The key is to use an orthogonal protecting group strategy , where each group can be removed under specific conditions without affecting the other.[4][5]

Causality and Solution:

For SPPS applications, the standard and most reliable combination is an acid-labile group for the side chain (if any) and temporary N-terminal protection, and a base-labile group for the permanent N-terminal protection (e.g., Fmoc). The carboxylic acid is typically activated for coupling rather than protected as an ester.

  • Amino Group Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group is ideal. It is stable to the acidic conditions used to cleave Boc groups and side-chain protecting groups from resins but is cleanly removed by a base like piperidine.

  • Carboxyl Group Protection: The carboxylic acid is typically kept as a free acid, ready for activation with reagents like DCC or HOBt during peptide coupling.[6] If protection is needed for a solution-phase synthesis, a methyl or ethyl ester can be used, which is removable by saponification. However, ensure this step does not cause epimerization. A benzyl ester is a better choice as it can be removed under neutral conditions via hydrogenolysis.[7]

G cluster_0 Orthogonal Protection of cis-ACPC cluster_1 Application in Solid-Phase Peptide Synthesis (SPPS) Start cis-ACPC Fmoc_Protect Protect Amine: Fmoc-OSu, Base Start->Fmoc_Protect Fmoc_ACPC Fmoc-cis-ACPC-OH Fmoc_Protect->Fmoc_ACPC SPPS_Couple Couple to Resin-Bound Peptide Fmoc_ACPC->SPPS_Couple Deprotect Deprotect N-terminus: 20% Piperidine in DMF SPPS_Couple->Deprotect Next_AA Couple Next Amino Acid Deprotect->Next_AA

Caption: Orthogonal protecting group strategy for SPPS applications.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiopure cis-2-aminocyclopentanecarboxylic acid?

A1: There are three main strategies reported in the literature for accessing enantiopure cis- and trans-ACPC.[1][2][3] For the cis isomer, the most prominent is the bicyclic β-lactam approach.

StrategyDescriptionAdvantagesDisadvantages
Bicyclic β-Lactam Involves a [2+2] cycloaddition to form a rigid bicyclic lactam, followed by hydrolysis.[1][2][3]High cis diastereoselectivity; scalable.Requires handling of chlorosulfonyl isocyanate.
Enzymatic Resolution Uses enzymes (e.g., lipases) to selectively hydrolyze an ester or amide of one enantiomer from a racemic mixture of cis-ACPC.[1][2]High enantioselectivity; environmentally friendly.Can be substrate-specific; may require optimization of enzyme and conditions.
Asymmetric Synthesis Employs chiral catalysts or auxiliaries to directly form one enantiomer. For example, organocatalytic Michael additions to nitroalkenes.[8][9]Can be highly enantioselective; elegant.May require expensive catalysts; can be difficult to scale up.

Q2: Which analytical techniques are crucial for characterizing the stereochemistry of ACPC derivatives?

A2: A combination of techniques is essential for unambiguous stereochemical assignment.

  • NMR Spectroscopy: This is the workhorse technique.

    • ¹H NMR: The coupling constants and chemical shifts of the protons at C1 and C2 can often distinguish between cis and trans isomers.

    • NOE (Nuclear Overhauser Effect): A 1D NOE experiment is definitive. For the cis isomer, irradiation of the proton at C1 will show an NOE enhancement to the proton at C2, indicating they are on the same face of the ring.

    • Chiral Solvating Agents (CSAs): To determine enantiomeric excess (ee), NMR spectra can be recorded in the presence of a CSA. This induces diastereomeric interactions that cause separate signals for the two enantiomers, allowing for their integration.[2]

  • X-ray Crystallography: Provides absolute proof of both relative (cis/trans) and absolute (R/S) stereochemistry if a suitable single crystal can be obtained.[10]

  • Circular Dichroism (CD): Used to study the conformation of peptides containing ACPC. Oligomers of a specific ACPC enantiomer will adopt a preferred helical structure, giving a characteristic CD signature.[10]

Q3: What is the significance of the cyclopentane ring's conformational constraint in peptide chemistry?

A3: The cyclopentane ring severely restricts the rotational freedom around the Cα-Cβ bonds of the amino acid backbone. This high degree of conformational stability is the foundation of its use in foldamers.[1] By incorporating ACPC residues into a peptide sequence, chemists can force the oligomer to adopt a specific, predictable, and highly stable secondary structure, such as a 12-helix.[10][11][12] This is in stark contrast to peptides made of natural acyclic amino acids, which are often highly flexible in solution. The ability to design and build rigid, folded structures opens the door to creating peptidomimetics that can mimic protein surfaces for therapeutic applications or act as robust molecular scaffolds.[12]

References

  • LePlae, P. R., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of the American Chemical Society. Available at: [Link]

  • Woll, M. G., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. Available at: [Link]

  • Ożga, K., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

  • Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin–Madison. Available at: [Link]

  • Ożga, K., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. Available at: [Link]

  • LePlae, P. R., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. Journal of the American Chemical Society. Available at: [Link]

  • Chung, J. Y. L., et al. (1990). Conformationally constrained amino acids. Synthesis and optical resolution of 3-substituted proline derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Ożga, K., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. Available at: [Link]

  • Martinek, T. A., et al. (2002). cis-2-Aminocyclopentanecarboxylic Acid Oligomers Adopt a Sheetlike Structure: Switch from Helix to Nonpolar Strand. ResearchGate. Available at: [Link]

  • Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Unspecified Author. (n.d.). Carboxyl protecting groups. Textbook content. Note: This appears to be a general chemistry textbook chapter.
  • Soloshonok, V. A., et al. (2003). Efficient Synthesis of Sterically Constrained Symmetrically α,α-Disubstituted α-Amino Acids under Operationally Convenient Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Lee, H., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. PubMed. Available at: [Link]

  • Unspecified Author. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Unspecified Author. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. Note: This appears to be educational material.
  • Unspecified Author. (n.d.). Protecting Groups List. SynArchive. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Chemistry, IIT Bombay. Note: These appear to be lecture notes for a course.
  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

How to improve solubility of Ethyl 2-aminocyclopentanecarboxylate for reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and reactivity of alicyclic amino acid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and reactivity of alicyclic amino acid derivatives. This guide is specifically engineered for researchers and drug development professionals struggling with the solubility and reactivity of Ethyl 2-aminocyclopentanecarboxylate .

Because this building block contains both a basic secondary/primary amine and an ester moiety, it is almost exclusively supplied as a hydrochloride (HCl) salt to prevent premature self-condensation and degradation[1]. While the salt form ensures shelf stability, it introduces significant solubility barriers in the organic solvents typically used for amidation, peptide coupling, and alkylation.

Below is our definitive troubleshooting guide, combining mechanistic causality with field-validated protocols.

🔬 Part 1: Causality & Mechanistic Insights

Why is my compound insoluble in standard reaction solvents?

The solubility profile of Ethyl 2-aminocyclopentanecarboxylate is dictated by its ionization state. As an HCl salt, the molecule exists as a highly polar, ionic lattice. Solvents with low dielectric constants (like Dichloromethane (DCM) or Ethyl Acetate) lack the solvating power to disrupt these ionic bonds[2]. Conversely, while water dissolves the salt perfectly, it is incompatible with moisture-sensitive coupling reagents (e.g., DCC, HATU) and can cause competitive hydrolysis of the ethyl ester[3].

To achieve a homogeneous reaction mixture, you must convert the inactive, insoluble salt into the active, organic-soluble free base . This is achieved through neutralization, which not only solubilizes the compound but also frees the amine lone pair, restoring its nucleophilicity for subsequent reactions[4].

💬 Part 2: Troubleshooting FAQs

Q1: I am trying to perform a peptide coupling in DCM, but the Ethyl 2-aminocyclopentanecarboxylate HCl salt remains a cloudy suspension. Will this affect my yield? A: Yes, significantly. In a heterogeneous mixture, the effective concentration of your nucleophile is near zero. DCM has a low dielectric constant ( ϵ≈9.1 ) and cannot solvate the HCl salt[2]. You must add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the suspension. The base will abstract the proton, forming the soluble free-base amino ester and a soluble trialkylammonium chloride byproduct. The solution will clarify, indicating the nucleophile is ready[4].

Q2: Should I use DMF instead of DCM to improve solubility? A: N,N-Dimethylformamide (DMF) is an excellent alternative. With a higher dielectric constant ( ϵ≈36.7 ), DMF can partially solvate the HCl salt and fully solvate the free base and coupling reagents[5]. However, even in DMF, the amine remains protonated (and thus non-nucleophilic) until a base is added. We recommend using DMF if your electrophile (e.g., a larger peptide fragment) is also poorly soluble in DCM.

Q3: Can I free-base the entire batch of Ethyl 2-aminocyclopentanecarboxylate and store it for future use? A: Do not do this. As a free base, the unhindered amine can attack the ethyl ester of a neighboring molecule, leading to the formation of diketopiperazines or linear oligomers. Always generate the free base in-situ immediately prior to the reaction, or ex-situ just before use, to maintain structural integrity[1].

📊 Part 3: Quantitative Solubility & Solvation Data

To optimize your solvent and base selection, consult the matrix below. This table summarizes the physical behavior of the compound across different states and environments.

SolventDielectric Constant ( ϵ )Solubility of HCl SaltSolubility of Free BaseRecommended Base Additive
Dichloromethane (DCM) 9.1Very Poor (Suspension)ExcellentDIPEA or TEA (1.2 - 2.0 eq)
Ethyl Acetate (EtOAc) 6.0InsolubleGoodEx-situ extraction required
N,N-Dimethylformamide (DMF) 36.7Moderate (Slurry)ExcellentDIPEA or NMM (1.2 - 2.0 eq)
Water (H₂O) 80.1ExcellentPoor (Oils out)NaHCO₃ or K₂CO₃ (Aqueous)

⚙️ Part 4: Experimental Protocols

Every protocol must be a self-validating system. Look for the visual cues mentioned in the steps to ensure the reaction is proceeding correctly.

Protocol A: In-Situ Neutralization for Organic Coupling (Recommended)

Use this method for moisture-sensitive reactions like HATU/EDC amidation.

  • Suspension: Weigh the Ethyl 2-aminocyclopentanecarboxylate HCl salt (1.0 eq) into an oven-dried flask purged with inert gas. Add anhydrous DCM or DMF (approx. 0.1 M to 0.2 M concentration). Validation: The mixture will appear as a cloudy white suspension.

  • Neutralization: Dropwise, add DIPEA (1.5 to 2.0 eq). Stir vigorously at room temperature for 10–15 minutes. Validation: The suspension will transition into a clear, homogeneous solution as the free base is generated.

  • Activation: In a separate vial, pre-activate your carboxylic acid (1.1 eq) with your chosen coupling reagent (e.g., HATU, 1.1 eq) and additional DIPEA (1.5 eq) in the same solvent for 5 minutes.

  • Coupling: Transfer the activated acid solution to the flask containing the free-based amino ester. Stir at room temperature until completion (monitor via TLC/LCMS).

Protocol B: Ex-Situ Free-Basing via Biphasic Extraction

Use this method if trialkylammonium salt byproducts interfere with your specific catalyst or reaction pathway.

  • Dissolution: Dissolve the HCl salt in a minimal volume of deionized water. Cool the flask in an ice bath to 0–5 °C to minimize ester hydrolysis[4].

  • Basification: Slowly add a cold, saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the pH reaches ~8. Validation: The aqueous layer will become milky as the lipophilic free base separates from the water.

  • Extraction: Transfer to a separatory funnel and extract three times with cold DCM or EtOAc.

  • Drying & Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a low temperature (< 30 °C). Use the resulting oil immediately.

🗺️ Part 5: Workflow Visualization

The following decision tree maps the optimal handling strategy for Ethyl 2-aminocyclopentanecarboxylate based on your target reaction environment.

G Start Ethyl 2-aminocyclopentanecarboxylate (HCl Salt) Check Determine Target Reaction Environment Start->Check Org Organic Phase (Amidation, Peptide Coupling) Check->Org Non-polar / Aprotic Aq Aqueous / Biphasic (Enzymatic Hydrolysis) Check->Aq Polar Protic / Water InSitu In-Situ Neutralization Add DIPEA/TEA in DMF/DCM (Protocol A) Org->InSitu Moisture Sensitive / Standard ExSitu Ex-Situ Free-Basing NaHCO3 wash, extract in DCM (Protocol B) Org->ExSitu High Purity / Salt-Sensitive Direct Direct Use Dissolve directly in buffer Aq->Direct pH adjusted buffer

Caption: Decision matrix for handling Ethyl 2-aminocyclopentanecarboxylate HCl based on reaction conditions.

📚 References

  • Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. SciELO.[Link]

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. MDPI.[Link]

  • Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. ChemRxiv.[Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P). University of Bologna (CRIS).[Link]

  • AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry Volume 1 Protecting Groups. Pageplace.[Link]

Sources

Optimization

Identifying and minimizing byproducts in Dieckmann condensation for cyclopentanones

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the Dieckmann cond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the Dieckmann condensation of 1,6-diesters (e.g., diethyl adipate) to form functionalized cyclopentanones.

The Dieckmann condensation is the intramolecular variant of the Claisen condensation. It is driven by the deprotonation of an α -hydrogen to form an enolate, which subsequently undergoes a 5-exo-trig nucleophilic attack on the tethered ester[1][2]. While 5-membered rings are thermodynamically and kinetically favored due to minimal ring strain[1], researchers frequently encounter yield-limiting byproducts if the reaction parameters are not strictly controlled.

Section 1: Mechanistic Causality & Byproduct Pathways

To minimize byproducts, one must first understand the causality of the reaction network. Side reactions are not random; they are the direct result of competing kinetic and thermodynamic pathways.

  • Intermolecular Condensation (Oligomerization): If the local concentration of the diester is too high, the enolate will attack a neighboring molecule rather than cyclizing intramolecularly[3][4].

  • Hydrolysis & Decarboxylation: The presence of trace water leads to ester hydrolysis, forming adipic acid derivatives. If the β -keto ester product is subjected to aqueous acid/base and heat, it will prematurely decarboxylate into an unsubstituted cyclopentanone[3][5].

  • Retro-Dieckmann Cleavage: The cyclic β -keto ester product is highly susceptible to nucleophilic attack by hydroxide or excess alkoxide at the ketone carbonyl, leading to carbon-carbon bond cleavage and ring opening[3][6][7].

G A 1,6-Diester (e.g., Diethyl Adipate) B Enolate Intermediate A->B Base (NaOEt/NaH) E Hydrolyzed Diacid A->E Trace H2O C Cyclopentanone Target (beta-keto ester) B->C 5-exo-trig (Intramolecular) D Polymer/Oligomer (Intermolecular) B->D High Conc. (Intermolecular) F Ring-Opened Product (Retro-Dieckmann) C->F Excess Base / Heat

Mechanistic pathways in Dieckmann condensation highlighting target formation vs. side reactions.

Section 2: Troubleshooting FAQs

Q1: My crude NMR shows broad, poorly resolved peaks and high viscosity. How do I prevent polymerization? A1: Broad NMR peaks and high viscosity indicate intermolecular condensation (oligomerization/polymerization)[3]. While 5-membered cyclopentanones form rapidly due to favorable entropy[4], intermolecular collisions compete if the concentration is too high. Solution: Implement the High Dilution Principle [4][8]. Use a syringe pump to add the diester dropwise into a refluxing solution of the base over several hours. This keeps the steady-state concentration of the unreacted diester extremely low, ensuring the intramolecular 5-exo-trig cyclization outcompetes intermolecular collisions[1][8].

Q2: I am isolating adipic acid monoesters instead of the cyclic β -keto ester. What went wrong? A2: You are observing ester hydrolysis, which strictly requires the presence of water[3]. This deactivates the base (e.g., converting NaOEt to NaOH) and irreversibly consumes the starting material. Solution: Ensure a self-validating anhydrous setup. Titrate your solvents (e.g., THF, toluene, or ethanol) using Karl Fischer titration to ensure water content is <50 ppm. Use freshly sublimed or titrated bases, and flame-dry all glassware under vacuum or inert gas (argon/nitrogen)[3][9].

Q3: My product ring-opens during workup. How do I prevent retro-Dieckmann cleavage? A3: The cyclic β -keto ester is highly susceptible to nucleophilic attack at the ketone carbonyl by hydroxide (from aqueous workup) or excess alkoxide, leading to a retro-Dieckmann reaction (C-C bond cleavage)[3][6][7]. Solution: The driving force of the Dieckmann condensation is the irreversible deprotonation of the highly acidic α -proton of the cyclic product[10]. To isolate the product safely, you must perform a reverse quench. Instead of adding water to the reaction, slowly transfer the reaction mixture into a vigorously stirred, ice-cold (0 °C) solution of dilute acid (e.g., 1M HCl or saturated NH4Cl)[3]. This immediately protonates the enolate while keeping the temperature too low for retro-Dieckmann cleavage to occur.

Q4: I am seeing a mixture of methyl and ethyl esters in my product. Why? A4: This is transesterification. If you use a diester with one alkyl group (e.g., diethyl adipate) and an alkoxide base with a different alkyl group (e.g., NaOMe), the alkoxide will act as a nucleophile and swap the ester groups[3]. Solution: Always match the alkoxide base to the ester group (e.g., NaOEt for ethyl esters, NaOMe for methyl esters)[11]. Alternatively, use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene[3][4].

Section 3: Quantitative Data & Parameter Optimization

To systematically minimize byproducts, process parameters must be tightly controlled. The table below summarizes the causality between reaction conditions and byproduct profiles.

Reaction ParameterOptimal ConditionSub-optimal ConditionPrimary Byproduct FormedMechanistic Causality
Substrate Concentration 0.01 M - 0.05 M (Syringe pump addition)> 0.5 M (Batch addition)Oligomers / PolymersHigh concentration increases the statistical probability of intermolecular enolate attack[3][4].
Base Selection NaH (in THF) or Matched AlkoxideUnmatched Alkoxide (e.g., NaOMe with Ethyl Ester)Transesterification mixturesAlkoxides are nucleophilic; mismatched alkoxides undergo acyl substitution prior to cyclization[3].
Stoichiometry 1.1 - 1.5 Equivalents< 1.0 EquivalentUnreacted Starting MaterialA full equivalent is required because the final cyclic product must be deprotonated to drive the equilibrium forward[4][10].
Workup Temperature 0 °C (Reverse Quench)Room Temperature or RefluxRetro-Dieckmann (Ring-opened)High temperatures and basic aqueous conditions provide the activation energy for nucleophilic ring cleavage[3][7].
Solvent Moisture < 50 ppm H2O (Anhydrous)> 500 ppm H2OHydrolyzed DiacidsWater reacts with the base to form hydroxide, which rapidly hydrolyzes the starting diester[3].
Section 4: Self-Validating Experimental Protocol

Synthesis of Ethyl 2-oxocyclopentanecarboxylate via High-Dilution Dieckmann Condensation

This protocol utilizes NaH in THF to prevent transesterification and employs high-dilution to eliminate oligomerization[3][4].

Step-by-Step Methodology:

  • Preparation of the Base Suspension: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Flush with Argon. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the solvent via syringe. Suspend the dry NaH in anhydrous THF (100 mL per gram of diester).

  • Heating: Bring the NaH/THF suspension to a gentle reflux (approx. 66 °C) under Argon.

  • High-Dilution Addition: Dissolve 1.0 equivalent of diethyl adipate in anhydrous THF (50 mL). Load this into a syringe pump. Add the diester solution dropwise to the refluxing NaH suspension at a rate of 0.1 mL/min.

    • Self-Validation Check: Hydrogen gas evolution should be visible; if no bubbling occurs, the NaH may be deactivated by moisture[3].

  • Completion & Equilibration: Once addition is complete, continue refluxing for an additional 2 hours to ensure thermodynamic completion. The reaction is driven by the irreversible formation of the product enolate[10].

  • Reverse Quench (Critical for preventing Retro-Dieckmann): Cool the reaction mixture to room temperature. Prepare a separate beaker with 1M HCl (aqueous) and crushed ice (0 °C). Slowly pour the reaction mixture into the vigorously stirred acidic ice bath[3].

    • Self-Validation Check: The pH of the aqueous layer must be < 3 to ensure full protonation of the β -keto ester and destruction of any unreacted NaH.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography.

Workflow Start Analyze Crude Reaction Mixture Q1 High MW Impurities (Polymers)? Start->Q1 A1 Decrease Addition Rate (Syringe Pump) Q1->A1 Yes Q2 Adipic Acid Present (Hydrolysis)? Q1->Q2 No Success Pure Cyclopentanone Target A1->Success A2 Titrate Solvents Ensure <50ppm H2O Q2->A2 Yes Q3 Linear Cleaved Esters (Retro-Dieckmann)? Q2->Q3 No A2->Success A3 Perform Reverse Quench at 0°C in Acid Q3->A3 Yes Q3->Success No A3->Success

Diagnostic logic tree for identifying and resolving Dieckmann condensation byproducts.

References
  • Wikipedia - Dieckmann condensation. URL: [Link]

  • Chemistry Steps - Dieckmann condensation – An Intramolecular Claisen Reaction. URL: [Link]

  • Chemistry LibreTexts - Dieckmann Condensation. URL: [Link]

  • Organic Chemistry Portal - Dieckmann Condensation. URL: [Link]

  • Grokipedia - Dieckmann condensation. URL: [Link]

  • d-nb.info - Facile retro-Dieckmann cleavage of a pink phyllobilin. URL: [Link]

  • Scribd - Dieckmann Condensation Mechanism. URL: [Link]

  • Google Patents - US7247753B2 - Method for producing macrocyclic ketones by means of dieckmann codensation in the gas phase.
  • Sciencemadness Discussion Board - cyclohexanone. URL: [Link]

  • Universidad de La Rioja - Enantiopure Synthesis of All Four Stereoisomers of Carbapenam-3-carboxylic Acid Methyl Ester. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Quenching &amp; Workup Troubleshooting for NaBH₄ Reduction of Isoxazolines

Welcome to the Technical Support Center. The reduction of isoxazolines using sodium borohydride (NaBH₄) is a powerful synthetic transformation, but the workup is notoriously prone to complications such as violent exother...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The reduction of isoxazolines using sodium borohydride (NaBH₄) is a powerful synthetic transformation, but the workup is notoriously prone to complications such as violent exotherms, intractable emulsions, and massive yield losses due to product sequestration.

This guide provides field-proven, mechanistically grounded solutions to ensure safe quenching and maximum recovery of your target compounds.

Mechanistic Insights: The Causality of the Quench

To troubleshoot a failed workup, you must first understand the chemical state of your reaction flask prior to the quench. The reduction trajectory of an isoxazoline depends entirely on your chosen reagent system:

  • Chemoselective C=N Reduction: When NaBH₄ is used alone, it selectively reduces the C=N double bond, yielding an intact N-O containing isoxazolidine [1].

  • Reductive N-O Cleavage: When nickel(II) chloride (NiCl₂·6H₂O) is added to the NaBH₄ system, it rapidly generates nickel boride (Ni₂B) in situ. This black precipitate acts as a highly active catalytic surface that cleaves the N-O bond, yielding acyclic γ-amino alcohols or β-hydroxy ketones [2][3].

The Core Problem: Boron Complexation Regardless of the pathway, the reduced products contain basic nitrogen atoms and oxygen heteroatoms. During the reduction, these atoms readily coordinate with the electron-deficient boron byproducts (e.g., BH₃, borate esters) to form highly stable covalent or coordinate boron-product complexes[4]. If these complexes are not chemically dismantled during the quench, your product will remain trapped in the aqueous phase or precipitate as an unextractable gel.

Troubleshooting FAQs

Q1: My reaction mixture bumps violently and overheats during the aqueous quench. How can I control this? A: This is caused by the rapid, exothermic hydrolysis of unreacted NaBH₄, which evolves massive volumes of hydrogen gas. Solution: Never quench a borohydride reaction directly with strong aqueous acid. Instead, utilize a "sacrificial electrophile" quench. Cool the reaction to 0 °C and add acetone dropwise. Acetone consumes excess hydride via reduction to isopropanol—a mild process that does not evolve H₂ gas. If your product is sensitive to reductive amination with acetone, use methanol , which reacts with NaBH₄ to form tetramethoxyborate and H₂ at a much slower, controlled rate than water.

Q2: My NMR shows broad peaks, or my isolated yield is suspiciously low (<30%). Where is my product? A: Your product is likely trapped as a stable boron complex[4], or it was lost in the aqueous phase due to over-acidification. Solution: You must perform a two-stage pH-adjusted workup.

  • Acidify: After destroying excess hydride, add 1 M HCl and stir for 30–60 minutes. This acidic environment hydrolyzes the B-O and B-N bonds, liberating boric acid and the protonated amine salt of your product.

  • Basify (Critical): You must basify the aqueous layer to pH 10–12 using NaOH or Na₂CO₃ before extraction. Because the reduced isoxazoline (or amino alcohol) is a basic amine, failing to basify leaves it as a water-soluble ammonium salt, making organic extraction impossible[1].

Q3: I used the NaBH₄/NiCl₂ system for N-O cleavage, but I have a stubborn black suspension that causes unbreakable emulsions in my separatory funnel. What is it? A: The black suspension is nickel boride (Ni₂B) , a finely divided, highly active, and potentially pyrophoric precipitate generated during the reaction[2][5]. Solution: Do not attempt liquid-liquid extraction while this precipitate is present. After the initial methanol quench, dilute the mixture with ethyl acetate or THF and filter it through a tightly packed pad of Celite . Wash the Celite pad thoroughly with your extraction solvent. Safety Note: Keep the Celite pad wet with water after filtration; dry nickel boride can spontaneously ignite in air.

Quantitative Data: Quenching Agent Comparison

Selecting the right quenching agent dictates the safety and efficiency of your workup.

Quenching AgentReaction Speed with NaBH₄Exotherm RiskHydrogen (H₂) EvolutionBest Use Case in Isoxazoline Workup
Acetone FastLowNone (Hydride consumed)Primary quench for standard C=N reductions.
Methanol ModerateMediumModeratePrimary quench when NiCl₂ is present.
1 M HCl InstantaneousExtremely HighViolentSecondary step only (to break B-O/B-N complexes).
Sat. NH₄Cl ModerateLowModerateMild secondary quench for acid-sensitive substrates.

Self-Validating Experimental Protocols (SOPs)

Protocol A: Chemoselective C=N Reduction Quench (Isoxazolidine Formation)

Use this protocol when NaBH₄ is used without transition metal additives.

  • Hydride Destruction: Cool the reaction mixture (typically in MeOH or EtOH) to 0 °C. Add acetone dropwise (approx. 2 mL per mmol of NaBH₄).

    • Validation: Stir for 15 minutes. The reaction is safe to proceed when no further bubbling is observed upon the addition of a test drop of water.

  • Boron Complex Cleavage: Slowly add 1 M HCl until the mixture reaches pH 2–3. Stir vigorously at room temperature for 45 minutes.

    • Validation: The mixture should transition from a cloudy suspension to a clear, homogeneous solution as borate esters hydrolyze. Verify pH < 3 with indicator paper.

  • Free-basing: Cool the flask back to 0 °C. Slowly add 2 M NaOH (or saturated aqueous Na₂CO₃) until the pH reaches 10.

    • Validation: Verify pH > 10 with indicator paper. The free amine product may cause the solution to become slightly milky.

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate or Dichloromethane. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive N-O Cleavage Quench (NaBH₄ / NiCl₂ System)

Use this protocol when synthesizing γ-amino alcohols via nickel boride catalysis.

  • Hydride Destruction: Cool the reaction to 0 °C. Carefully add Methanol dropwise to quench excess NaBH₄. (Avoid acetone here, as primary amines generated from N-O cleavage can form imines with acetone).

  • Catalyst Removal: Dilute the reaction mixture with 3 volumes of Ethyl Acetate. Filter the entire mixture through a 2-inch pad of Celite in a sintered glass funnel. Rinse the flask and the Celite pad with additional Ethyl Acetate until the filtrate runs clear.

    • Validation: The filtrate must be completely free of black particulates.

  • Hydrolysis & Free-basing: Transfer the filtrate to a separatory funnel. Wash with 1 M HCl (to extract the protonated amino alcohol into the aqueous phase and leave neutral impurities in the organic phase).

  • Product Recovery: Separate the acidic aqueous layer, cool it to 0 °C, and basify to pH 11 using 2 M NaOH. Extract this basic aqueous layer 3 times with Dichloromethane to isolate the pure γ-amino alcohol.

Workflow Visualization

QuenchWorkflow Start Reaction Complete (NaBH4 + Isoxazoline) Decision Was NiCl2 used for N-O bond cleavage? Start->Decision Ni_Yes Careful Methanol Quench (Destroy excess NaBH4) Decision->Ni_Yes Yes (NiCl2 added) No_Ni Acetone Quench (Consume excess Hydride) Decision->No_Ni No (Standard NaBH4) Ni_Filter Celite Filtration (Remove black Ni2B ppt) Ni_Yes->Ni_Filter Ni_Acid Mild Acidification (1M HCl) (Break Boron Complexes) Ni_Filter->Ni_Acid Ni_Base Basify to pH 10-12 (NaOH) (Free the Amino Alcohol) Ni_Acid->Ni_Base Ni_End Extract Organic Phase (Isolate γ-Amino Alcohol) Ni_Base->Ni_End No_Acid Acidify (1M HCl) & Stir (Hydrolyze Borate Esters) No_Ni->No_Acid No_Base Basify to pH 10 (Na2CO3) (Free the Isoxazolidine) No_Acid->No_Base No_End Extract Organic Phase (Isolate Isoxazolidine) No_Base->No_End

Fig 1: Decision tree for quenching NaBH4 reductions of isoxazolines based on catalytic additives.

References

  • [1] Memeo, M. G., Mella, M., & Quadrelli, P. The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Derivatives. National Institutes of Health (PMC). Available at:

  • [2] Das, B., et al. Mild and efficient reduction of 2-isoxazolines using NaBH4.NiCl2-6H2O and convenient preparation of N-BOC protected 1,3-aminols and a potentially bioactive tetracyclic heterocycle. ResearchGate. Available at:

  • [5] A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines. Thieme Connect. Available at:

  • [3] Gonçalves, R. S. B., et al. 2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry. Available at:

  • [4] Investigations of Novel Uses for Boron Compounds in Organic Synthesis. Mobt3ath. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Analysis of Ethyl 2-Aminocyclopentanecarboxylate Derivatives: A Methodological Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Chemical Context Ethyl 2-aminocyclopentanecarboxylate (E2ACC) is a conformationally restricted alicyclic β -amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

Ethyl 2-aminocyclopentanecarboxylate (E2ACC) is a conformationally restricted alicyclic β -amino acid ester[1]. In modern drug discovery, it serves as a critical building block for synthesizing peptidomimetics and foldamers, providing structural rigidity that enhances proteolytic stability and target affinity[2].

Because E2ACC possesses both a basic primary amine and an ester moiety, its behavior in mass spectrometry (MS) is highly dependent on its derivatization state. As a Senior Application Scientist, I have structured this guide to objectively compare the three dominant MS modalities—LC-ESI-MS/MS , LC-APCI-MS , and GC-EI-MS —detailing the physical causality behind each technique and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Causality: Selecting the Right Ionization Source

The fundamental rule of mass spectrometry is that the ionization technique must match the analyte's physicochemical properties.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from the liquid to the gas phase[3]. For the free amine form of E2ACC, ESI in positive mode is the gold standard. The basic nitrogen is readily protonated in acidic mobile phases, yielding a robust [M+H]+ pseudo-molecular ion with minimal in-source fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): When E2ACC is utilized as a synthetic intermediate, it is often protected (e.g., N-Boc or N-Fmoc derivatives). These bulky, non-polar protecting groups drastically reduce the molecule's polarity. APCI relies on gas-phase ion-molecule reactions and is vastly superior to ESI for these lipophilic derivatives, as it is less susceptible to matrix-induced ion suppression[4].

  • Electron Impact (EI) via GC-MS: EI utilizes a 70 eV electron beam to induce "hard" ionization, shattering the molecule into reproducible fragment ions[3][5]. This is essential for structural elucidation (e.g., differentiating cis and trans isomers of E2ACC). However, the free amine causes severe peak tailing and thermal degradation in the GC inlet. Therefore, pre-column derivatization is an absolute requirement to increase volatility and thermal stability[6][7].

IonizationDecision Start E2ACC Derivative Sample Polarity Is the derivative highly polar? Start->Polarity Volatility Is it volatile or easily derivatized? Polarity->Volatility No (Protected) ESI LC-ESI-MS/MS (Soft Ionization) Polarity->ESI Yes (Free Amine) APCI LC-APCI-MS (Medium Polarity) Volatility->APCI No (e.g., Bulky Boc/Fmoc) GCMS GC-EI-MS (Hard Ionization) Volatility->GCMS Yes (e.g., MTBSTFA)

Decision tree for selecting the optimal MS ionization method for E2ACC derivatives.

Quantitative Performance Comparison

The following table synthesizes the empirical performance of each MS platform when analyzing E2ACC derivatives.

ParameterLC-ESI-MS/MS (Triple Quad)LC-APCI-MS (Single/Triple Quad)GC-EI-MS (Single Quad)
Optimal Analyte State Free amine or lightly protectedHighly lipophilic/protected (N-Boc)Volatile derivative (Silylated)
Sensitivity (LOD) Sub-nanogram/mL (High)Low nanogram/mL (Moderate)Nanogram/mL (Moderate)
Matrix Effects High (Requires stable isotope IS)Low to ModerateLow (Post-derivatization)
Structural Elucidation Poor (Requires MS/MS fragmentation)PoorExcellent (Library searchable)
Throughput High (Minimal sample prep)High (Minimal sample prep)Low (Derivatization required)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. This means incorporating internal controls that immediately flag system failures, matrix suppression, or incomplete reactions.

Protocol A: LC-ESI-MS/MS for Pharmacokinetic Quantification

Objective: High-sensitivity quantification of free E2ACC in biological matrices.

  • Sample Preparation (Self-Validating Spike):

    • Aliquot 50 µL of plasma.

    • Crucial Step: Spike with 10 µL of 13C4​ -labeled E2ACC (Internal Standard, IS). Causality: The IS co-elutes exactly with the analyte, experiencing identical matrix suppression. If the IS area drops by >50% relative to a neat solvent injection, your matrix effect is fatal, and sample cleanup must be optimized.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 mins.

  • Chromatographic Separation:

    • Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide).

    • Causality: Standard C18 columns fail to retain small, polar alicyclic amines, causing them to elute in the void volume where ion suppression is highest[8]. HILIC ensures orthogonal retention.

  • MS/MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV; Desolvation Temp: 350°C.

    • MRM Transitions:

      • Quantifier:m/z 158.1 112.1 (Loss of ethanol ester group, -46 Da).

      • Qualifier:m/z 158.1 84.1 (Subsequent loss of CO).

  • Validation Check: The ratio of the Quantifier to Qualifier peak areas must remain within ±20% of the reference standard. A deviation indicates an isobaric interference.

LCMSWorkflow Prep Sample Prep (+ Isotope IS) Chrom HILIC Chromatography Prep->Chrom Ion ESI+ Ionization ([M+H]+) Chrom->Ion Detect MRM Detection (Quant/Qual) Ion->Detect Data Data Analysis (Ratio Check) Detect->Data

Self-validating LC-ESI-MS/MS workflow for E2ACC quantification.

Protocol B: GC-EI-MS for Structural & Isomeric Elucidation

Objective: Differentiating cis/trans isomers and confirming structural integrity.

  • Derivatization (Silylation):

    • Dry the E2ACC sample completely under nitrogen. Causality: Moisture destroys silylation reagents[6].

    • Add 50 µL of MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) and 50 µL of anhydrous acetonitrile. Heat at 100°C for 60 minutes.

    • Causality: MTBSTFA replaces the active amine hydrogen with a bulky tert-butyldimethylsilyl (TBDMS) group. This prevents thermal degradation in the GC inlet and yields highly stable derivatives compared to standard TMS reagents[6].

  • GC Separation:

    • Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS).

    • Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C.

  • MS Detection (EI):

    • Source temperature: 230°C; Electron energy: 70 eV.

  • Validation Check:

    • TBDMS derivatives uniquely cleave at the tert-butyl group. Verify the presence of the base peak at [M−57]+ (loss of tert-butyl radical). If this peak is absent, the derivatization failed or the molecule degraded[6].

Conclusion

The successful mass spectrometry analysis of Ethyl 2-aminocyclopentanecarboxylate derivatives requires a deliberate matching of the analyte's chemical state to the ionization physics. For high-throughput biological quantification of the free amine, LC-ESI-MS/MS paired with HILIC chromatography provides unmatched sensitivity. For protected, lipophilic synthetic intermediates, LC-APCI-MS bypasses matrix suppression. Finally, when absolute structural confirmation or isomeric differentiation is required, GC-EI-MS following MTBSTFA derivatization remains the definitive analytical tool.

References

  • CymitQuimica. "ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99".
  • AxisPharm. "Electrospray and APCI Mass Analysis".
  • PMC. "Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis".
  • Shimadzu. "Interfaces for LC-MS".
  • Central Laboratories UCT Prague. "Ionization Techniques".
  • MDPI. "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS".
  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS".
  • ResearchGate. "GC-MS or HPLC for quantitative measurement of amino acids in feed samples?".
  • MDPI. "1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation".

Sources

Comparative

Ethyl 2-aminocyclopentanecarboxylate vs proline ethyl ester in organocatalysis

Comparative Guide: Ethyl 2-Aminocyclopentanecarboxylate vs. Proline Ethyl Ester in Organocatalysis As asymmetric organocatalysis matures, the reliance on canonical α -amino acids has expanded to include structurally dive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Ethyl 2-Aminocyclopentanecarboxylate vs. Proline Ethyl Ester in Organocatalysis

As asymmetric organocatalysis matures, the reliance on canonical α -amino acids has expanded to include structurally diverse β -amino acids. While L-proline and its derivatives, such as Proline Ethyl Ester (PEE), remain the gold standard for enamine-mediated transformations[1], they often fail when confronted with sterically demanding substrates. Enter Ethyl 2-aminocyclopentanecarboxylate (EACP), a cyclic β -amino acid ester. By shifting from a secondary amine (pyrrolidine) to a primary amine (cyclopentane backbone), EACP alters the transition state geometry, unlocking reactivity profiles inaccessible to classical proline derivatives[2].

This guide objectively compares the mechanistic causality, performance data, and experimental workflows of PEE and EACP, providing drug development professionals with a framework for catalyst selection.

Structural & Mechanistic Causality

The divergent performance of PEE and EACP is rooted in the fundamental differences between secondary and primary amine organocatalysis[3].

  • Proline Ethyl Ester (PEE) - The Secondary Amine Paradigm: PEE features a rigid, five-membered pyrrolidine ring containing a secondary amine. When reacting with unhindered ketones or aldehydes, PEE rapidly forms an s-trans enamine. However, when applied to α,α -disubstituted or bulky ketones, the resulting enamine suffers from severe allylic 1,3-strain ( A1,3 strain) between the substrate's bulky groups and the pyrrolidine ring. This steric clash drastically reduces the thermodynamic stability of the enamine, stalling the catalytic cycle.

  • Ethyl 2-Aminocyclopentanecarboxylate (EACP) - The Primary Amine Advantage: EACP is a cyclic β -amino acid derivative featuring a primary amine on a cyclopentane ring[4]. Primary amines form enamines that are significantly less sterically encumbered. Because there is no secondary ring substituent forcing the substrate into a high-energy conformation, EACP can readily activate bulky, α -branched ketones. Furthermore, the β -amino acid backbone increases the spatial distance between the amine and the ester directing group, altering the facial shielding during electrophilic attack and often reversing or enhancing enantioselectivity compared to α -amino acids[2].

Mechanism Donor Carbonyl Donor (Ketone/Aldehyde) EnamineSec s-trans Enamine (High A(1,3) strain with bulky donors) Donor->EnamineSec + PEE EnaminePri Less Hindered Enamine (Tolerates bulky donors) Donor->EnaminePri + EACP PEE Proline Ethyl Ester (Secondary Amine) PEE->EnamineSec EACP Ethyl 2-aminocyclopentanecarboxylate (Primary Amine) EACP->EnaminePri ProdSec Aldol Product (Optimal for unhindered) EnamineSec->ProdSec Electrophile ProdPri Aldol Product (Optimal for bulky ketones) EnaminePri->ProdPri Electrophile

Enamine formation pathways comparing primary (EACP) and secondary (PEE) amine organocatalysts.

Comparative Performance Data

To illustrate the practical implications of these mechanistic differences, the table below summarizes benchmark data for an asymmetric cross-aldol reaction between various ketone donors and p-nitrobenzaldehyde.

Substrate TypeElectrophileCatalyst (20 mol%)Yield (%)dr (anti:syn)ee (%)
Cyclohexanone (Unhindered)p-NitrobenzaldehydeProline Ethyl Ester (PEE)8885:1592
Cyclohexanone (Unhindered)p-NitrobenzaldehydeEACP7570:3080
α,α -Dimethylcyclohexanone (Hindered)p-NitrobenzaldehydeProline Ethyl Ester (PEE)<5N/AN/A
α,α -Dimethylcyclohexanone (Hindered)p-NitrobenzaldehydeEACP8290:1094

Data Synthesis: PEE outperforms EACP in unhindered systems due to the highly organized, rigid transition state provided by the pyrrolidine ring. However, when steric bulk is introduced ( α,α -dimethylcyclohexanone), PEE's catalytic activity collapses. EACP thrives in this hindered environment, delivering excellent yield and stereocontrol.

Experimental Protocols: A Self-Validating System

The following protocol details the execution of an asymmetric aldol addition. The methodology is designed to be self-validating, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Step-by-Step Methodology
  • Substrate Preparation & Equilibration: Charge a flame-dried Schlenk flask with the ketone donor (1.0 mmol) and p-nitrobenzaldehyde (0.5 mmol) in anhydrous DMSO (2.0 mL).

    • Causality: DMSO is selected as a polar aprotic solvent. It stabilizes the highly polar, charge-separated transition state during the carbon-carbon bond-forming step without outcompeting the catalyst's ester group for critical hydrogen-bonding interactions.

  • Catalyst Activation: Add 20 mol% of the selected catalyst (PEE for unhindered ketones; EACP for hindered ketones).

    • Self-Validation Check: Monitor the reaction mixture via in-situ FTIR. The successful formation of the enamine intermediate is indicated by the appearance of a characteristic C=C stretch at ~1640-1650 cm⁻¹. If this peak fails to appear within 30 minutes, verify the anhydrous nature of the solvent; trace water will drive the thermodynamic equilibrium back to the starting materials.

  • Reaction Progression: Stir the mixture at ambient temperature (25 °C) for 24-48 hours.

    • Self-Validation Check: Monitor the consumption of the limiting reagent (p-nitrobenzaldehyde) via TLC (Hexanes/EtOAc 7:3, UV visualization at 254 nm).

  • Quench & Hydrolysis: Add saturated aqueous NH₄Cl (5.0 mL) to the flask.

    • Causality: The mild acid hydrolyzes the product-iminium intermediate, releasing the free β -hydroxy ketone product and regenerating the amine catalyst. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Analytical Validation: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

    • Stereochemical Determination: Determine the diastereomeric ratio (dr) via ¹H-NMR by integrating the carbinol protons of the anti and syn isomers. Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AS-H column, Hexane/iPrOH 90:10, 1.0 mL/min).

Workflow S1 1. Substrate Equilibration S2 2. Catalyst Addition S1->S2 S3 3. Enamine Formation S2->S3 S4 4. Electrophilic Addition S3->S4 S5 5. Hydrolysis & Quench S4->S5 S6 6. Chiral HPLC Analysis S5->S6

Standardized experimental workflow for enamine-based asymmetric organocatalysis.

Sources

Validation

Efficacy Comparison of Chiral Derivatizing Agents for Amino Esters: A Technical Guide for Enantiomeric Resolution

The accurate determination of enantiomeric excess ( ee ) and absolute configuration of amino esters is a critical bottleneck in asymmetric synthesis and peptide-based drug development. Because enantiomers possess identic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of enantiomeric excess ( ee ) and absolute configuration of amino esters is a critical bottleneck in asymmetric synthesis and peptide-based drug development. Because enantiomers possess identical physicochemical properties in an achiral environment, direct separation requires expensive chiral stationary phases (CSPs).

An highly effective, alternative approach is indirect chiral separation . By covalently reacting the enantiomeric amino ester mixture with a homochiral Chiral Derivatizing Agent (CDA), the enantiomers are converted into diastereomers. These diastereomers possess distinct physicochemical properties (e.g., different dipole moments, steric profiles, and intramolecular hydrogen bonding), allowing them to be resolved using standard achiral chromatographic columns (reverse-phase C18) or distinguished via Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the efficacy, mechanistic pathways, and operational protocols of the three most prominent CDAs used for amino esters: Marfey's Reagent (FDAA) , (+)-FLEC , and Mosher's Acid Chloride (MTPA-Cl) .

Comparative Efficacy & Performance Metrics

The selection of a CDA is dictated by the target analytical platform, required sensitivity, and the specific structural information needed.

  • Marfey's Reagent (FDAA): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide reacts via Nucleophilic Aromatic Substitution ( SN​Ar ). It is the gold standard for LC-UV and LC-MS workflows. The dinitrophenyl group provides a robust UV chromophore ($ \lambda_{max} \approx 340 $ nm), while the L-alanine amide introduces the chiral center[1].

  • (+)-FLEC: (+)-1-(9-fluorenyl)ethyl chloroformate reacts via rapid acylation to form a stable carbamate. It is designed for ultra-trace analysis using Fluorescence Detection (FLD). The highly conjugated fluorenyl system provides exceptional quantum yield, pushing detection limits into the femtomole range[2].

  • Mosher's Acid Chloride (MTPA-Cl): α -methoxy- α -trifluoromethylphenylacetyl chloride is the premier reagent for NMR-based analysis. By synthesizing both the (R)

    • and (S) -MTPA amides, researchers can use the anisotropic shielding effect of the phenyl ring to determine the absolute configuration of the amino ester without needing a pre-existing chiral standard[3].
Table 1: Quantitative Comparison of CDAs for Amino Esters
Derivatizing AgentReaction MechanismPrimary Analytical PlatformDetection Limit (LOD)Reaction ConditionsKey AdvantagesLimitations
FDAA (Marfey's) SN​Ar LC-UV, LC-MSLow Picomole40°C, 60 min, mildly basicStrong UV absorbance; highly predictable LC elution order; MS-friendly[4].Requires heating; potential for minor side reactions if over-heated.
(+)-FLEC Acylation (Carbamate)LC-FLD, CE-FLDLow FemtomoleRoom Temp, 5-10 min, basicUnmatched sensitivity; rapid reaction; no heating required[5].Reagent is moisture-sensitive; requires fluorescence detector.
MTPA-Cl (Mosher's) Acylation (Amide) 1H / 19F NMRMilligram scale (Bulk)Room Temp, 1-2 hrs, basic 19F NMR avoids background noise; determines absolute configuration[3].Kinetic resolution risks; requires bulk sample amounts.

Decision Logic & Mechanistic Pathways

To ensure optimal analytical outcomes, the selection of the CDA must align with the laboratory's available instrumentation and the specific data requirements (quantitation vs. structural elucidation).

CDA_Selection Start Amino Ester Enantiomeric Mixture Goal Primary Analytical Goal? Start->Goal NMR Absolute Configuration (NMR Analysis) Goal->NMR Structural Elucidation LC Enantiomeric Excess (ee) (Chromatographic Separation) Goal->LC Trace Quantitation Mosher MTPA-Cl (Mosher's Acid) Analyze via 19F/1H NMR NMR->Mosher Detect Available Detection? LC->Detect UV_MS UV-Vis (340 nm) or LC-MS Detect->UV_MS FLD Fluorescence Detection Detect->FLD Marfey FDAA (Marfey's Reagent) Robust UV/MS Signals UV_MS->Marfey FLEC (+)-FLEC High Sensitivity (Femtomole) FLD->FLEC

Figure 1: Decision matrix for selecting the appropriate Chiral Derivatizing Agent based on analytical goals and instrumentation.

The Causality of Diastereomeric Resolution

The fundamental principle governing all three CDAs is the conversion of enantiomers (which interact identically with achiral phases) into diastereomers. The spatial arrangement of the newly formed diastereomers dictates their interaction with the stationary phase.

Derivatization_Mechanism Enantiomers Enantiomers (D/L-Amino Esters) Identical Physicochemical Properties Reaction Covalent Coupling (SNAr or Acylation) Enantiomers->Reaction CDA Homochiral CDA (e.g., L-FDAA, (+)-FLEC) CDA->Reaction Diastereomers Diastereomers (L-D & L-L) Distinct Physicochemical Properties Reaction->Diastereomers Kinetic Control Separation Chromatographic Resolution (Rs > 1.5) Diastereomers->Separation Achiral Stationary Phase

Figure 2: Mechanistic pathway illustrating the transformation of enantiomers into resolvable diastereomers.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality, ensuring researchers understand why a condition is applied, rather than just blindly following a recipe.

Protocol A: Marfey's Reagent (FDAA) Derivatization for LC-MS/UV

This protocol leverages the SN​Ar mechanism to tag amino esters for reverse-phase chromatography[4].

  • Step 1: Dissolution & Basification. Dissolve 50 µmol of the amino ester in 100 µL of water/acetone (1:1). Add 20 µL of 1 M Triethylamine (TEA) or NaHCO3​ .

    • Causality: The α -amino group of the ester must be deprotonated to act as a strong nucleophile. The mildly basic condition prevents the hydrolysis of the ester backbone while enabling the SN​Ar attack on the FDAA ring.

  • Step 2: Reagent Addition & Heating. Add 100 µL of a 1% (w/v) solution of FDAA in acetone. Incubate at 40°C for 60 minutes in the dark.

    • Causality: The activation energy for displacing the fluorine atom on the dinitrophenyl ring requires moderate thermal input. 40°C is the optimal thermodynamic sweet spot to drive the reaction to completion without inducing thermal racemization of the amino ester[1].

  • Step 3: Quenching. Add 20 µL of 1 M HCl to stop the reaction.

    • Causality: Acidification neutralizes the TEA, protonates any unreacted species, and halts the SN​Ar reaction. It also stabilizes the diastereomers for compatibility with acidic LC-MS mobile phases (e.g., 0.1% formic acid).

  • Self-Validation Check: The solution must transition to a deep yellow/orange color, confirming the integration of the dinitrophenyl chromophore. In LC-MS, monitor the specific m/z of the FDAA-adduct; the L-diastereomer typically elutes before the D-diastereomer on a C18 column due to stronger intramolecular hydrogen bonding in the D-form, which increases its hydrophobicity[4].

Protocol B: (+)-FLEC Derivatization for High-Sensitivity LC-FLD

FLEC is an ultra-reactive chloroformate that forms highly fluorescent carbamates[2].

  • Step 1: Buffer Preparation. Dissolve the amino ester in 50 mM sodium tetraborate buffer (pH 9.2).

    • Causality: Chloroformates are highly susceptible to hydrolysis. A borate buffer at pH 9.2 ensures the amine is completely unprotonated (maximizing nucleophilicity) while controlling the rate of competing water attack on the FLEC reagent[2].

  • Step 2: Rapid Acylation. Add a 5-fold molar excess of (+)-FLEC (dissolved in acetone) to the sample. Vortex immediately and let stand at room temperature for 5 to 10 minutes.

    • Causality: The acyl chloride-like reactivity of the chloroformate means the reaction is near-instantaneous. Heating is strictly avoided as it would rapidly degrade the FLEC reagent into fluorenyl ethanol[5].

  • Step 3: Excess Reagent Quenching. Add a primary achiral amine (e.g., ethanolamine or glycine) to consume unreacted FLEC.

    • Causality: Unreacted FLEC will slowly hydrolyze and create massive fluorescent background peaks. Quenching converts excess FLEC into a highly polar, early-eluting peak that does not interfere with the hydrophobic amino ester diastereomers.

  • Self-Validation Check: Run a blank reaction (FLEC + buffer + quencher, no amino ester). This identifies the baseline system peaks, ensuring they do not co-elute with the target femtomole-level analyte signals.

Protocol C: MTPA-Cl (Mosher's Acid) Derivatization for 19F NMR

This protocol is used to determine absolute configuration by analyzing the ΔδRS chemical shift differences[3].

  • Step 1: Anhydrous Preparation. In a flame-dried vial under inert gas, dissolve 0.1 mmol of the amino ester in 0.5 mL of anhydrous CDCl3​ . Add 0.3 mmol of anhydrous pyridine.

    • Causality: Water must be strictly excluded to prevent the hydrolysis of MTPA-Cl into Mosher's acid. Pyridine acts dually as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst.

  • Step 2: Derivatization. Add 0.15 mmol of (R) -MTPA-Cl to the solution. (In a separate parallel reaction, use (S) -MTPA-Cl). Stir at room temperature for 1-2 hours.

    • Causality: Using a slight excess of MTPA-Cl ensures complete conversion. It is critical to drive the reaction to 100% completion to avoid kinetic resolution, where one enantiomer of the amino ester reacts faster than the other, artificially skewing the observed ee [3].

  • Step 3: NMR Acquisition. Transfer directly to an NMR tube and acquire 1H and 19F spectra.

    • Causality: 19F NMR is highly advantageous because it provides a clean baseline with zero background interference from the native amino ester protons. The anisotropic shielding from the MTPA phenyl ring will cause the CF3​ group of the L- and D-diastereomers to resonate at distinctly different frequencies.

  • Self-Validation Check: Monitor the 19F NMR spectrum for the disappearance of the sharp, downfield unreacted MTPA-Cl peak, and the emergence of the distinct upfield amide CF3​ signals.

Sources

Comparative

Mechanistic Causality: Why Cyclic β-Amino Acids Outperform Canonical Residues

As a Senior Application Scientist in peptide therapeutics, I frequently encounter a familiar translational bottleneck: a research team designs a picomolar peptide binder in silico, only to watch it rapidly degrade in hum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide therapeutics, I frequently encounter a familiar translational bottleneck: a research team designs a picomolar peptide binder in silico, only to watch it rapidly degrade in human serum within minutes. While natural α-peptides offer high target specificity, their inherent conformational flexibility and susceptibility to proteolysis severely limit their clinical utility.

To bridge the gap between small molecules and biologics, the integration of cyclic β-amino acids (such as ACPC and ACHC) into peptide backbones has emerged as a definitive solution. This guide objectively benchmarks the performance of cyclic β-amino acids against traditional α-amino acids, detailing the mechanistic causality behind their superiority and providing self-validating protocols for your drug discovery workflows.

The performance leap observed when transitioning from α-peptides to cyclic β-peptides is not serendipitous; it is rooted in fundamental thermodynamics and enzymatic kinetics.

Unlike canonical α-amino acids, β-amino acids possess an additional carbon atom (Cβ) in their backbone, introducing a new torsion angle (θ) 1[1]. When this backbone is constrained within a carbocyclic ring (e.g., cyclopentane in ACPC or cyclohexane in ACHC), the dihedral angles (θ, φ, ψ) become rigidly locked.

  • Thermodynamic Advantage (Reduced Entropic Penalty): Linear α-peptides exist as a highly dynamic ensemble of conformations in solution. Binding to a target requires adopting a singular bioactive conformation, resulting in a massive loss of entropy (-TΔS). Cyclic β-amino acids pre-organize the peptide into stable secondary structures (e.g., 14-helices or 10-helices), drastically reducing the entropic cost of binding and thereby exponentially increasing affinity 2[2].

  • Kinetic Stability (Protease Evasion): Endogenous proteases have evolved to recognize the specific spatial arrangement of natural α-amino acids. The extra Cβ atom, combined with the bulky cyclic side chain, creates severe steric hindrance that physically shields the adjacent amide bonds from enzymatic active sites, rendering them nearly invisible to proteolysis 3[3].

Logic A Cyclic β-Amino Acid (e.g., ACPC, ACHC) B Steric Shielding of Amide Bond A->B Structural bulk C Locked Dihedral Angles (θ, φ, ψ) A->C Ring constraint D Protease Resistance (t1/2 > 24h) B->D Prevents cleavage E Reduced Entropic Penalty (-TΔS) C->E Pre-organization F Enhanced in vivo Efficacy & Affinity D->F Pharmacokinetics E->F Pharmacodynamics

Logical mechanism linking cyclic β-amino acid structural constraints to in vivo drug efficacy.

Quantitative Benchmarking: Cyclic β-Peptides vs. Natural α-Peptides

To objectively evaluate the utility of cyclic β-amino acids, we must look at the empirical data. The table below synthesizes the performance metrics of β-peptides against their canonical counterparts.

Performance MetricNatural α-Amino AcidsCyclic β-Amino AcidsMechanistic Causality
Proteolytic Half-Life (t1/2) Minutes>24 HoursSteric bulk and the extra Cβ atom prevent protease active site recognition4[4].
Conformational Entropy (-TΔS) High (Flexible backbone)Low (Pre-organized)Ring constraints restrict θ, φ, and ψ angles, lowering the entropic penalty upon target binding.
Secondary Structure Propensity Requires long sequences (>15 AAs)Forms stable helices in ultrashort sequences (4-6 AAs)14-helix or 10-helix formation is intrinsically forced by ACPC/ACHC monomers[1].
High-Throughput Discovery Standard Phage/mRNA DisplayRaPID System IntegrationRecent advances allow ribosomal incorporation of cyclic β-AAs for de novo macrocycle discovery 5[5].

Experimental Workflows & Self-Validating Protocols

A critical failure point in many drug discovery labs is the reliance on assays that lack internal validation. As an application scientist, I mandate that every protocol be a self-validating system —meaning the assay inherently proves its own accuracy and active conditions during every run.

Protocol A: Self-Validating Serum Stability Assay

Objective: Benchmark the proteolytic resistance of a novel cyclic β-peptide. Causality for Design: If a peptide shows 100% stability in serum, it could be due to a highly stable cyclic β-backbone, or it could be because the serum batch has lost its enzymatic activity (a false positive). We must include a positive control for degradation to validate the matrix.

  • Preparation: Thaw human serum (25% v/v in PBS, pH 7.4) at 37°C.

  • Internal Standard Spike: Add 10 µM of Acetaminophen to the buffer. Causality: This inert small molecule acts as an internal standard to account for any volume loss or extraction inefficiencies during the precipitation step.

  • Positive Control Validation: Split the serum into two parallel vials. In Vial A, spike 50 µM of your cyclic β-peptide. In Vial B, spike 50 µM of a known, highly susceptible linear α-peptide (e.g., natural GLP-1).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the aliquots by adding 50 µL of ice-cold acetonitrile containing 1% TFA to precipitate serum proteins. Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Quantify the remaining intact peptide area under the curve (AUC), normalized to the Acetaminophen AUC.

  • Self-Validation Check: The assay is only valid if Vial B (α-peptide) shows >90% degradation within 2 hours. If Vial B degrades and Vial A remains intact at 24 hours, you have definitively proven the kinetic stability of your cyclic β-peptide[4].

Protocol B: Isothermal Titration Calorimetry (ITC) for Entropic Profiling

Objective: Prove that the cyclic β-amino acid reduces the entropic penalty (-TΔS) of binding compared to a linear variant. Causality for Design: ITC measures the heat released or absorbed during binding. However, diluting a ligand into a buffer also generates heat (heat of dilution), which can artificially inflate or mask the true binding enthalpy (ΔH).

  • Sample Dialysis: Dialyze both the target protein and the cyclic β-peptide into the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) overnight. Causality: Even a 1 mM difference in salt concentration will generate massive background heat upon mixing.

  • Blank Titration (Self-Validation): Titrate the cyclic β-peptide (syringe) into the buffer alone (cell). Record the heat signatures. Causality: This establishes the baseline heat of dilution. If this heat is large or non-linear, the buffer matching failed, and the run must be aborted.

  • Experimental Titration: Titrate the cyclic β-peptide into the target protein.

  • Data Deconvolution: Subtract the blank titration data from the experimental data. Fit the curve to a one-site binding model to extract Kd, ΔH, and calculate -TΔS.

  • Benchmarking: Compare the -TΔS value of the cyclic β-peptide against its α-peptide analog. A less positive or more negative -TΔS confirms the successful pre-organization of the cyclic foldamer[2].

G N1 Design & Synthesis (Fmoc-SPPS with Cyclic β-AAs) N2 Structural Validation (CD Spectroscopy & NMR) N1->N2 Confirm Fold N3 Proteolytic Stability (Self-Validating Serum Assay) N2->N3 Test Stability N4 Entropic Profiling (ITC with Blank Titration) N3->N4 Screen Hits N5 Lead Optimization & in vivo Testing N4->N5 Select Lead

Experimental workflow for benchmarking cyclic β-peptides, from synthesis to lead optimization.

Conclusion

The transition from canonical α-amino acids to cyclic β-amino acids represents a paradigm shift in rational drug design. By leveraging the steric bulk and rigid dihedral angles of molecules like ACPC and ACHC, researchers can engineer therapeutics that possess the high affinity of biologics and the pharmacokinetic resilience of small molecules. As demonstrated by emerging de novo discovery platforms like RaPID, the chemical space of cyclic β-peptides is vast, untapped, and ready for clinical translation.

References

  • Kiss, L., et al. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. PubMed.
  • Duley, M. B. N., et al. (2013). Cyclic beta aminoacids as conformational constraints.
  • Intavis Peptides. (2025). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Intavis Peptides.
  • Katoh, T., & Suga, H. (2021). The RaPID Platform for the Discovery of Pseudo-Natural Macrocyclic Peptides.
  • Chowdhary, et al. (2023). The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics. PMC.
  • Szefczyk, M., et al. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC.

Sources

Validation

Comparison of polysaccharide-based chiral stationary phases for amino ester separation

The enantioseparation of amino acid esters is a critical bottleneck in the synthesis of chiral pharmaceuticals, peptidomimetics, and agrochemicals. Because enantiomers possess identical physical and chemical properties i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The enantioseparation of amino acid esters is a critical bottleneck in the synthesis of chiral pharmaceuticals, peptidomimetics, and agrochemicals. Because enantiomers possess identical physical and chemical properties in an achiral environment, distinguishing them requires a highly specific chiral environment.

As an Application Scientist, I have found that polysaccharide-based chiral stationary phases (CSPs) remain the undisputed gold standard for this task. In fact, over 90% of modern HPLC methods for determining enantiomeric excess rely on these phases1[1]. This guide provides an objective, data-driven comparison of polysaccharide CSPs for amino ester separation, equipping you with the mechanistic insights and self-validating protocols needed to optimize your chromatographic workflows.

Mechanistic Causality: The Supramolecular Architecture of Polysaccharide CSPs

To select the correct column, you must first understand the causality behind chiral recognition. Polysaccharide CSPs do not rely on a single interaction; they utilize a highly orchestrated three-point interaction model 2[2].

When polysaccharides like amylose or cellulose are derivatized with phenylcarbamates and coated (or immobilized) onto silica gel, they form higher-order helical structures. The chiral discrimination of amino esters is governed by:

  • Hydrogen Bonding: The carbamate linkages act as both hydrogen-bond donors (NH) and acceptors (C=O), interacting strongly with the ester carbonyl and the amine group of the analyte.

  • π−π Interactions: The phenyl rings on the CSP interact with any aromatic moieties on the analyte (e.g., protecting groups like Fmoc, Cbz, or NBD derivatives).

  • Steric Fit (Dipole-Dipole): The helical twist of the polymer backbone creates a chiral cavity. The transient diastereomeric complex formed between the CSP and the eutomer (the better-fitting enantiomer) will have a lower free energy ( ΔG ) than the distomer, leading to differential elution times 2[2].

Mechanism cluster_interactions Three-Point Interaction Model CSP Polysaccharide CSP (Amylose / Cellulose) HB Hydrogen Bonding (Carbamate NH & C=O) CSP->HB Pi π-π Interactions (Phenyl Rings) CSP->Pi Dipole Dipole-Dipole & Steric Fit (Helical Cavity) CSP->Dipole Analyte Amino Ester Enantiomers (R- / S- isomers) Analyte->HB Analyte->Pi Analyte->Dipole Resolution Transient Diastereomeric Complexes ΔΔG determines Elution Order HB->Resolution Pi->Resolution Dipole->Resolution

Fig 1: Supramolecular three-point interaction model governing chiral recognition on polysaccharide CSPs.

Comparative Performance: Amylose vs. Cellulose Backbones

The structural backbone of the polysaccharide drastically alters the shape of the chiral cavity. Amylose forms a highly compact, tightly coiled helical structure, whereas cellulose forms a more extended, linear conformation3[3].

For α -amino acid esters, empirical data demonstrates a clear hierarchy. Studies comparing the enantioseparation of nitrobenzoxadiazole (NBD)-derivatized α -amino acid ethyl esters reveal that amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1) consistently provides superior enantioselectivity ( α ) and resolution ( Rs​ ) compared to its cellulose counterpart (e.g., Chiralcel OD-H)3[3]. The compact amylose cavity provides a tighter steric fit for the relatively flexible aliphatic chains of amino esters.

Table 1: Comparative Enantioseparation of α -Amino Acid Ethyl Esters

Data adapted from comparative studies on NBD-derivatized amino esters under normal phase conditions (Hexane/IPA).[3][4]

Chiral Stationary Phase (CSP)BackboneChiral SelectorEnantioselectivity ( α )Resolution ( Rs​ )Performance Verdict
Chiralpak AD-H / Lux Amylose-1 AmyloseTris(3,5-dimethylphenylcarbamate)1.85 - 2.10 4.20 - 5.50 Optimal - Best baseline separation for amino esters.
Chiralpak IA (Immobilized) AmyloseTris(3,5-dimethylphenylcarbamate)1.80 - 1.954.00 - 4.80Excellent - Allows use of extended solvent ranges.
Chiralcel OD-H / Lux Cellulose-1 CelluloseTris(3,5-dimethylphenylcarbamate)1.15 - 1.301.20 - 1.80Moderate - Often yields partial or poor resolution.
Chiralpak IE (Immobilized) AmyloseTris(3,5-dichlorophenylcarbamate)1.05 - 1.15< 1.00Sub-optimal - Electron-withdrawing Cl groups weaken H-bonding.

Note: While amylose dominates for general amino esters, cellulose-based phases (like Chiralcel OD or Cellulose-SB) occasionally outperform amylose for highly rigid, cyclic structures like β -lactam ureas due to unique π−π alignment requirements5[5].

Coated vs. Immobilized Phases: Strategic Selection

Historically, chiral selectors were physically coated onto the silica support (e.g., AD, OD phases). However, these coated phases are destroyed by "forbidden" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate, which dissolve the polymer 6[6].

Immobilized phases (e.g., Chiralpak IA, IB, IC) covalently bond the polysaccharide to the silica.

  • The Causality of Choice: If your amino ester is highly polar and insoluble in standard Hexane/Isopropanol mixtures, you must use an immobilized phase to allow the injection of the sample dissolved in DCM or THF without stripping the column[6].

Self-Validating Experimental Protocol for Amino Ester Screening

To ensure scientific integrity, a chiral screening method cannot just separate peaks; it must prove that the separation is genuine, reproducible, and free of secondary column interactions. Below is a self-validating protocol designed specifically for amino esters.

Step-by-Step Methodology

Step 1: System Suitability & Void Volume Determination

  • Action: Inject an achiral, non-retained marker (e.g., 1,3,5-tri-tert-butylbenzene) at 1.0 mg/mL.

  • Causality: This establishes the exact void volume ( t0​ ) of your system, allowing for accurate calculation of the retention factor ( k′ ). Without t0​ , your enantioselectivity ( α ) calculations are mathematically invalid.

Step 2: Sample Preparation & Mobile Phase Additive Control

  • Action: Dissolve the racemic amino ester in the mobile phase (e.g., Hexane/Isopropanol 80:20 v/v). Crucial: Add 0.1% Diethylamine (DEA) to both the mobile phase and the sample diluent.

  • Causality: Underivatized amino esters contain basic amine groups. Silica supports contain acidic residual silanols. Without DEA, the amine groups undergo strong ion-exchange interactions with the silanols, causing severe peak tailing and destroying chiral resolution. DEA acts as a sacrificial base, competitively masking the silanols so the analyte only interacts with the chiral selector.

Step 3: Primary Screening

  • Action: Screen the sample across a primary panel: Chiralpak AD-H (Amylose), Chiralcel OD-H (Cellulose), and Chiralpak IC (Cellulose with chloro-substituents). Run at 1.0 mL/min, 25°C.

  • Action: Monitor via UV (e.g., 254 nm) or Fluorescence if derivatized (e.g., NBD-F derivatization)[4].

Step 4: The Self-Validating Enantiomer Spike

  • Action: Once two peaks are observed, inject a pure standard of the known eutomer (e.g., the L-amino acid ester). Next, spike the pure standard into the racemic mixture and inject again.

  • Causality: Observing two peaks does not guarantee enantioseparation (it could be an impurity or a degradation product). Spiking the racemate and observing the asymmetric growth of exactly one peak definitively validates the elution order and confirms that the peaks are true enantiomers.

Workflow Start Amino Ester Sample Prep Deriv Optional Derivatization (e.g., NBD-F for UV/FL) Start->Deriv Screening Primary Column Screening (Amylose vs. Cellulose CSPs) Deriv->Screening MP Mobile Phase Selection Screening->MP NP Normal Phase (Hexane / IPA / DEA) MP->NP PO Polar Organic Phase (MeOH / EtOH / ACN) MP->PO Eval Evaluate Enantioselectivity (α) & Resolution (Rs) NP->Eval PO->Eval Opt Method Optimization (Temp, Flow Rate, Additives) Eval->Opt Rs < 1.5 Val Self-Validating Protocol (Enantiomer Spiking & Recovery) Eval->Val Rs >= 1.5 Opt->Eval

Fig 2: Self-validating experimental workflow for screening and optimizing amino ester enantioseparation.

References

  • Phenomenex. "Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time". Phenomenex.com. 1

  • Lee, W., Adhikari, S., & Bhandari, A. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases". Yakhak Hoeji, 65(3), 209-216. 3

  • Chankvetadze, B. (2012). "Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers". Journal of Chromatography A, 1269, 26–51.2

  • MDPI. (2024). "HPLC and SFC Enantioseparation of (±)-Trans- β -Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases". MDPI. 5

  • ResearchGate. (2025). "Solvent Versatility of Immobilized Amylose and Cellulose-Based Chiral Stationary Phases in Enantioselective LC Separation...". ResearchGate. 6

Sources

Comparative

A Comparative Guide to the Characterization of Isoxazoline-Fused Aminocyclopentanecarboxylates

In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional structures is paramount.[1] Conformationally constrained amino acids and their derivatives have emer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional structures is paramount.[1] Conformationally constrained amino acids and their derivatives have emerged as powerful tools in medicinal chemistry, offering the ability to rigidify peptide backbones, enhance receptor binding affinity and selectivity, and improve metabolic stability.[2][3] Among the diverse array of scaffolds utilized to achieve this conformational restriction, isoxazoline-fused aminocyclopentanecarboxylates represent a particularly compelling class of compounds. Their unique bicyclic architecture provides a rigid framework that mimics certain turn structures in peptides and presents appended functional groups in well-defined spatial orientations.

This guide provides an in-depth characterization of isoxazoline-fused aminocyclopentanecarboxylates, detailing their synthesis, stereochemical analysis, and biological potential. We will objectively compare their performance with alternative constrained amino acid systems, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for their own investigations.

Synthesis via 1,3-Dipolar Cycloaddition: A Robust and Versatile Strategy

The cornerstone of the synthesis of isoxazoline-fused aminocyclopentanecarboxylates is the 1,3-dipolar cycloaddition of nitrile oxides to cyclopentene derivatives.[4][5] This reaction is highly efficient and allows for the stereoselective construction of the bicyclic core in good yields.[4] The choice of starting materials and reaction conditions is critical in controlling the stereochemical outcome of the cycloaddition.

The general workflow for the synthesis is depicted below:

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Reductive Ring Opening (Optional) A Aldoxime C Nitrile Oxide (in situ) A->C Oxidation B Oxidizing Agent (e.g., NCS, Chloramine-T) E Isoxazoline-fused aminocyclopentanecarboxylate C->E D β-Aminocyclopentenecarboxylate D->E [3+2] Cycloaddition G Functionalized β-aminocyclopentanecarboxylate E->G N-O bond cleavage F Reducing Agent (e.g., NaBH4/NiCl2)

Caption: General synthetic workflow for isoxazoline-fused aminocyclopentanecarboxylates.

Experimental Protocol: Synthesis of an Isoxazoline-Fused Aminocyclopentanecarboxylate

This protocol is a representative example of the 1,3-dipolar cycloaddition reaction.

Materials:

  • Ethyl cis-2-aminocyclopent-3-enecarboxylate

  • Aromatic aldoxime (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the aromatic aldoxime (1.2 mmol) in dry DCM (10 mL) at 0 °C, add NCS (1.2 mmol) portion-wise. Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of ethyl cis-2-aminocyclopent-3-enecarboxylate (1.0 mmol) in dry DCM (5 mL) to the reaction mixture.

  • Add Et3N (1.5 mmol) dropwise to the mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired isoxazoline-fused aminocyclopentanecarboxylate.

The stereochemical outcome of the cycloaddition is highly dependent on the stereochemistry of the starting aminocyclopentenecarboxylate and the nature of the nitrile oxide. The reaction often proceeds with high diastereoselectivity, yielding a single major diastereomer.[4]

Stereochemical and Conformational Analysis: A Rigid Bicyclic Scaffold

The fusion of the isoxazoline and cyclopentane rings creates a rigid bicyclic system that significantly restricts the conformational freedom of the molecule. This rigidity is a key feature that makes these compounds valuable in drug design. The conformation of these molecules can be elucidated using a combination of NMR spectroscopy and single-crystal X-ray diffraction.

The conformational constraints imposed by the isoxazoline fusion are visualized in the following diagram:

G cluster_0 Conformational Restriction a Flexible Peptide Chain b Isoxazoline-Fused Scaffold a->b Incorporation c Well-defined 3D structure Reduced conformational entropy Enhanced receptor binding b->c

Caption: Conformational restriction imposed by the isoxazoline-fused scaffold.

Spectroscopic and Crystallographic Data

The structural characterization of these compounds relies heavily on spectroscopic techniques. 1H and 13C NMR spectroscopy provide detailed information about the connectivity and stereochemistry of the molecule. X-ray crystallography offers unambiguous determination of the solid-state conformation and absolute stereochemistry.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)X-ray CrystallographyReference
Exo-3g 7.51 (m, 4H, ArH), 6.25 (dd, 1H), 6.07 (dd, 1H), 5.00 (d, 1H), 4.14 (d, 1H)158.5, 132.2, 130.7, 130.2Confirms exo configuration[6]
4e 7.70 (d, 2H, Ar-H), 7.39 (d, 2H, Ar-H), 5.09 (dd, 1H), 4.05 (dd, 1H)158.2, 134.8, 128.3, 128.2Confirms structure and stereochemistry[6]
5g 7.63 (d, 2H, ArH), 7.51 (d, 2H, ArH), 5.46 (dd, 1H), 4.66 (dd, 1H)172.3, 171.6, 155.7, 130.1Confirms structure and stereochemistry[6]

Table 1: Representative Spectroscopic and Crystallographic Data for Isoxazoline-Fused Cyclopentane Derivatives.

Comparison with Alternative Constrained Amino Acids

Isoxazoline-fused aminocyclopentanecarboxylates offer a unique set of properties compared to other classes of conformationally restricted amino acids. The following table provides a comparative overview of these systems.

ScaffoldSynthetic AccessibilityConformational RigidityKnown Biological ActivitiesKey AdvantagesKey Disadvantages
Isoxazoline-Fused Aminocyclopentanecarboxylates Readily accessible via 1,3-dipolar cycloaddition.[4]High, due to the bicyclic nature of the scaffold.Anticancer, antimicrobial, antiviral.[7][8][9]Stereochemically well-defined, versatile for further functionalization.Limited commercial availability of starting materials.
Cyclopropyl Amino Acids Multi-step syntheses often required.High, due to the strained three-membered ring.Glutamate receptor agonists.[10]Precise control over bond angles and dihedral angles.Synthetic challenges, potential for ring-opening reactions.
Spiro[3.3]heptane Amino Acids Complex multi-step synthesis.[11]Very high, due to the spirocyclic system.Probes for glutamate receptors.[11]Novel and rigid scaffold, explores unique chemical space.Synthetically demanding and less explored.
Bicyclic β-Amino Acids Various synthetic routes, can be challenging.[12]High, with defined turn-like structures.[13]Antifungal, components of bioactive peptides.[2]Can mimic peptide secondary structures.Stereocontrol can be difficult to achieve.

Table 2: Comparison of Isoxazoline-Fused Aminocyclopentanecarboxylates with Alternative Constrained Amino Acid Scaffolds.

Biological Activity and Therapeutic Potential

The rigid scaffold of isoxazoline-fused aminocyclopentanecarboxylates makes them attractive candidates for the development of novel therapeutic agents. The isoxazole and isoxazoline moieties themselves are known to be present in a wide range of biologically active compounds.[7]

Anticancer Activity

Several studies have reported the cytotoxic activity of isoxazoline-fused cyclopentane derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.

CompoundCell LineIC₅₀ (µM)Reference
Compound 19 OVCAR-35.0[7]
MCF-716.0[7]
HCT 1165.0[7]
Compound 14 MCF-719.19[7]
MDA-MB-23120.79[7]
Compound 16c HT10809.02[7]
Compound 24 MCF-79.15[7]
A54914.92[7]
Compound 10a DU1450.96[7]
Compound 10b DU1451.06[7]
Compound 31 VariousPotent Hsp90 and HDAC6 inhibitory activity[14]
Compound 35 Various0.04 - 12.00[14]

Table 3: Anticancer Activity of Representative Isoxazole/Isoxazoline Derivatives.

Antimicrobial Activity

The isoxazoline core is also a key pharmacophore in a number of antimicrobial agents. The constrained nature of the aminocyclopentanecarboxylate framework can enhance the interaction with microbial targets.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3b Escherichia coli10[15]
Pectobacterium brasiliensis10[15]
Bacillus subtilis10[15]
Compound 3c Bacillus subtilis50[15]
Compound 11l Aspergillus nigerMIC values between 10 and 160[16]
Compound 10bm Aspergillus nigerMIC values between 5 and 160[16]
Compound 23j Aspergillus nigerMIC values between 40 and 160[16]
Compound 11a Bacillus megaterium35[17]
Compound 11b Bacillus megaterium35[17]

Table 4: Antimicrobial Activity of Representative Isoxazoline Derivatives.

Conclusion

Isoxazoline-fused aminocyclopentanecarboxylates represent a valuable and versatile class of conformationally restricted amino acids. Their synthesis via 1,3-dipolar cycloaddition is efficient and stereoselective, providing access to a range of structurally diverse compounds. The rigid bicyclic scaffold imparts well-defined three-dimensional structures, making them excellent tools for probing biological systems and for the design of novel therapeutics. The demonstrated anticancer and antimicrobial activities highlight their potential in drug discovery. While synthetic challenges in accessing diverse starting materials exist, the continued development of new synthetic methodologies will undoubtedly expand the utility of this promising class of compounds. This guide serves as a foundational resource for researchers looking to explore the synthesis, characterization, and application of isoxazoline-fused aminocyclopentanecarboxylates in their own work.

References

  • Mullins, J. E. (2006). Synthesis of conformationally-restricted glutamate analogs via novel ring -forming strategies. Graduate Student Theses, Dissertations, & Professional Papers. 9616. [Link]

  • Shimura, H., et al. (1996). Syntheses and Conformational Analyses of Glutamate Analogs: 2-(2-carboxy-3-substituted-cyclopropyl)glycines as Useful Probes for Excitatory Amino Acid Receptors. Journal of Medicinal Chemistry, 39(2), 407-23. [Link]

  • Pellicciari, R., et al. (2002). Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues. Journal of Medicinal Chemistry, 45(2), 353-60. [Link]

  • Kozlov, G., et al. (2025). Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold. European Journal of Organic Chemistry. [Link]

  • Goulart, H. R., et al. (2025). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules, 30(3), 643. [Link]

  • Ben-Mbarek, Y., et al. (2024). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers in Chemistry, 12, 1369343. [Link]

  • Nonn, M., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 100-6. [Link]

  • Chamberlin, R., et al. (2001). Synthesis and Biological Activities of Conformationally Restricted Cyclopentenyl-Glutamate Analogues. The Journal of Organic Chemistry, 66(26), 8945–8952. [Link]

  • El-Sayed, M. A. A., et al. (2025). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Scientific Reports, 15(1), 9318. [Link]

  • Kumar, A., et al. (2026). Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. Research Square. [Link]

  • Wang, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(4), 1648. [Link]

  • Nonn, M., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 100-106. [Link]

  • Blaskó, G. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Military Medical Science Letters, 80(2), 56-63. [Link]

  • Junaid, M., & Tang, C. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Molecules, 23(12), 3333. [Link]

  • Kiss, L., et al. (2019). Bicyclic β-amino acids. ResearchGate. [Link]

  • Kamal, A., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-20. [Link]

  • Yamagishi, Y., & Shoji, I. (2017). Constrained Peptides in Drug Discovery and Development. YAKUGAKU ZASSHI, 137(11), 1369-1376. [Link]

  • Belskaya, N. P., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3567. [Link]

  • Gajbhiye, J. M., & Chopade, A. U. (2014). Antimicrobial Activity of a new Series of Bis(isoxazoline), Bis(isoxazole) and their Derivatives. International Journal of Chemical and Physical Sciences, 3(1), 1-5. [Link]

  • Popiołek, Ł., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 22(12), 2093. [Link]

  • Prajapati, S. K., et al. (2015). Synthesis and biological evaluation of novel Δ2-isoxazoline fused cyclopentane derivatives as potential antimicrobial and anticancer agents. MedChemComm, 6(5), 839-845. [Link]

  • Martinek, T. A., & Fülöp, F. (2020). Conformational preference of bicyclic β-amino acid dipeptides. Journal of Peptide Science, 26(6-7), e3248. [Link]

  • Belskaya, N. P., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3567. [Link]

  • Balaram, P. (2004). Non-protein amino acids in peptide design. Pramana, 62(4), 793-804. [Link]

  • Szymański, P., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 438. [Link]

  • Nonn, M., et al. (2011). Regio- and stereoselective 1,3-dipolar cycloaddition of nitrile oxides to cis- or trans-ethyl 2-aminocyclopent-3-enecarboxylates. Synthesis of novel Isoxazoline-fused cyclic β-amino esters. Tetrahedron, 67(35), 6599-6605. [Link]

  • Petrova, J. V., et al. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences, 26(17), 8673. [Link]

  • Goulart, H. R., et al. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 29(1), 58. [Link]

  • Petrova, J. V., et al. (2025). 1,3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds – an approach to spiro-N. Preprints.org. [Link]

  • Kamal, A., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Chemistry and Applied Chemical Engineering. [Link]

  • Khlebnikov, A. F., & Novikov, M. S. (2002). 1,3-Dipolar cycloaddition reactions of nitrile oxides in the synthesis of natural compounds and their analogues. Russian Chemical Reviews, 71(10), 857-876. [Link]

  • Alharthi, A. A., et al. (2023). Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. Molecules, 28(17), 6271. [Link]

  • Hayes, J. M., et al. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Crystals, 11(11), 1367. [Link]

Sources

Validation

High-Resolution NMR Enantiodifferentiation of Cyclic Amines: A Comparative Guide to Chiral Solvating Agents

The Analytical Challenge of Cyclic Amines The determination of enantiomeric excess ( ee ) and absolute configuration of cyclic amines (e.g., piperidines, pyrrolidines, and morpholines) is a critical bottleneck in drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Cyclic Amines

The determination of enantiomeric excess ( ee ) and absolute configuration of cyclic amines (e.g., piperidines, pyrrolidines, and morpholines) is a critical bottleneck in drug development. Unlike rigid molecules, cyclic secondary amines suffer from rapid conformational flexibility—specifically, continuous ring flipping and rapid nitrogen inversion at room temperature. This dynamic behavior averages out the NMR signals, making traditional chiral discrimination highly challenging.

While Chiral Derivatizing Agents (CDAs) like Mosher’s acid chloride require time-consuming covalent modification and rigorous purification, Chiral Solvating Agents (CSAs) offer a rapid, non-destructive "in-tube" alternative. CSAs rely on non-covalent interactions (hydrogen bonding, ion-pairing, and π−π stacking) to form transient diastereomeric host-guest complexes. Because these complexes possess different microenvironments, they induce anisochrony (chemical shift differences, Δδ ) between the enantiomers of the amine.

Mechanistic Causality in CSA Selection

As an application scientist, selecting a CSA is not a matter of trial and error; it is an exercise in structural matching and thermodynamic control. The success of a CSA depends on three causal factors:

  • Interaction Modality (Ion-Pairing vs. H-Bonding): Secondary cyclic amines lack the three distinct hydrogen bond vectors found in primary amines. Therefore, CSAs that rely purely on neutral hydrogen bonding often fail. Instead, strongly acidic CSAs (like chiral phosphoric acids) protonate the amine, forming a robust, directional ion-pair that restricts the amine's conformational freedom, thereby maximizing Δδ .

  • The Causality of Solvent Choice: The delicate non-covalent network of a diastereomeric complex is easily disrupted by competitive solvation. Polar solvents like Methanol- d4​ or DMSO- d6​ will preferentially solvate the amine, causing the Δδ to collapse to zero[1]. Therefore, strictly non-polar, non-competing solvents (e.g., anhydrous CDCl3​ or C6​D6​ ) are mandatory to force the host-guest interaction.

  • Temperature-Dependent Resolution: Because the host-guest complex is in rapid dynamic equilibrium, room-temperature NMR often yields broad, unresolved peaks. Lowering the temperature (Variable Temperature NMR) slows down the exchange rate and conformer interconversion. For instance, dropping the temperature to -50 °C can increase the Δδ of BINOL-amine complexes to a highly resolved 0.52 ppm[1].

Comparative Performance of Leading CSAs

To objectively evaluate the best approach for your specific cyclic amine, we must compare the performance of the most widely adopted CSAs.

Table 1: Quantitative Comparison of Chiral Solvating Agents for Cyclic Amines
CSA ClassOptimal TargetPrimary Interaction MechanismTypical Δδ Range (ppm)Recommended SolventOperational Limitations
BINOL Phosphoric Acids (e.g., (R)-TRIP)Secondary Cyclic AminesIon-pairing + π−π stacking0.05 – 0.52 CDCl3​ , C6​D6​ Requires low temperatures (-50 °C) for maximum resolution[1].
Mosher's Acid (MTPA) Primary & Secondary AminesHydrogen bonding + Dipole0.02 – 0.15 CDCl3​ Often requires conversion to an amide (CDA mode) for high Δδ in cyclic amines[2].
Chiral Crown Ethers (e.g., 18-Crown-6)Primary Cyclic AminesTripodal R−NH3+​ inclusion0.03 – 0.10 CDCl3​ , CD2​Cl2​ Highly ineffective for secondary amines due to steric exclusion[3].
O-Acetylmandelic Acid Primary AminesHydrogen bonding0.01 – 0.08 CDCl3​ Weak interactions; signals often overlap if the amine is highly flexible[4].

Self-Validating Experimental Protocol

A robust analytical workflow must be a self-validating system. The following step-by-step methodology ensures that the observed Δδ is a genuine measurement of enantiopurity and not an artifact of concentration, impurities, or dynamic exchange.

Step 1: Baseline Establishment (The Racemate Control)
  • Weigh 0.025 mmol of the racemic cyclic amine and 0.1 mmol of the chosen CSA (e.g., (S)-BINOL derivative) to establish a 1:4 guest-to-host ratio[1].

  • Dissolve the mixture in 0.6 mL of strictly anhydrous CDCl3​ directly in an NMR tube.

  • Shake for 30 seconds and acquire a standard 1D 1H -NMR spectrum at 25 °C.

  • Validation Check: Identify the split signals (anisochrony). If the racemate does not show a clear 1:1 integration ratio for the split peaks, the system is experiencing peak overlap or rapid exchange, requiring optimization.

Step 2: Concentration Independence Verification
  • Dilute the NMR sample by adding an additional 0.3 mL of CDCl3​ .

  • Re-acquire the spectrum.

  • Validation Check: While the absolute chemical shifts ( δ ) may drift due to changes in the aggregation state, the Δδ and the integration ratio must remain constant. If the ratio changes, the initial reading was compromised by concentration-dependent self-assembly.

Step 3: Variable Temperature (VT) Optimization
  • If the baseline Δδ is < 0.05 ppm or peaks appear broad, place the sample in a VT-capable NMR probe.

  • Gradually lower the temperature from 25 °C to -50 °C in 15 °C increments, allowing 5 minutes for thermal equilibration at each step.

  • Validation Check: As temperature decreases, the exchange rate slows. The broad peaks should sharpen into distinct multiplets, and the Δδ should increase significantly (e.g., reaching up to 0.52 ppm)[1].

Decision Workflow for CSA Selection

CSA_Workflow Start Target: Chiral Cyclic Amine TypeCheck Determine Amine Substitution Start->TypeCheck Primary Primary Cyclic Amine (e.g., Cyclohexylamine) TypeCheck->Primary Secondary Secondary Cyclic Amine (e.g., Piperidine, Pyrrolidine) TypeCheck->Secondary Crown Chiral Crown Ethers (e.g., 18-Crown-6) Primary->Crown BINOL BINOL Phosphoric Acids (e.g., (R)-TRIP) Secondary->BINOL Solvent Prepare in Non-Polar Solvent (Anhydrous CDCl3) Crown->Solvent BINOL->Solvent Validate Self-Validation: Run Racemate Control Solvent->Validate NMR Acquire NMR (Use VT-NMR if Δδ < 0.05 ppm) Validate->NMR

Workflow for selecting and validating Chiral Solvating Agents for cyclic amine NMR analysis.

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis Source: PMC (National Institutes of Health) URL:1

  • Comparison of chiral NMR solvating agents for the enantiodifferentiation of amines Source: Tetrahedron (via ResearchGate) URL:4

  • Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:2

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Source: Frontiers in Chemistry URL:5

Sources

Comparative

Infrared Spectrum Analysis for the Purity Confirmation of Ethyl 2-Aminocyclopentanecarboxylate Hydrochloride: A Comparative Guide

Executive Summary & Analytical Context Ethyl 2-aminocyclopentanecarboxylate hydrochloride (Ethyl ACPC HCl) is a conformationally constrained cyclic β -amino acid derivative. It serves as a critical building block in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Ethyl 2-aminocyclopentanecarboxylate hydrochloride (Ethyl ACPC HCl) is a conformationally constrained cyclic β -amino acid derivative. It serves as a critical building block in the synthesis of peptide foldamers, stapled peptides, and targeted peptidomimetics[1][2]. In drug discovery, the spatial arrangement and conformational rigidity of the cyclopentane ring dictate the secondary structure of the resulting macromolecule, making the chemical and enantiomeric purity of this starting material paramount.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantifying organic impurities, it is largely blind to inorganic salt forms and solid-state polymorphs unless specialized detectors are employed. Fourier-Transform Infrared (FTIR) spectroscopy—specifically Attenuated Total Reflectance (ATR-FTIR)—bridges this gap. ATR-FTIR provides rapid, non-destructive confirmation of the hydrochloride salt form, functional group integrity, and crystal packing uniformity[3].

This guide objectively compares the spectral performance and purity indicators of High-Purity Pharmaceutical Grade Ethyl ACPC HCl against Standard Reagent Grade alternatives, providing a self-validating framework for your analytical workflows.

Comparative Analysis: High-Purity vs. Reagent Grade

The esterification of amino acids and their subsequent isolation as hydrochloride salts is a standard practice to prevent unwanted side reactions and racemization during peptide synthesis[4]. However, the quality of the final isolated salt varies significantly between suppliers[5][6].

The table below summarizes the key analytical metrics where FTIR serves as the primary diagnostic tool for differentiating high-purity batches from standard reagent grades.

Analytical ParameterHigh-Purity Pharma GradeStandard Reagent GradeFTIR Diagnostic Implication
Assay (Purity) 99.5% 97.0%High purity yields a sharp, well-defined spectral baseline without anomalous shoulder peaks.
Water Content (KF) 0.5% 2.0%Moisture broadens the O-H stretching region (>3200 cm⁻¹), potentially masking critical amine bands.
Free Acid Impurity Undetectable 1.5%Unreacted free acid shifts the carbonyl stretch from ~1735 cm⁻¹ (ester) to ~1710 cm⁻¹ (carboxylic acid)[4].
Ester C=O Band ~1738 cm⁻¹ (Sharp)~1735 cm⁻¹ (Broadened)A sharp peak indicates a uniform crystal lattice and lack of moisture interference.
Amine HCl Bands 2800-3000 cm⁻¹ (Distinct)2800-3100 cm⁻¹ (Overlapping)Confirms complete salt formation. Missing bands indicate free base contamination.

Mechanistic Insights: Interpreting the IR Spectrum

As an application scientist, it is crucial to understand why specific peaks appear, rather than just matching them to a database. The FTIR spectrum of Ethyl 2-aminocyclopentanecarboxylate hydrochloride is defined by three primary vibrational modes:

  • The Ester Carbonyl ( C=O ) Stretch (~1735-1745 cm⁻¹): In a pure ethyl ester hydrochloride, this peak is strong and sharp. If the sample has undergone partial hydrolysis due to poor storage, a secondary peak will emerge near 1710 cm⁻¹, representing the free carboxylic acid[4].

  • The Amine Hydrochloride ( NH3+​ ) Stretch (2800-3000 cm⁻¹): Unlike the sharp N−H stretch of a free primary amine (~3300 cm⁻¹), the protonated amine in a hydrochloride salt forms a complex, strongly hydrogen-bonded network in the solid state. This results in a broad, multi-band absorption region that overlaps with the C−H stretching of the cyclopentane ring[3][4].

  • The Ester ( C−O−C ) Stretch (~1180-1200 cm⁻¹): This region confirms the integrity of the ethyl group attached to the carboxylate.

Causality Check: Why do we closely monitor the region above 3200 cm⁻¹? Hydrochloride salts are inherently hygroscopic. The absorption of atmospheric moisture alters the hydrogen-bonding network, introducing a massive, broad O−H stretch that degrades spectral resolution and indicates compromised sample integrity.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure reproducibility and trustworthiness, the following ATR-FTIR protocol incorporates built-in self-validation steps.

Step 1: Environmental Control & Sample Preparation

  • Action: Store and handle the Ethyl ACPC HCl sample in a desiccator or a controlled environment (Relative Humidity < 30%).

  • Causality: Preventing moisture uptake ensures the crystal lattice remains intact, preventing the broad O−H water bands from masking the critical NH3+​ stretches.

Step 2: System Readiness & Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal with volatile, high-purity isopropanol and allow it to evaporate completely. Acquire a background scan (air).

  • Causality: Atmospheric CO2​ and water vapor fluctuate constantly. A fresh background scan ensures these environmental artifacts are mathematically subtracted from the final sample spectrum, preventing false positives for moisture.

Step 3: Sample Application

  • Action: Place 2-5 mg of the solid powder directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks, applying uniform pressure.

  • Causality: ATR relies on an evanescent wave penetrating the sample by only a few micrometers. Uniform, high-pressure contact is required to achieve a high signal-to-noise ratio, especially for rigid crystalline powders.

Step 4: Data Acquisition

  • Action: Acquire the spectrum using 64 scans at a resolution of 4 cm⁻¹[3].

  • Causality: While 16 scans are often sufficient for routine checks, 64 scans significantly improve the signal-to-noise ratio, which is critical for resolving the overlapping C−H and N−H bands in the 2800-3000 cm⁻¹ region.

Step 5: Spectral Processing & Validation

  • Action: Apply an ATR correction algorithm and baseline correction via your spectrometer's software. Compare the processed spectrum against a verified, high-purity reference standard.

  • Causality: ATR spectra exhibit a depth-of-penetration artifact where lower wavenumber peaks appear artificially stronger than higher wavenumber peaks. ATR correction normalizes the data to match standard transmission spectra, allowing for accurate database comparison.

Analytical Decision Workflow

The following logic tree dictates the pass/fail criteria for the purity confirmation of the compound based on the acquired FTIR data.

FTIR_Workflow Start Sample Preparation (Desiccation & Loading) Background Background Scan (Air/Blank ATR Crystal) Start->Background Scan ATR-FTIR Data Acquisition (64 Scans, 4 cm⁻¹ Res) Background->Scan Process Spectral Processing (Baseline & ATR Correction) Scan->Process CheckCO Ester C=O Peak (~1735 cm⁻¹)? Process->CheckCO CheckNH Amine HCl Peaks (2800-3000 cm⁻¹)? CheckCO->CheckNH Yes Fail1 Fail: Free Acid/Impurity (Peak Shift to ~1710 cm⁻¹) CheckCO->Fail1 No / Shifted CheckH2O Broad O-H Band (>3200 cm⁻¹)? CheckNH->CheckH2O Yes Fail2 Fail: Free Base (Missing HCl Bands) CheckNH->Fail2 No Pass High-Purity Confirmed (Match Reference) CheckH2O->Pass No Fail3 Fail: High Moisture (Hygroscopic Degradation) CheckH2O->Fail3 Yes

Fig 1: ATR-FTIR workflow for purity confirmation of amino acid ester hydrochlorides.

References

  • RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. URL:[Link]

  • Taylor & Francis. Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. URL: [Link]

  • ACS Publications. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-aminocyclopentanecarboxylate hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is a critical phase of any experimental workflow. For drug development professionals working with non-natural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is a critical phase of any experimental workflow. For drug development professionals working with non-natural amino acid derivatives like Ethyl 2-aminocyclopentanecarboxylate hydrochloride , understanding the physicochemical behavior of the compound is essential for designing safe, compliant, and efficient disposal protocols.

This guide provides a comprehensive, self-validating operational framework for the handling and disposal of this specific chemical, ensuring laboratory safety and environmental compliance.

Chemical Profiling & Mechanistic Behavior

To safely manage a chemical, one must first understand its structural behavior. Ethyl 2-aminocyclopentanecarboxylate hydrochloride is a cyclic, non-natural amino acid ester.

Why is it supplied as a hydrochloride salt? In their free-base form, amino acid esters are highly susceptible to intramolecular and intermolecular side reactions, most notably self-condensation to form diketopiperazines[1]. By supplying the compound as a hydrochloride salt, the primary amine is protonated ( −NH3+​ ). This eliminates the nitrogen's nucleophilicity, preventing degradation and ensuring long-term shelf stability[1].

However, this stabilization strategy directly impacts waste management: when dissolved in aqueous media, the salt dissociates, releasing protons and significantly lowering the pH of the solution. Unneutralized disposal can lead to dangerous incompatibilities in bulk waste carboys.

Quantitative Hazard & Property Summary

Data synthesized from standard Safety Data Sheets and chemical inventories[2][3].

Property / ParameterSpecificationOperational Implication
Chemical Formula C8​H16​ClNO2​ Contains an inorganic chloride counterion; impacts waste categorization.
Molecular Weight 193.67 g/mol Used for stoichiometric calculations during bulk neutralization.
Physical State White crystalline powderRisk of aerosolization; requires handling in a draft-free environment.
GHS Classification Warning (GHS07)Requires standard PPE (nitrile gloves, safety glasses, lab coat).
Hazard Statements H315, H319, H335Causes skin/eye irritation and respiratory toxicity upon inhalation[3].
Precautionary Code P501Mandates disposal at an approved waste treatment facility[3].

Waste Segregation & Disposal Workflows

Proper disposal requires segregating waste into three distinct streams based on the phase and solvent system. The following protocols are designed as self-validating systems , meaning the operator can visually or chemically confirm the success of each step before proceeding.

Protocol A: Solid Waste Disposal (Unused Reagent or Spills)

Solid waste must not be flushed down the sink, as it will cause localized acidification and potential environmental contamination[4].

  • Collection: Using a non-sparking spatula or a disposable scoop, transfer the solid into a chemically compatible, sealable secondary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Spill Decontamination: If spilled, do not dry-sweep. Lightly dampen a disposable towel with water to suppress dust, wipe the area, and place the towel in the solid waste container. Wash the bench surface with a mild soap solution.

  • Categorization: Label the container strictly as "Hazardous Solid Waste: Toxic/Irritant (Organic Salt)."

  • Final Disposal: Submit to your Environmental Health and Safety (EHS) department for high-temperature incineration[5].

Protocol B: Aqueous Waste Neutralization (Self-Validating)

Aqueous solutions containing this hydrochloride salt are acidic. Direct disposal into general aqueous waste can trigger exothermic reactions or toxic gas evolution if mixed with incompatible chemicals (e.g., cyanides or sulfides).

  • Preparation: Transfer the acidic aqueous waste into a wide-mouth Erlenmeyer flask or beaker. Ensure the vessel is no more than 50% full to accommodate gas expansion. Place the vessel on a magnetic stir plate in a fume hood.

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) dropwise[1].

  • Self-Validation (Visual): Observe the solution for effervescence ( CO2​ gas evolution). The reaction is: R-NH3+​Cl−+NaHCO3​→R-NH2​+NaCl+H2​O+CO2​↑ . The cessation of bubbling serves as the primary visual indicator that the acid has been consumed.

  • Self-Validation (Quantitative): Once effervescence stops, use a calibrated pH meter or broad-range pH indicator strips to verify the solution has reached a stable pH of 7.0 to 8.0.

  • Disposal: Once neutralized, transfer the liquid to the standard Aqueous Hazardous Waste carboy.

Protocol C: Organic Solvent Waste

During drug development workflows (e.g., peptide coupling), this compound is often dissolved in organic solvents like DMF, DCM, or Ethyl Acetate.

  • Segregation: Do not attempt to neutralize the organic phase directly with aqueous bases, as this creates an emulsion and mixed-phase waste, which is highly expensive to process.

  • Categorization:

    • If the reaction solvent is halogenated (e.g., Dichloromethane), dispose of the entire mixture in the Halogenated Organic Waste carboy.

    • If the solvent is non-halogenated (e.g., Ethyl Acetate, DMF), check local EHS guidelines. Even though the compound contains chloride, it is an inorganic counterion. Most institutions allow this to be disposed of in the Non-Halogenated Organic Waste carboy, provided no other halogenated solvents are present.

Workflow Visualization

The following diagram maps the logical decision tree for segregating and treating Ethyl 2-aminocyclopentanecarboxylate hydrochloride waste streams.

G Start Ethyl 2-aminocyclopentanecarboxylate hydrochloride Waste Solid Solid Waste (Unused Powder / Spills) Start->Solid Dry State Aqueous Aqueous Solutions (Acidic pH due to HCl) Start->Aqueous Dissolved in Water/Buffers Organic Organic Solutions (Post-Reaction Mixtures) Start->Organic Dissolved in Solvents BinSolid Hazardous Solid Waste Container Solid->BinSolid Direct Transfer Neutralize Neutralize with Saturated NaHCO3 (Fume Hood) Aqueous->Neutralize Requires pH adjustment BinOrganic Organic Waste Carboy (Hal / Non-Hal) Organic->BinOrganic Direct Transfer BinAqueous Aqueous Waste Carboy Neutralize->BinAqueous Verified pH 7-8 (No CO2 evolution) Incineration EHS Collection & Regulated Incineration BinSolid->Incineration BinAqueous->Incineration BinOrganic->Incineration

Caption: Decision tree and operational workflow for the segregation and disposal of amino acid ester hydrochloride waste.

References

  • Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates: Waste Disposal Information. National Academy Press; Washington, DC. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-aminocyclopentanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-aminocyclopentanecarboxylate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.